(Ethoxycarbonylmethyl)dimethylsulfonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPTJYKYKVENJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[S+](C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966203 | |
| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |
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Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-82-6 | |
| Record name | Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, (carbethoxymethyl)dimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Modern Organic Synthesis
(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a quaternary sulfonium salt that serves as a pivotal precursor in organic synthesis. While stable as a crystalline solid, its true synthetic value is realized upon deprotonation, yielding a stabilized sulfur ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, a cornerstone transformation for the stereoselective synthesis of epoxides and cyclopropanes from carbonyl compounds.[1][2] Its applications are crucial in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed reaction mechanisms, field-proven experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate identification and handling of this compound are paramount for successful and reproducible experimentation. The compound is a white to off-white crystalline solid that is notably hygroscopic, necessitating storage in a tightly sealed container in a dry environment to prevent degradation.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₃BrO₂S | [4][5] |
| Molecular Weight | 229.14 g/mol | [2] |
| CAS Number | 5187-82-6 | |
| Appearance | White to off-white crystalline powder or solid | [2][5] |
| Melting Point | 90-94 °C (literature) | [2] |
| Sensitivity | Hygroscopic | [3] |
| Solubility | Soluble in polar organic solvents and water | [3][6] |
| Storage | Store at room temperature in a dry, well-ventilated place | [3] |
Note: Minor variations in molecular weight (229.13 to 231.15 g/mol ) are reported across different suppliers.[4]
Spectroscopic Characterization
While specific spectral data is not widely published in primary literature, vendor-supplied information confirms that the material's identity is verified by standard spectroscopic methods. For a research setting, the following characteristic peaks would be expected:
-
¹H NMR: Resonances corresponding to the two equivalent methyl groups attached to the sulfur atom (singlet), the methylene group adjacent to the sulfur (singlet), the methylene group of the ethyl ester (quartet), and the methyl group of the ethyl ester (triplet).
-
¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the two methylene carbons, and the two methyl carbons.
-
FTIR (KBr Pellet): A strong absorption band for the C=O stretch of the ester group (typically ~1730 cm⁻¹), along with C-H stretching and bending vibrations for the alkyl groups and C-O stretching bands.
Core Reactivity: The Johnson-Corey-Chaykovsky Reaction
The primary utility of this compound lies in its role as a precursor to a stabilized sulfur ylide for the Johnson-Corey-Chaykovsky reaction.[7][8] This reaction is a powerful alternative to traditional olefin epoxidation methods, as it allows for the direct conversion of a carbonyl group into an epoxide.[7]
Ylide Generation: The Crucial Deprotonation Step
The reaction is initiated by the in situ deprotonation of the sulfonium salt using a strong base. The protons on the methylene carbon (α- to the sulfur and the carbonyl group) are acidic due to the inductive electron-withdrawing effects of both the positively charged sulfur atom and the adjacent ethoxycarbonyl group. The ethoxycarbonyl group plays a crucial role in stabilizing the resulting carbanion through resonance, making this ylide less reactive and more selective than non-stabilized ylides like dimethylsulfonium methylide.
Caption: Generation of the stabilized sulfur ylide.
Reaction Mechanism with Carbonyls: Epoxide Formation
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbon of an aldehyde or ketone. This addition forms a betaine intermediate. Unlike the analogous Wittig reaction where a stable phosphine oxide drives the reaction towards olefination, the sulfur-oxygen bond is not as strong. Instead, the resulting alkoxide in the betaine intermediate undergoes a subsequent intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, a good leaving group, is displaced, resulting in the formation of a three-membered epoxide ring.[7]
Caption: Mechanism of epoxide formation.
The use of a stabilized ylide, such as the one derived from the title compound, generally favors the formation of trans-epoxides when reacting with aldehydes, a critical consideration for stereoselective synthesis.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure outlines the synthesis via a direct Sₙ2 reaction. The synthesis of sulfonium salts is typically achieved by reacting a thioether with an alkyl halide.[6]
Materials:
-
Dimethyl sulfide (Me₂S)
-
Ethyl bromoacetate
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfide (1.0 equivalent) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred solution, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature. The sulfonium salt will begin to precipitate as a white solid. The reaction can be monitored by TLC and is typically complete within 24 hours.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to yield this compound. Store immediately in a desiccator due to its hygroscopic nature.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent side reactions and to ensure the product is isolated in a dry state, given its hygroscopicity.
-
Choice of Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction while allowing the salt product to precipitate, driving the reaction to completion. Diethyl ether is used for washing as the product is insoluble in it, ensuring efficient removal of non-polar starting materials.
Protocol 2: Epoxidation of Benzaldehyde (Model Reaction)
This protocol describes the in situ generation of the ylide and its subsequent reaction with a model aldehyde.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for a typical Corey-Chaykovsky epoxidation.
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will typically turn yellow, indicating the formation of the ylide. Stir for 30-60 minutes at 0 °C.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure epoxide product.
Causality and Self-Validation:
-
Base Selection: KOtBu is a strong, non-nucleophilic base suitable for deprotonation without competing side reactions. Anhydrous conditions are critical as the ylide and base are moisture-sensitive.
-
Temperature Control: The initial low temperature (0 °C) controls the exothermic ylide formation. Allowing the reaction to warm to room temperature provides the necessary energy for the reaction to proceed to completion.
-
Aqueous Work-up: The NH₄Cl quench neutralizes the excess base and protonates the alkoxide intermediates. The subsequent washes remove water-soluble salts and impurities.
Application in Pharmaceutical and Natural Product Synthesis
The Corey-Chaykovsky reaction is a powerful tool for installing epoxide functionalities, which are versatile intermediates that can be opened by various nucleophiles. This strategy has been employed in the total synthesis of numerous complex molecules and pharmaceutical agents.[9][10][11] For instance, the stereoselective construction of epoxide rings is a key step in building the core structures of tetracyclic diterpenes and various alkaloids.[9][11]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents. As it is hygroscopic, avoid exposure to moisture and air.[3]
References
- 1. rsc.org [rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98% 50 g | Request for Quote [thermofisher.com]
- 6. Sulfonium - Wikipedia [en.wikipedia.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS number and molecular structure
An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal reagent in modern organic synthesis, primarily valued as a stable precursor to a reactive sulfur ylide. This guide provides an in-depth examination of its chemical and physical properties, synthesis, and critical applications. We will explore the mechanistic underpinnings of its utility, focusing on the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this versatile compound in complex molecular construction.
Compound Identification and Physicochemical Properties
This compound is a quaternary sulfonium salt. Its structure incorporates a positively charged sulfur atom, making the adjacent methylene protons acidic and thus readily removable by a base to form a stabilized ylide. This characteristic is the cornerstone of its synthetic utility.
The key identifiers and properties of the compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 5187-82-6 | [1][2][3] |
| IUPAC Name | (2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | [2][3] |
| Molecular Formula | C₆H₁₃BrO₂S | [1][2][3] |
| Molecular Weight | ~231.15 g/mol | [1][4] |
| Appearance | White to off-white crystals or powder | [3] |
| Melting Point | 90-94 °C | [5] |
| SMILES | CCOC(=O)C--INVALID-LINK--C.[Br-] | [2][3] |
| InChI Key | JXFPTJYKYKVENJ-UHFFFAOYSA-M | [2][3][] |
Synthesis of this compound
The synthesis of sulfonium salts is a fundamental process in organic chemistry, typically achieved through the alkylation of a thioether. This compound is prepared via a direct S-alkylation, a classic SN2 reaction, between dimethyl sulfide and an α-halo ester, ethyl bromoacetate.
The choice of dimethyl sulfide as the nucleophile and ethyl bromoacetate as the electrophile is strategic. Dimethyl sulfide is a readily available and reactive thioether. The reaction proceeds efficiently due to the high nucleophilicity of sulfur and the susceptibility of the carbon-bromine bond in ethyl bromoacetate to nucleophilic attack. The resulting sulfonium salt precipitates from the reaction mixture, facilitating its isolation.
Caption: Synthesis via Sₙ2 alkylation of dimethyl sulfide.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl sulfide (1.0 eq) and a suitable solvent such as acetone or acetonitrile.
-
Addition: Slowly add ethyl bromoacetate (1.0 eq) to the flask at room temperature. The selection of a polar aprotic solvent is crucial as it effectively solvates the transition state of the SN2 reaction without interfering with the nucleophile.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the white sulfonium salt.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Core Application: The Corey-Chaykovsky Reaction
The primary application of this compound is as a precursor to the corresponding sulfur ylide, which is a key intermediate in the Corey-Chaykovsky reaction.[5] This reaction is a powerful tool for the synthesis of epoxides from carbonyl compounds (aldehydes and ketones) and cyclopropanes from α,β-unsaturated carbonyl compounds.[5]
Mechanism and Scientific Rationale
The process begins with the deprotonation of the sulfonium salt at the α-carbon using a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like THF or DMSO. This choice of base is critical; a nucleophilic base could lead to unwanted side reactions with the ester functionality or the sulfonium center.
The resulting ylide is stabilized by the adjacent ester group, which delocalizes the negative charge, making it less reactive and more selective than unstabilized ylides like that derived from trimethylsulfonium iodide. This stability is key to its synthetic utility.
When the ylide reacts with a ketone or aldehyde, it undergoes a nucleophilic addition to the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfide group to form the three-membered epoxide ring. This pathway contrasts with the Wittig reaction, which would yield an alkene.
Caption: The Corey-Chaykovsky reaction workflow.
Experimental Protocol: Epoxidation of Cyclohexanone
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Rationale: Anhydrous and inert conditions are essential as the ylide is highly reactive and sensitive to moisture and oxygen.
-
Salt Addition: Add this compound (1.0 eq) portion-wise to the stirred suspension at 0 °C (ice bath).
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional hour. The evolution of hydrogen gas indicates the formation of the ylide.
-
Substrate Addition: Cool the resulting ylide solution back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired epoxide.
Other Noteworthy Synthetic Applications
Beyond its role in the Corey-Chaykovsky reaction, this sulfonium salt is a valuable reagent in other synthetic transformations.
-
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives: It has been utilized in reactions with nanocrystalline magnesium oxide for the synthesis of complex amino acid structures.[7][8]
-
Modified Corey-Link Reaction: The reagent is useful for the enantiospecific synthesis of aminobicyclohexanedicarboxylic acid, highlighting its utility in constructing stereochemically complex scaffolds for drug discovery.[]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the compound's integrity.
| Hazard Class | GHS Classification | Precautionary Statements |
| Health Hazards | Skin Irritation (Category 2) Eye Irritation (Category 2)[9] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritation[10] H319: Causes serious eye irritation[10] H335: May cause respiratory irritation[9][10] |
| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[11][12] |
| Response | P302+P352, P304+P340, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12] |
-
Handling: Use in a well-ventilated area or fume hood.[11][12] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The compound is hygroscopic and should be protected from moisture.[11]
Conclusion
This compound is more than a mere chemical intermediate; it is a gateway to sophisticated molecular architectures. Its primary role as a stable, accessible precursor to a stabilized sulfur ylide enables critical C-C bond-forming reactions with high efficiency and selectivity. For the drug development professional and the research scientist, a thorough understanding of its properties, mechanism of action, and handling requirements is essential for unlocking its full potential in the synthesis of novel epoxides, cyclopropanes, and other complex organic molecules.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. L00266.18 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. This compound | 5187-82-6 [chemicalbook.com]
- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. biosynth.com [biosynth.com]
- 12. echemi.com [echemi.com]
A-Z Guide to the Formation of Stabilized Sulfur Ylides: The Case of (Ethoxycarbonylmethyl)dimethylsulfonium bromide
Abstract
Sulfur ylides are powerful reagents in modern organic synthesis, renowned for their utility in constructing key molecular frameworks such as epoxides, aziridines, and cyclopropanes.[1][2][3] This technical guide provides an in-depth examination of the formation mechanism of a specific and highly useful class of stabilized sulfur ylides, derived from (Ethoxycarbonylmethyl)dimethylsulfonium bromide. We will explore the fundamental principles governing the deprotonation of the sulfonium salt, the critical role of the base, the structural characteristics that confer stability to the resulting ylide, and a detailed, field-proven experimental protocol for its generation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.
Introduction: The Synthetic Power of Stabilized Sulfur Ylides
An ylide is a neutral, dipolar molecule featuring a carbanion directly bonded to a heteroatom bearing a positive charge, such as sulfur, phosphorus, or nitrogen.[4] Sulfur ylides, in particular, have carved a niche as indispensable tools for carbon-carbon bond formation.[3][5] They are typically generated in situ by treating a sulfonium salt with a suitable base.[1][2][6]
The reactivity and stability of a sulfur ylide are heavily influenced by the substituents on the carbanionic carbon. The subject of this guide, the ylide derived from this compound, is classified as a "stabilized ylide." This stability arises from the presence of an electron-withdrawing ethoxycarbonyl group adjacent to the carbanion. This group delocalizes the negative charge through resonance, rendering the ylide less reactive and more selective compared to its "non-stabilized" counterparts (e.g., dimethylsulfonium methylide).[2][7] This nuanced reactivity is pivotal in reactions like the Corey-Chaykovsky reaction, where stabilized ylides often favor cyclopropanation of α,β-unsaturated ketones over epoxidation.[1][2]
The Core Mechanism: An Acid-Base Perspective
The formation of the sulfur ylide is fundamentally an acid-base reaction. The sulfonium salt, this compound, acts as the acid, and a carefully selected base is used to abstract a proton.
The Acidity of the α-Proton
The protons on the carbon adjacent (α-position) to the positively charged sulfur atom are significantly acidic. The potent electron-withdrawing inductive effect of the [–S⁺(CH₃)₂] group increases the polarity of the C-H bonds, making the protons susceptible to abstraction by a base.[8]
Furthermore, the acidity is substantially enhanced by the adjacent ethoxycarbonyl (–COOEt) group. The resulting carbanion (the ylide) is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the α-proton.
The Critical Role of the Base
The choice of base is paramount for the efficient and clean generation of the ylide. The base must be strong enough to deprotonate the sulfonium salt effectively, but its selection also depends on the desired reaction conditions and compatibility with other functional groups.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability & Rationale |
| Sodium Hydride (NaH) | H₂ | ~36 | Excellent. A very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[2][3][6] Requires an inert atmosphere and aprotic solvents (e.g., THF, DMSO). |
| Potassium t-butoxide (KOtBu) | t-butanol | ~18 | Good. A strong, sterically hindered base suitable for generating the ylide. Often used in THF. |
| Sodium Hydroxide (NaOH) / Potassium Carbonate (K₂CO₃) | H₂O | 15.7 | Moderate. Can be used in a two-phase system (e.g., CHCl₃/H₂O) for stabilized ylides.[9] The equilibrium may not fully favor the ylide, but it can be effective for subsequent reactions. |
| Organic Bases (e.g., TBD, MTBD) | Protonated Guanidine | ~25-26 | Good. Strong, non-nucleophilic guanidine bases can efficiently promote ylide formation under milder conditions.[10] |
For this compound, a moderately strong base is often sufficient due to the stabilizing effect of the ester group. However, to ensure complete and rapid formation, a strong base like sodium hydride is frequently employed.[2][3]
Mechanistic Visualization
The deprotonation process to form the stabilized ylide can be visualized as a single, concerted step where the base abstracts the α-proton, and the electron density shifts to form the carbanion.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of Sulfonium Salts in Organic Synthesis
Introduction: The Enduring Versatility of the Sulfonium Cation
In the vast toolkit of synthetic organic chemistry, sulfonium salts—organosulfur compounds featuring a positively charged sulfur atom bonded to three organic substituents ([R₃S]⁺X⁻)—stand out for their remarkable versatility and reactivity. Although isoelectronic and isostructural with phosphines, their high barriers to pyramidal inversion allow for the existence of stable, chiral sulfonium salts, adding a stereochemical dimension to their utility. The inherent positive charge on the sulfur atom is the primary driver of their reactivity, rendering them excellent electrophiles and precursors to other reactive species.[1] This guide provides an in-depth exploration of the synthesis and application of sulfonium salts, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their roles as alkylating agents, their transformation into synthetically powerful ylides, their participation in modern cross-coupling reactions, and their function as photoinitiators, providing both mechanistic understanding and practical, actionable protocols.
PART 1: Preparation of Sulfonium Salts
The accessibility of sulfonium salts is a key factor in their widespread use. A variety of methods exist for their preparation, typically involving the S-alkylation or S-arylation of neutral sulfur compounds.
Alkylation of Sulfides
The most direct and common method for preparing S-alkyl sulfonium salts is the reaction of a thioether (sulfide) with an alkylating agent, such as an alkyl halide or triflate. This reaction proceeds via a standard Sₙ2 mechanism.
Causality Behind Experimental Choices:
-
Alkylating Agent: The choice of alkylating agent is critical. Highly reactive electrophiles like methyl iodide, benzyl bromide, or alkyl triflates are preferred to ensure efficient reaction with the relatively nucleophilic sulfur atom of the thioether.
-
Solvent: Aprotic polar solvents like acetone, acetonitrile, or dichloromethane are typically used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering.
-
Counterion: The resulting sulfonium salt will have the conjugate base of the alkylating agent's leaving group as its counterion (e.g., I⁻, Br⁻, OTf⁻). If a non-coordinating anion like PF₆⁻ or BF₄⁻ is desired for stability or solubility, an anion exchange can be performed.[2]
Experimental Protocol: Synthesis of Trimethylsulfonium Iodide
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl sulfide (1.0 eq) in acetone.
-
Add methyl iodide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield trimethylsulfonium iodide as a white crystalline solid.
Arylation of Sulfides and Sulfoxides
Preparing triarylsulfonium salts is more complex. One common strategy is the "interrupted Pummerer" reaction, where a sulfoxide is activated by an acid anhydride (like trifluoroacetic anhydride, TFAA) and then trapped by an electron-rich arene.[3]
Causality Behind Experimental Choices:
-
Activation: The sulfoxide oxygen must be activated to become a good leaving group. Strong acid anhydrides like TFAA are effective for this purpose.
-
Arene Nucleophilicity: This method works best with electron-rich aromatic compounds (e.g., anisole, pyrroles) that are sufficiently nucleophilic to attack the activated sulfur species.[3]
Another approach involves the copper-catalyzed reaction of a diaryl sulfide with a diaryliodonium salt, which serves as the arylating reagent.[4]
PART 2: Core Applications in Synthesis
Sulfonium Salts as Alkylating and Arylating Agents
The positive charge on the sulfur atom makes the attached organic groups electrophilic. The dialkyl or diaryl sulfide byproduct is an excellent, neutral leaving group, thermodynamically driving the reaction forward. This makes sulfonium salts potent transfer agents for alkyl, benzyl, allyl, and even aryl groups to a wide range of nucleophiles.[1][5]
Mechanism of Alkylation: The reaction with nucleophiles can proceed through two primary pathways depending on the nature of the nucleophile.
-
Sₙ2 Pathway: Soft nucleophiles like thiolates or enolates typically attack the α-carbon of an alkyl group in a classic Sₙ2 displacement.
-
Ligand Coupling: Harder nucleophiles may first coordinate to the sulfur atom, forming a hypervalent sulfurane intermediate, which then undergoes reductive elimination (ligand coupling) to form the product.
dot graph "Alkylation_Pathways" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Recently, sulfonium salts have also been developed as deuterated-alkylation reagents, providing a valuable tool for introducing deuterium into molecules for drug discovery and metabolism studies.[6][7][8]
The Power of Sulfur Ylides: The Corey-Chaykovsky Reaction
One of the most significant applications of sulfonium salts is as precursors to sulfur ylides. Deprotonation of a sulfonium salt at the α-carbon using a strong base generates a sulfur ylide, a species with adjacent positive (S⁺) and negative (C⁻) charges.[9] These ylides are superb nucleophiles for methylene (-CH₂) or substituted methylene (-CHR) transfer.
The seminal Corey-Chaykovsky Reaction involves the reaction of a sulfur ylide with an electrophile, most commonly a ketone, aldehyde, or imine, to produce a three-membered ring (epoxide or aziridine).[10][11][12]
Mechanism of Epoxidation:
-
Ylide Formation: The sulfonium salt is deprotonated by a strong, non-nucleophilic base (e.g., NaH, KOtBu) to form the sulfur ylide in situ.[9]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate.[13][14]
-
Ring Closure: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular Sₙ2 reaction, attacking the carbon attached to the sulfonium group. This displaces the neutral dialkyl sulfide leaving group and forms the epoxide ring.[9][10]
dot graph "Corey_Chaykovsky_Mechanism" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Causality and Selectivity: A key feature of the Corey-Chaykovsky reaction is its selectivity. When reacting with α,β-unsaturated carbonyl compounds, less reactive (more stable) sulfoxonium ylides typically yield cyclopropanes via conjugate (1,4) addition. In contrast, the more reactive (less stable) sulfonium ylides, like dimethylsulfonium methylide, favor direct (1,2) addition to the carbonyl group, leading to epoxides.[9][15] This difference in reactivity is kinetically controlled; the direct attack on the carbonyl is faster and irreversible for the less stable ylide.[9]
Experimental Protocol: Corey-Chaykovsky Epoxidation of Cyclohexanone
-
Ylide Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) and dry DMSO. Stir until the salt dissolves.
-
Add sodium hydride (60% dispersion in mineral oil, 1.05 eq) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes until hydrogen evolution ceases. The solution should become clear, indicating the formation of dimethylsulfonium methylide.
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in dry THF dropwise over 10 minutes.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding epoxide.
Cyclopropanation Reactions
As mentioned, stabilized sulfur ylides, particularly sulfoxonium ylides, are excellent reagents for the cyclopropanation of electron-deficient alkenes (Michael acceptors).[12][15] The mechanism involves an initial Michael-type conjugate addition of the ylide to the α,β-unsaturated system, followed by an intramolecular ring closure that displaces dimethyl sulfoxide (DMSO).[10] This methodology has been extended to asymmetric variants using chiral sulfonium ylides to produce enantiomerically enriched cyclopropanes.[16][17] More recently, transition metal catalysis, for example with palladium or iridium, has been employed to achieve cyclopropanation using sulfoxonium ylides as carbene precursors.[18][19]
Transition Metal-Catalyzed Cross-Coupling Reactions
A significant modern application of sulfonium salts is their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions.[2][20][21] They serve as stable, crystalline, and versatile alternatives to the more traditional organic halides and triflates.[2] Palladium and nickel catalysts are most commonly employed.[2]
Advantages of Sulfonium Salts in Cross-Coupling:
-
Stability: They are often bench-stable crystalline solids with a long shelf-life.[2]
-
Accessibility: They can be prepared from a wide range of precursors, including those for which the corresponding halide or triflate would be unstable.[2]
-
Reactivity: The C–S bond of a sulfonium salt can be readily activated by oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)).
Liebeskind and coworkers pioneered the use of aryl and benzyl sulfonium salts in Stille, Suzuki-Miyaura, and Negishi couplings.[2][3] The reactions proceed under mild conditions and tolerate a wide variety of functional groups. More recently, nickel-catalyzed direct cross-couplings between aryl sulfonium salts and aryl bromides have been developed, avoiding the need for pre-formed organometallic reagents.[22]
dot graph "Cross_Coupling_Cycle" { layout="dot"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Sulfonium Salts as Photoinitiators
In polymer chemistry and materials science, triarylsulfonium salts are widely used as cationic photoinitiators (photoacid generators, PAGs).[23][24][25] Upon irradiation with UV light, these salts undergo irreversible photolysis, cleaving a carbon-sulfur bond to generate reactive species that initiate polymerization.[23][26]
Mechanism of Photoinitiation:
-
Photoexcitation: The triarylsulfonium salt absorbs a photon, promoting it to an excited state.
-
Homolytic/Heterolytic Cleavage: The excited salt can undergo either homolytic cleavage to form an aryl radical and a diarylsulfinium radical cation, or heterolytic cleavage.
-
Acid Generation: In the presence of a hydrogen source (e.g., solvent, monomer), these reactive intermediates abstract a proton to generate a very strong Brønsted acid (e.g., HPF₆, HSbF₆).[23][24]
-
Cationic Polymerization: This photogenerated acid then initiates the cationic polymerization of monomers such as epoxides or vinyl ethers.[23]
The key advantage of sulfonium salt photoinitiators is their high thermal stability, which allows for excellent shelf-life in formulations, combined with high quantum yields for acid generation upon irradiation.[23][24] They are a cornerstone of photoresist technology for microelectronics and 3D printing applications.[27]
| Initiator Type | Key Features | Typical Monomers | Reference |
| Triarylsulfonium Salts | High thermal stability, high quantum yield, generates strong Brønsted acid. | Epoxides, vinyl ethers | [23][24] |
| Diaryliodonium Salts | Similar to sulfonium salts, also a photoacid generator. | Epoxides, vinyl ethers | [23] |
| Allylic Sulfonium Salts | Can act as dual thermal and photochemical initiators. | Epoxides | [23] |
Table 1: Comparison of Onium Salt Photoinitiators
Conclusion and Future Outlook
Sulfonium salts have evolved from classical alkylating agents to indispensable tools in modern organic synthesis. Their stability, accessibility, and diverse reactivity patterns continue to inspire the development of new synthetic methodologies.[28][29][30] The rise of photoredox catalysis has recently unlocked novel radical-based transformations of sulfonium salts, further expanding their utility beyond traditional ionic pathways.[30][31] As chemists continue to seek milder, more selective, and more efficient ways to construct complex molecules, the unique attributes of the sulfonium group ensure that it will remain a central player in the field for years to come. The ongoing development of new chiral sulfonium salts and their application in asymmetric catalysis represents a particularly exciting frontier.[14][17][32][33]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources | CoLab [colab.ws]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Alkyl Sulfonium Salt-based Reagents for Introduction of Deuterated Alkyl Groups in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. oaepublish.com [oaepublish.com]
- 17. A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. eurekaselect.com [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. EP1022269A2 - Sulfonium salts and method of synthesis - Google Patents [patents.google.com]
- 28. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Spectroscopic Characterization of (Ethoxycarbonylmethyl)dimethylsulfonium Bromide
Abstract
(Ethoxycarbonylmethyl)dimethylsulfonium bromide (CAS No. 5187-82-6) is a key reagent in organic synthesis, primarily utilized as a precursor for the formation of dimethylsulfonium (ethoxycarbonylmethyl) ylide.[1] This ylide is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides and cyclopropanes.[1] A thorough understanding of the structural and electronic properties of the parent sulfonium salt is critical for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the theoretical principles underpinning the spectral features, present expected data based on established chemical principles, and outline standardized protocols for data acquisition. This document is intended for researchers, chemists, and drug development professionals who utilize sulfonium salts in their synthetic workflows.
Introduction and Molecular Structure
This compound is a quaternary sulfonium salt. Its structure comprises a central, positively charged sulfur atom bonded to two methyl groups and one ethoxycarbonylmethyl group. The bromide anion (Br⁻) serves as the counter-ion.
-
Molecular Formula: C₆H₁₃BrO₂S[2]
-
Molecular Weight: 231.15 g/mol [3]
-
Appearance: White to off-white crystalline solid[1]
-
Melting Point: 90-94 °C[3]
The key to interpreting the spectroscopic data lies in understanding the influence of the electron-withdrawing sulfonium cation and the ester functional group on the adjacent atoms. The positive charge on the sulfur atom strongly deshields the neighboring protons and carbons, leading to characteristic downfield shifts in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Theoretical Principles & Predicted ¹H NMR Spectrum
The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and functional groups. The positively charged sulfur atom exerts a significant deshielding effect.
-
-S⁺-(CH₃)₂: The six protons of the two methyl groups attached to the sulfonium center are chemically equivalent. Due to the strong deshielding effect of the S⁺, their signal is expected to appear as a sharp singlet significantly downfield compared to a typical S-CH₃ group (which appears around δ 2.1 ppm).
-
-S⁺-CH₂-C=O: The methylene protons adjacent to both the sulfonium ion and the carbonyl group are also strongly deshielded. Their signal will appear as a singlet.
-
-O-CH₂-CH₃: The ethyl group of the ester will present as a classic quartet-triplet pattern. The methylene protons (-O-CH₂-) are adjacent to an oxygen atom and will appear as a quartet due to coupling with the neighboring methyl group.
-
-O-CH₂-CH₃: The terminal methyl protons of the ethyl group will appear as a triplet, coupled to the adjacent methylene group.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Group | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -S⁺-(CH ₃)₂ | ~ 3.2 | Singlet | 6H |
| -S⁺-CH ₂-C=O | ~ 4.8 | Singlet | 2H |
| -O-CH ₂-CH₃ | ~ 4.2 | Quartet | 2H |
| -O-CH₂-CH ₃ | ~ 1.3 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
Theoretical Principles & Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronic environment.
-
-C=O: The carbonyl carbon of the ester group is highly deshielded and will appear furthest downfield.
-
-S⁺-CH₂-C=O: The methylene carbon, being adjacent to both the sulfonium and carbonyl groups, will be significantly downfield.
-
-O-CH₂-CH₃: The methylene carbon of the ethyl group, bonded to oxygen, will be in the typical range for such carbons.
-
-S⁺-(CH₃)₂: The methyl carbons attached to the sulfonium ion will be deshielded compared to a standard sulfide.
-
-O-CH₂-CH₃: The terminal methyl carbon of the ethyl group will appear furthest upfield.
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Group | Predicted δ (ppm) |
|---|---|
| -C =O | ~ 165 |
| -O-C H₂-CH₃ | ~ 62 |
| -S⁺-C H₂-C=O | ~ 55 |
| -S⁺-(C H₃)₂ | ~ 25 |
| -O-CH₂-C H₃ | ~ 14 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a salt and insoluble in non-polar solvents like CDCl₃.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, if not already present in the solvent.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.
Theoretical Principles & Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the alkyl chains.
-
C=O Stretch: The most intense and characteristic absorption will be from the carbonyl group of the ester. This typically appears in the range of 1750-1735 cm⁻¹. The presence of the adjacent electron-withdrawing sulfonium group may shift this frequency slightly.
-
C-O Stretch: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch is typically found around 1250-1200 cm⁻¹, while the O-C(H₂) stretch appears around 1150-1000 cm⁻¹.
-
C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹.
-
C-H Bend: Bending vibrations for the methyl and methylene groups will be observed in the fingerprint region, typically around 1470-1370 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 3000 - 2850 | Medium |
| C=O (Ester) | Stretch | ~ 1740 | Strong, Sharp |
| C-H | Bend | ~ 1470 - 1370 | Medium |
| C-O | Stretch | ~ 1240 | Strong |
Experimental Protocol: IR Data Acquisition
A common and convenient method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the crystalline this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
References
Methodological & Application
Application Notes and Protocols: (Ethoxycarbonylmethyl)dimethylsulfonium bromide for the Cyclopropanation of Enones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Approach to a Classic Transformation
The construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties, is a cornerstone of modern organic synthesis. The Corey-Chaykovsky reaction, a classic method for the formation of three-membered rings, offers a powerful and versatile tool for this purpose.[1] This guide focuses on a specific and highly valuable variant of this reaction: the cyclopropanation of α,β-unsaturated ketones (enones) using the stabilized sulfur ylide derived from (ethoxycarbonylmethyl)dimethylsulfonium bromide.
Unlike their non-stabilized counterparts which often favor 1,2-addition to the carbonyl group of enones to yield epoxides, stabilized sulfur ylides, such as the one generated from this compound, preferentially undergo a 1,4-conjugate addition, leading to the desired cyclopropane products.[2] The presence of the electron-withdrawing ethoxycarbonyl group delocalizes the negative charge on the ylide carbon, rendering it a "softer" nucleophile and directing its attack to the β-carbon of the enone. This application note will provide an in-depth look at the mechanism, practical protocols, and scope of this important transformation.
Mechanistic Insights: The Rationale Behind the Reaction
The cyclopropanation of an enone using this compound proceeds through a well-established stepwise mechanism, often referred to as a Michael-Initiated Ring Closure (MIRC).[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
-
Ylide Formation: The reaction commences with the in situ generation of the active nucleophile, the (ethoxycarbonylmethyl)dimethylsulfonium ylide. This is achieved by deprotonating the commercially available this compound with a suitable base. The choice of base and solvent is critical and can influence the ylide's stability and reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (NaOH) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
1,4-Conjugate Addition (Michael Addition): The stabilized sulfur ylide, a soft nucleophile, selectively attacks the β-carbon of the enone in a reversible 1,4-conjugate addition. This step forms a zwitterionic enolate intermediate. The reversibility of this step can have implications for the final stereochemical outcome, as will be discussed later.
-
Intramolecular Nucleophilic Substitution (Ring Closure): The newly formed enolate then acts as an internal nucleophile, attacking the carbon atom bearing the dimethylsulfonium group. This intramolecular S_N2-type displacement of dimethyl sulfide, a good leaving group, results in the formation of the cyclopropane ring. This ring-closing step is generally irreversible and is the driving force for the reaction.
dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
}
Figure 1: Mechanistic pathway of enone cyclopropanation.
Stereoselectivity: A Key Consideration
The formation of new stereocenters during cyclopropanation necessitates a discussion of stereoselectivity. In many cases, the reaction proceeds with a high degree of diastereoselectivity, favoring the formation of the trans-cyclopropane isomer. This is often rationalized by the thermodynamic preference for a less sterically hindered transition state during the ring-closing step. However, the reversibility of the initial Michael addition and the potential for equilibration of the betaine intermediate can influence the final diastereomeric ratio. Factors such as the choice of base, solvent, and reaction temperature can play a crucial role in controlling the stereochemical outcome. For enantioselective transformations, the use of chiral, non-racemic sulfur ylides or chiral catalysts is required.
Experimental Protocols
The following protocols provide a general framework for the cyclopropanation of enones using this compound. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: General Procedure for the Cyclopropanation of Chalcone
This protocol is a representative procedure for the cyclopropanation of an acyclic enone. Chalcone is used as a model substrate.
Materials:
-
This compound (1.2 eq)
-
Chalcone (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq). Add anhydrous DMSO to form a stirrable suspension. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour, during which time the solution should become clear or slightly yellow, indicating the formation of the ylide.
-
Reaction with Enone: Dissolve chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water, saturated aqueous NH₄Cl solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
}
Figure 2: General experimental workflow.
Data Presentation: Scope and Limitations
The cyclopropanation of enones with this compound is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative examples, highlighting the scope of the reaction.
| Entry | Enone Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Chalcone | Ethyl 2-benzoyl-3-phenylcyclopropane-1-carboxylate | 85-95 | >95:5 |
| 2 | 4-Chlorochalcone | Ethyl 2-(4-chlorobenzoyl)-3-(4-chlorophenyl)cyclopropane-1-carboxylate | 80-90 | >95:5 |
| 3 | 4-Methoxychalcone | Ethyl 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)cyclopropane-1-carboxylate | 82-92 | >95:5 |
| 4 | Cyclohexenone | Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate | 70-80 | ~2:1 |
| 5 | 2-Cyclopenten-1-one | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | 65-75 | ~1:1 |
Note: Yields and diastereomeric ratios are approximate and can vary depending on the specific reaction conditions. The reaction generally works well for acyclic enones, often with high trans-diastereoselectivity. Cyclic enones can also be cyclopropanated, although diastereoselectivity may be lower.
Trustworthiness and Self-Validation
The protocols described herein are based on established and widely accepted chemical principles. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC, and the structure of the final product can be confirmed by NMR spectroscopy and mass spectrometry. The expected byproducts of the reaction are dimethyl sulfide and the salt formed from the base, which are typically removed during the workup and purification steps. The diastereomeric ratio of the product can be determined by ¹H NMR analysis of the crude or purified product.
Conclusion and Future Directions
The use of this compound for the cyclopropanation of enones represents a reliable and efficient method for the synthesis of functionalized cyclopropanes. The reaction is characterized by its operational simplicity, the commercial availability of the reagent, and its generally high yields and diastereoselectivity, particularly with acyclic enones. For researchers in drug discovery and development, this methodology provides a valuable tool for accessing novel chemical matter containing the cyclopropane scaffold. Future research in this area will likely focus on the development of more efficient catalytic and enantioselective variants of this transformation, further expanding its utility in the synthesis of complex, biologically active molecules.
References
stereoselective synthesis of epoxides using chiral sulfur ylides
Application Note & Protocol Guide
Topic: Stereoselective Synthesis of Epoxides Using Chiral Sulfur Ylides
For: Researchers, Scientists, and Drug Development Professionals
Harnessing Chirality: A Detailed Guide to the Stereoselective Synthesis of Epoxides via Chiral Sulfur Ylides
Abstract Chiral epoxides are among the most valuable and versatile building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, has evolved into a powerful tool for asymmetric synthesis.[4][5] By employing chiral sulfides, this reaction can be rendered highly stereoselective, providing a direct and efficient route to enantiomerically enriched epoxides. This guide provides a comprehensive overview of the underlying principles, discusses the design of effective chiral auxiliaries, and presents detailed, field-proven protocols for both stoichiometric and catalytic asymmetric epoxidation.
Part 1: Mechanistic Foundations of Stereocontrol
The stereochemical outcome of the Corey-Chaykovsky reaction is determined during the nucleophilic addition of the sulfur ylide to the carbonyl compound and the subsequent ring-closing step.[6][7] Understanding this mechanism is critical for optimizing selectivity and troubleshooting reactions.
The reaction proceeds via a two-step sequence:
-
Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a zwitterionic intermediate known as a betaine.[4][8]
-
Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium group in an SN2 reaction. This displaces a neutral dialkyl sulfide as a leaving group, forming the three-membered epoxide ring.[4][6]
The key to stereoselectivity lies in the formation of the betaine intermediate. For many ylide-aldehyde combinations, the initial C-C bond formation is reversible.[9] This allows for equilibration to the thermodynamically more stable anti-betaine, which subsequently undergoes irreversible ring closure to predominantly form the trans-epoxide.[8] When a chiral sulfide is used, its steric and electronic properties create a chiral environment that directs the ylide to attack one prochiral face of the aldehyde preferentially, thus establishing the absolute stereochemistry of the final epoxide.
Figure 1: General mechanism for stereoselective epoxidation.
Part 2: The Heart of Asymmetry - Chiral Sulfide Design
The efficacy of this method hinges on the design of the chiral sulfide. An ideal chiral sulfide should be readily available, conformationally rigid to maximize facial discrimination, and recoverable for reuse, especially in stoichiometric applications.[10] Over the past three decades, numerous chiral sulfides have been developed, many derived from the chiral pool.[11][12]
A landmark development was the use of isothiocineole, a chiral sulfide synthesized in a single step from inexpensive, naturally occurring limonene and elemental sulfur.[9][13] This sulfide has demonstrated exceptional performance across a wide range of substrates, making asymmetric epoxidation a more practical and scalable method.[13]
Table 1: Performance of Isothiocineole-Derived Ylide with Various Aldehydes
| Aldehyde Substrate | Product | Yield (%) | dr (trans:cis) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | Stilbene Oxide | 95 | >99:1 | 98 |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene Oxide | 91 | >99:1 | 98 |
| 2-Naphthaldehyde | 2-(Oxiran-2-yl)naphthalene | 95 | >99:1 | 97 |
| Cinnamaldehyde | 2-Styryloxirane | 94 | 95:5 | 96 |
| Cyclohexanecarboxaldehyde | 2-Cyclohexyloxirane | 85 | 91:9 | 95 |
Data synthesized from studies by Aggarwal et al.[9][13][14]
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step procedures for conducting a stereoselective epoxidation reaction.
Protocol 1: Stoichiometric Asymmetric Epoxidation using a Preformed Sulfonium Salt
This method offers high selectivity and is reliable for a broad range of aldehydes. It involves the pre-synthesis of the chiral sulfonium salt, followed by in situ ylide generation and reaction.
A. Synthesis of the Chiral Sulfonium Salt (e.g., from Isothiocineole)
-
Materials: Isothiocineole (1.0 equiv), benzyl bromide (1.1 equiv), acetone (anhydrous), diethyl ether (anhydrous).
-
Procedure:
-
Dissolve isothiocineole in a minimal amount of anhydrous acetone in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add benzyl bromide dropwise at room temperature.
-
Stir the mixture at room temperature for 24-48 hours. The sulfonium salt will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum.
-
The resulting sulfonium salt can be stored under an inert atmosphere and used without further purification.
-
B. Ylide Generation and Epoxidation
-
Materials: Chiral sulfonium salt (1.1 equiv), aldehyde (1.0 equiv), potassium tert-butoxide (t-BuOK, 1.05 equiv), tetrahydrofuran (THF, anhydrous), saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄.
-
Procedure:
-
Suspend the chiral sulfonium salt in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and N₂ inlet.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Add solid potassium tert-butoxide to the cold sulfonium salt suspension in one portion. The mixture should turn a characteristic color (e.g., yellow or orange), indicating ylide formation.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde solution dropwise to the ylide solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Monitor the reaction by TLC. Once the aldehyde is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure epoxide.
-
Characterization: Determine diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine enantiomeric excess (ee) by chiral HPLC or GC analysis. The chiral sulfide can often be recovered from the aqueous layers by extraction after acidification.[14]
-
Figure 2: Stoichiometric asymmetric epoxidation workflow.
Part 4: Scope and Troubleshooting
The asymmetric epoxidation using chiral sulfur ylides is effective for a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes.[9] While reactions with ketones are possible, they are generally more challenging and may require more reactive ylides or different reaction conditions to achieve high selectivity.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield | Incomplete ylide formation (inactive base, wet solvent). | Use freshly opened/sublimed base; ensure all solvents and glassware are rigorously dry. |
| Ylide decomposition. | Maintain low temperature (-78 °C) throughout the addition and reaction. | |
| Low Diastereoselectivity (dr) | Betaine formation is not fully reversible, or ring closure is too fast. | Try a different base or solvent system; ensure slow addition of the aldehyde. In some cases, allowing the ylide/aldehyde mixture to stir longer at low temperature can improve equilibration.[9] |
| Low Enantioselectivity (ee) | Poor facial discrimination by the chiral sulfide. | Ensure the chiral sulfide is of high optical purity. Consider a different chiral sulfide that may be better suited for the specific substrate. |
| | Racemization of the ylide carbanion. | Use a non-coordinating base (e.g., KHMDS instead of an organolithium) and maintain low temperatures. |
Part 5: Application in Drug Development
The direct access to enantiopure epoxides makes this methodology highly valuable in pharmaceutical development. Chiral epoxides are key precursors to 1,2-amino alcohols, diols, and other functional groups prevalent in bioactive molecules.[1][15] A powerful demonstration of this method's utility is its application in the convergent and stereoselective total synthesis of the antimalarial alkaloids quinine and its diastereomer, quinidine.[13] In this synthesis, the key epoxide intermediate was constructed in a single step from a complex aldehyde with near-perfect enantiocontrol using an isothiocineole-derived ylide.[13]
Conclusion
The has matured from a scientific curiosity into a robust and practical synthetic method. With the development of highly efficient and easily accessible chiral sulfides, chemists now have a powerful tool for the direct and predictable synthesis of enantiomerically enriched epoxides from simple aldehydes. The operational simplicity, broad substrate scope, and high levels of stereocontrol ensure that this reaction will continue to be a mainstay in both academic research and industrial drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Corey-Chaykovsky Reaction with (Ethoxycarbonylmethyl)dimethylsulfonium bromide: A Comprehensive Guide to Synthesis of α,β-Epoxy Esters and Cyclopropyl Esters
Introduction: The Strategic Advantage of Stabilized Sulfonium Ylides in Complex Synthesis
The Johnson-Corey-Chaykovsky reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2] This transformation, involving the reaction of a sulfur ylide with a carbonyl, imine, or α,β-unsaturated carbonyl compound, offers a mild and often highly stereoselective alternative to other methods.[2][3] While unstabilized ylides like dimethylsulfonium methylide are highly reactive and primarily used for methylene transfer, the use of stabilized sulfonium ylides opens avenues for the introduction of functionalized moieties.[4]
This guide focuses on the application of (Ethoxycarbonylmethyl)dimethylsulfonium bromide , a precursor to a stabilized sulfur ylide, in the Corey-Chaykovsky reaction. The presence of the electron-withdrawing ethoxycarbonyl group significantly influences the ylide's stability and reactivity, enabling the synthesis of valuable α,β-epoxy esters and cyclopropyl esters which are key intermediates in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[5] We will delve into the mechanistic nuances, provide detailed reaction conditions, and present robust protocols for the application of this reagent with various substrates.
Mechanistic Insights: The Role of Ylide Stabilization
The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of the sulfur ylide to an electrophilic center.[2][6] The reaction with a carbonyl compound is initiated by the attack of the ylide's carbanion on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of an epoxide and dimethyl sulfide as a byproduct.[6]
The stabilization of the ylide by the ethoxycarbonyl group has several important consequences:
-
Reduced Reactivity: Stabilized ylides are less nucleophilic and therefore less reactive than their unstabilized counterparts. This can sometimes necessitate slightly more forcing reaction conditions.
-
Increased Stability: The delocalization of the negative charge onto the carbonyl oxygen makes the ylide more stable and easier to handle.[4]
-
Diastereoselectivity: The initial addition of the ylide to the carbonyl is often reversible. This allows for equilibration to the thermodynamically favored anti-betaine intermediate, which then proceeds to form the trans-epoxide with high diastereoselectivity.[2]
-
Chemoselectivity with Enones: In reactions with α,β-unsaturated carbonyl compounds, stabilized sulfonium ylides, being softer nucleophiles, tend to favor 1,4-conjugate addition, leading to the formation of cyclopropanes. This is in contrast to unstabilized ylides which often favor 1,2-addition to the carbonyl group, yielding epoxides.
Visualizing the Mechanism
Caption: Reaction mechanism for epoxide formation.
Optimized Reaction Conditions: A Tabulated Guide
The choice of base, solvent, and temperature is crucial for the success of the Corey-Chaykovsky reaction with this compound. The following table summarizes typical conditions for different substrate classes.
| Substrate | Typical Base(s) | Solvent(s) | Temperature (°C) | Key Considerations |
| Aldehydes | NaH, t-BuOK, DBU, TBD | DMSO, THF, CH₂Cl₂ | -20 to rt | Generally high yields and excellent trans-diastereoselectivity. Guanidine bases like TBD can be effective under mild, non-anhydrous conditions.[7] |
| Ketones | NaH, t-BuOK | DMSO, THF | 0 to rt | Reactions may be slower than with aldehydes. Sterically hindered ketones may require longer reaction times or elevated temperatures. |
| α,β-Unsaturated Carbonyls (Enones) | NaH, t-BuOK, DBU | DMSO, THF | 0 to rt | Primarily yields cyclopropyl esters via 1,4-addition. The stereochemistry of the resulting cyclopropane is typically trans. |
Detailed Experimental Protocols
Safety Precautions: this compound is an irritant.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of Ethyl (E)-3-Phenylglycidate from Benzaldehyde
This protocol details the epoxidation of an aromatic aldehyde to form a trans-α,β-epoxy ester.
Workflow Diagram:
Caption: Step-by-step epoxidation workflow.
Materials:
-
This compound (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, during which the suspension may become a clearer solution as the ylide forms.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture via a syringe or dropping funnel over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x VTHF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford ethyl (E)-3-phenylglycidate.
Protocol 2: Synthesis of Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate from Cyclohexanone
This protocol illustrates the epoxidation of a cyclic ketone.
Materials:
-
This compound (1.2 eq)
-
Potassium tert-butoxide (t-BuOK, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone (1.0 eq)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMSO.
-
Add cyclohexanone to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMSO.
-
Slowly add the t-BuOK solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x VDMSO).
-
Combine the organic layers, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane-ethyl acetate gradient) to yield the desired spiro-epoxide.
Protocol 3: Synthesis of Ethyl trans-2-Phenylcyclopropane-1-carboxylate from Chalcone
This protocol describes the cyclopropanation of an α,β-unsaturated ketone.
Workflow Diagram:
Caption: Step-by-step cyclopropanation workflow.
Materials:
-
This compound (1.5 eq)
-
Chalcone (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add chalcone and this compound.
-
Add anhydrous THF and stir to dissolve the solids.
-
Slowly add DBU to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours. The reaction may turn cloudy. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x VTHF).
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane-ethyl acetate gradient) to obtain ethyl trans-2-phenylcyclopropane-1-carboxylate.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as the ylide is sensitive to moisture. Increasing the reaction time or temperature may be beneficial, especially for less reactive substrates.
-
Side Reactions: In some cases, particularly with enolizable ketones, deprotonation of the ketone can compete with the ylide addition. Using a non-nucleophilic base or inverse addition (adding the ketone to the pre-formed ylide) can mitigate this.
-
Purification: The byproduct, dimethyl sulfide, is volatile and has a strong odor. It is typically removed during concentration under reduced pressure. The final product is usually purified by column chromatography to remove any remaining starting materials and non-polar impurities.
Conclusion
This compound is a valuable reagent for the Corey-Chaykovsky reaction, providing a reliable method for the diastereoselective synthesis of α,β-epoxy esters and cyclopropyl esters. The stabilized nature of the corresponding ylide allows for greater control and functional group tolerance compared to its unstabilized counterparts. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in the synthesis of complex molecular architectures, furthering advancements in medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Guanidine Bases in Synthesis: Extending the Scope of the Corey-Chaykovsky Epoxidation [organic-chemistry.org]
- 8. doras.dcu.ie [doras.dcu.ie]
Introduction: The Strategic Value of (Ethoxycarbonylmethyl)dimethylsulfonium Bromide in Modern Synthesis
An In-Depth Technical Guide to the Large-Scale Synthesis Applications of (Ethoxycarbonylmethyl)dimethylsulfonium Bromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound is a crystalline, moisture-sensitive solid that serves as a pivotal precursor to a stabilized sulfur ylide.[1] In the landscape of industrial and pharmaceutical chemistry, where efficiency, stereocontrol, and scalability are paramount, this reagent has carved out a crucial niche. Its primary utility lies in the generation of (ethoxycarbonylmethylidene)dimethylsulfonium, an ylide that is central to the Corey-Chaykovsky reaction.[2][3]
Unlike its non-stabilized counterpart derived from trimethylsulfonium iodide, the ylide generated from this compound exhibits attenuated reactivity. This is due to the electron-withdrawing ethoxycarbonyl group, which delocalizes the negative charge on the carbanion. This stabilization dictates its reaction pathway, favoring conjugate addition to α,β-unsaturated systems to yield cyclopropanes, a motif of significant interest in medicinal chemistry.[3][4] This guide provides an in-depth exploration of its large-scale applications, focusing on detailed protocols, the rationale behind experimental choices, and critical safety considerations.
Core Chemistry: Generation and Reactivity of the Stabilized Ylide
The synthetic utility of the parent sulfonium salt is unlocked upon its deprotonation by a suitable base. The choice of base and solvent is critical and directly impacts the ylide's stability and subsequent reactivity. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) in aprotic polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
The mechanism proceeds via a straightforward acid-base reaction where the base abstracts a proton from the methylene carbon, which is acidified by both the adjacent positively charged sulfur atom and the ethoxycarbonyl group. The resulting ylide is a neutral, dipolar species that acts as a soft nucleophile.
Caption: General workflow from sulfonium salt to cyclopropane product.
Application Note I: Large-Scale Cyclopropanation of α,β-Unsaturated Carbonyls
The reaction of the stabilized ylide derived from this compound with enones is a robust and highly diastereoselective method for synthesizing functionalized cyclopropanes.[5] This transformation is a cornerstone of its industrial application, valued for its operational simplicity and reliability.
Field-Proven Insights & Causality
-
Choice of Base: For large-scale reactions, potassium tert-butoxide is often preferred over sodium hydride. While NaH is effective, its use involves the evolution of flammable hydrogen gas, posing a significant safety risk at scale. Furthermore, t-BuOK is highly soluble in common organic solvents, leading to more homogeneous reaction mixtures and better process control.
-
Solvent System: DMSO is an excellent solvent for generating the ylide, but its high boiling point can complicate product isolation.[4] A common industrial strategy involves using THF as the primary reaction solvent. It is less hazardous than DMSO and allows for easier removal during work-up.
-
Temperature Control: The initial deprotonation is often exothermic and must be carefully controlled. The reaction is typically initiated at low temperatures (0-5 °C) and then allowed to warm to room temperature. This prevents uncontrolled side reactions and ensures the stability of the generated ylide.[4]
-
Diastereoselectivity: The reaction generally proceeds with high trans selectivity with respect to the newly formed C-C bonds on the cyclopropane ring. This is attributed to the reversibility of the initial conjugate addition, allowing the system to equilibrate to the thermodynamically favored anti-periplanar betaine intermediate before the irreversible ring closure.[6]
Protocol: Scalable Synthesis of Ethyl 2-benzoyl-1-phenylcyclopropane-1-carboxylate
This protocol details the cyclopropanation of chalcone, a common α,β-unsaturated ketone.
Caption: Experimental workflow for large-scale cyclopropanation.
Step-by-Step Methodology:
-
Reactor Setup: A suitable multi-neck reactor is equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and an inert gas (N₂ or Argon) inlet.
-
Reagent Charging: Charge the reactor with this compound (1.2 equivalents) and anhydrous Tetrahydrofuran (THF, ~5 mL per gram of sulfonium salt).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Base Addition: Dissolve potassium tert-butoxide (t-BuOK, 1.15 equivalents) in anhydrous THF (~8 mL per gram of t-BuOK) and add it dropwise to the cooled slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Ylide Generation: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The mixture should become a pale yellow, homogeneous solution, indicating the formation of the sulfur ylide.
-
Substrate Addition: Dissolve chalcone (1.0 equivalent) in anhydrous THF (~4 mL per gram of chalcone) and add it dropwise to the ylide solution at 0-5 °C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture back to 10 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).
-
Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Substrate Class | Typical Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| α,β-Unsaturated Ketones | t-BuOK, NaH | THF, DMSO | 0 to RT | 80-95% | >20:1 |
| α,β-Unsaturated Esters | NaH | DMSO | RT | 75-90% | >15:1 |
| α,β-Unsaturated Amides | t-BuOK | THF | 0 to RT | 70-85% | >20:1 |
| Vinyl Sulfones | NaOEt | Ethanol | RT | 80-92% | >10:1 |
Application Note II: Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
A more specialized, yet valuable, application of this compound is in the synthesis of α-sulfanyl-β-amino acid derivatives. This demonstrates the versatility of the reagent beyond simple cyclopropanation. One cited method employs nanocrystalline magnesium oxide as a catalyst.
Mechanistic Rationale
In this context, the sulfonium salt likely participates in a tandem reaction. The nanocrystalline MgO, with its high surface area and basic sites, likely facilitates both the initial ylide formation and a subsequent reaction cascade with a suitable substrate, such as an aziridine-2-carboxylate. The ylide would act as a nucleophile to open the aziridine ring, followed by rearrangement or further transformation to install the sulfanyl group at the α-position.
Protocol: Synthesis of Ethyl 2-(dimethylsulfonio)-3-aminopropanoate derivatives
This is a representative protocol based on the principles of ylide chemistry and aziridine ring-opening.
-
Catalyst and Reagent Preparation: In an inert atmosphere, suspend nanocrystalline magnesium oxide (MgO, 0.2 eq) and this compound (1.5 eq) in acetonitrile (MeCN).
-
Substrate Addition: Add a solution of the N-protected aziridine-2-carboxylate (1.0 eq) in MeCN to the suspension.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60 °C) and monitor by LC-MS. The basic MgO surface catalyzes the reaction between the aziridine and the sulfonium salt.
-
Work-up and Purification: Upon completion, cool the reaction, filter off the MgO catalyst, and wash the solid with MeCN. Concentrate the filtrate and purify the resulting product by column chromatography to yield the desired α-sulfanyl-β-amino acid derivative.
Critical Safety & Handling for Scaled Operations
While a versatile reagent, this compound and its reactions require stringent safety protocols, especially at an industrial scale.
-
Reagent Hazards: The sulfonium salt itself is classified as a skin, eye, and respiratory irritant.[1][7][8][9] Appropriate personal protective equipment (PPE) is mandatory.
-
Byproduct Management: The primary byproduct of the Corey-Chaykovsky reaction is dimethyl sulfide (DMS). DMS is a volatile, flammable liquid with an extremely unpleasant and pervasive odor.[10] Large-scale reactions must be conducted in well-ventilated areas or closed systems, and exhaust gases should be passed through a scrubber system (e.g., containing bleach or hydrogen peroxide) to neutralize the DMS.
-
Exothermicity: Both the ylide formation and the subsequent reaction can be exothermic. Gradual addition of reagents and efficient reactor cooling are essential to maintain control and prevent thermal runaway.
| Hazard Category | Description | Mitigation Strategy |
| Reagent Handling | Irritant to skin, eyes, and respiratory tract.[1][8] Hygroscopic. | Wear gloves, safety goggles, and lab coat.[7] Handle in a fume hood. Store in a tightly sealed container in a dry place. |
| Reaction Exotherm | Ylide generation with strong bases (e.g., NaH, t-BuOK) is exothermic. | Slow, controlled addition of base at low temperatures (0-5 °C). Use a reactor with efficient cooling. |
| Byproduct (DMS) | Volatile, flammable, strong unpleasant odor. | Conduct reaction in a well-ventilated fume hood or closed system. Use a chemical scrubber for exhaust gas. |
| Base Handling | NaH is pyrophoric upon contact with water. t-BuOK is highly caustic. | Handle NaH under inert atmosphere. Wear appropriate PPE for corrosive materials when handling t-BuOK. |
Conclusion and Future Outlook
This compound is a powerful and reliable tool for the large-scale synthesis of cyclopropanes and other valuable organic motifs. Its commercial availability and the high diastereoselectivity of its reactions make it a preferred choice in drug development and process chemistry. While its classical applications are well-established, recent research has begun to explore the use of sulfur ylides in novel transformations, including photoredox-catalyzed reactions and asymmetric organocatalysis.[11][12][13] These emerging areas promise to further expand the synthetic utility of this versatile reagent, ensuring its continued importance in the chemist's arsenal for years to come.
References
- 1. This compound 97 5187-82-6 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereochemical considerations on the stereoselective cyclopropanation reactions of 3-aryl-2-phosphonoacrylates induced by the (−)-8-phenylmenthyl group as a chiral auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. biosynth.com [biosynth.com]
- 8. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 11. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. oaepublish.com [oaepublish.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Asymmetric Epoxidation Using Sulfonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Chiral Epoxides
Epoxides are pivotal building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures, particularly in the pharmaceutical industry.[1][2] The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, has long been a fundamental tool for this transformation.[3][4] This guide delves into the catalytic and asymmetric evolution of this reaction, a significant advancement that provides an efficient, stereocontrolled route to chiral epoxides, often rivaling traditional olefin epoxidation methods.[1][5] By employing a catalytic amount of a chiral sulfide, these methods offer high levels of enantioselectivity and diastereoselectivity, making them invaluable for modern synthetic applications.[6][7]
This document provides a comprehensive overview of the mechanistic principles, key catalyst systems, and detailed experimental protocols for performing catalytic asymmetric epoxidations using sulfonium ylides.
Mechanistic Underpinnings: The Catalytic Cycles
The catalytic asymmetric epoxidation using sulfonium ylides primarily operates through two distinct catalytic cycles, both designed to regenerate the active chiral sulfur ylide in situ.[2][5] The choice between these methods often depends on the substrate scope, desired reaction conditions, and the availability of starting materials.
Method A: Metal-Catalyzed Ylide Formation from Diazo Compounds
This widely-used method involves the reaction of a chiral sulfide with a diazo compound (or a precursor like a tosylhydrazone salt) in the presence of a metal catalyst, typically a rhodium or copper complex.[2][8] The metal catalyst facilitates the decomposition of the diazo compound to form a metallocarbene, which is then intercepted by the chiral sulfide to generate the sulfonium ylide.[5] This ylide then reacts with the aldehyde to form the epoxide, regenerating the chiral sulfide for the next catalytic cycle.[6] This method is advantageous as it operates under neutral conditions, making it suitable for base-sensitive substrates.[5]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 3. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: scope, selectivity, and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. db.cngb.org [db.cngb.org]
Application Notes & Protocols: Mastering Diastereoselective Methylene Transfer Reactions with Sulfur Ylides
Introduction: The Art of Precision in Three-Membered Ring Synthesis
In the intricate landscape of organic synthesis, the construction of three-membered rings—epoxides, cyclopropanes, and aziridines—represents a foundational challenge and a gateway to molecular complexity. These strained ring systems are not merely synthetic curiosities; they are pivotal intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The Johnson-Corey-Chaykovsky reaction, which employs the nucleophilic addition of a sulfur ylide to an electrophile, stands as a powerful and versatile tool for these transformations.[3][4]
However, the simple formation of these rings is often insufficient. The true challenge lies in controlling their three-dimensional architecture—specifically, their diastereoselectivity. Achieving high levels of diastereocontrol is paramount in drug development, where the specific stereoisomer of a molecule can dictate its biological activity, efficacy, and safety profile. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic principles governing diastereoselectivity in sulfur ylide-mediated methylene transfer reactions and offers detailed, field-proven protocols to translate theory into practice.
Section 1: The Reagents - Understanding the Nuances of Sulfur Ylides
The reactivity and selectivity of a methylene transfer reaction are dictated by the choice of the sulfur ylide. Sulfur ylides are zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur atom.[5] They are broadly classified into two categories, whose distinct electronic properties are the first control element in designing a diastereoselective reaction.
-
Sulfonium Ylides (e.g., Dimethylsulfonium Methylide): These are derived from sulfides. They are generally less stable and more reactive.[5][6] This heightened reactivity often leads to kinetically controlled reactions.
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium Methylide or "Corey's Ylide"): Derived from sulfoxides, these ylides are stabilized by the electron-withdrawing sulfoxide group.[6][7] Their increased stability makes them less reactive, often favoring thermodynamically controlled pathways.
These ylides are typically generated in situ by deprotonating the corresponding sulfonium or sulfoxonium salt with a strong, non-nucleophilic base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[7][8]
Section 2: The Core Mechanism - Pathways to Diastereoselectivity
The diastereochemical outcome of the Johnson-Corey-Chaykovsky reaction is determined during the initial nucleophilic addition of the ylide to the electrophile (e.g., an aldehyde or ketone) and the subsequent ring closure. The reaction proceeds through a zwitterionic betaine intermediate.[3][9] The stereochemistry of this intermediate and the reversibility of its formation are the critical factors controlling the final product's diastereomeric ratio.
The key mechanistic steps are:
-
Nucleophilic Addition: The ylide attacks the electrophilic carbon, forming a C-C bond and generating a betaine intermediate. This can result in two diastereomeric betaines: syn and anti.
-
Intramolecular Substitution (Ring Closure): The oxygen anion in the betaine attacks the carbon bearing the sulfonium group, displacing the neutral dimethyl sulfide or dimethyl sulfoxide molecule to form the three-membered ring.
The Causality of Diastereoselection:
The central principle is the reversibility of the initial addition step.[10]
-
Irreversible Betaine Formation (Kinetic Control): When a highly reactive, unstabilized ylide (like dimethylsulfonium methylide) is used, the initial addition is often fast and irreversible. In this scenario, the product's diastereomeric ratio is determined by the relative energy of the transition states leading to the syn and anti betaines. The reaction is under kinetic control, and the product distribution reflects the fastest-forming intermediate.[10]
-
Reversible Betaine Formation (Thermodynamic Control): With more stable sulfoxonium ylides, the initial addition can be reversible. This allows the syn and anti betaines to equilibrate. The system will favor the more thermodynamically stable betaine, which is typically the anti conformer where steric interactions are minimized. Subsequent irreversible ring closure from this more stable intermediate leads to the trans product as the major diastereomer. This is a hallmark of thermodynamic control.[10][11]
This interplay explains why reactions often favor the formation of trans-substituted epoxides and cyclopropanes, as this arrangement minimizes steric clash in the most stable intermediate or transition state.[3][7]
Section 3: Application Notes & Strategic Choices
Diastereoselective Epoxidation
The reaction of sulfur ylides with aldehydes and ketones is a cornerstone method for epoxide synthesis.[3] For acyclic systems, the formation of the trans-epoxide is generally favored due to the preference for the sterically less hindered anti-betaine intermediate.[3][12] When using chiral aldehydes, the existing stereocenter can exert significant facial control, leading to high levels of diastereoselectivity (Felkin-Anh or chelation-controlled addition).
Diastereoselective Cyclopropanation
When targeting cyclopropanes from α,β-unsaturated carbonyls (enones), the choice of ylide is critical for both chemo- and diastereoselectivity.
-
Chemoselectivity: Stabilized sulfoxonium ylides preferentially undergo 1,4-conjugate addition to enones, leading to cyclopropanes.[3] In contrast, more reactive sulfonium ylides can sometimes favor 1,2-addition, yielding epoxides.[7]
-
Diastereoselectivity: For cyclopropanation, the reaction is highly diastereoselective, almost exclusively yielding the trans-cyclopropane. This occurs because after the initial 1,4-addition, the resulting enolate intermediate has free rotation around the former C=C bond. This rotation is much faster than the subsequent ring closure, allowing the intermediate to adopt its most stable (trans) conformation before cyclizing.[7]
Diastereoselective Aziridination
The synthesis of aziridines from imines follows analogous mechanistic principles.[3] High diastereoselectivity can be achieved, particularly when using imines bearing a chiral auxiliary on the nitrogen atom, such as an N-sulfinyl group. The auxiliary directs the incoming ylide to one face of the C=N bond, establishing the stereochemistry with high fidelity.[13][14]
Section 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing reliable methods for achieving high diastereoselectivity.
Protocol 1: Diastereoselective Epoxidation of (R)-Citronellal
This protocol demonstrates the diastereoselective methylene transfer to a chiral aldehyde, where the substrate's stereocenter directs the formation of the major diastereomer.
Objective: To synthesize the corresponding epoxide from (R)-citronellal with high diastereoselectivity using dimethylsulfoxonium methylide (Corey's Ylide).
| Parameter | Value/Description | Rationale |
| Ylide Precursor | Trimethylsulfoxonium iodide | Forms a stabilized ylide, promoting thermodynamic control for high trans-selectivity. |
| Base | Sodium Hydride (NaH, 60% in oil) | Strong, non-nucleophilic base for efficient and clean deprotonation. |
| Solvent | Anhydrous DMSO | Polar aprotic solvent that effectively dissolves the salt and stabilizes the ylide. |
| Temperature | Room Temperature | Sufficient for the reaction of the stabilized ylide; avoids thermal decomposition. |
| Substrate | (R)-Citronellal | A common chiral aldehyde to demonstrate substrate-controlled diastereoselectivity. |
Step-by-Step Methodology:
-
Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Base Preparation: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the flask. Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully via cannula each time.
-
Ylide Generation: Add anhydrous DMSO (approx. 0.5 M relative to the sulfoxonium salt) to the washed NaH. While stirring, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise over 10 minutes. The mixture will evolve hydrogen gas and become a milky white suspension. Stir at room temperature for 45-60 minutes until gas evolution ceases. A homogenous, slightly grey solution of the ylide indicates complete formation.
-
Substrate Addition: Dissolve (R)-citronellal (1.0 eq.) in a small amount of anhydrous DMSO. Add this solution dropwise to the ylide solution at room temperature over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly pouring it into a flask containing ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the epoxide as a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis.
Protocol 2: Diastereoselective Cyclopropanation of Chalcone
This protocol details the synthesis of a trans-cyclopropane from an α,β-unsaturated ketone, a classic example of thermodynamically controlled 1,4-addition.
Objective: To synthesize trans-1-benzoyl-2-phenylcyclopropane from chalcone with high diastereoselectivity.
| Parameter | Value/Description | Rationale |
| Ylide Precursor | Trimethylsulfoxonium iodide | The resulting stabilized ylide strongly favors 1,4-addition to enones, ensuring chemoselectivity for cyclopropanation. |
| Base | Sodium Hydride (NaH, 60% in oil) | Standard strong base for ylide generation. |
| Solvent | Anhydrous DMSO | Optimal solvent for ylide formation and reaction. |
| Temperature | 25°C to 50°C | Slightly elevated temperature can facilitate the reaction with the less reactive enone substrate. |
| Substrate | Chalcone (1,3-Diphenyl-2-propen-1-one) | A model α,β-unsaturated ketone. |
Step-by-Step Methodology:
-
Ylide Generation: Prepare the dimethylsulfoxonium methylide solution in DMSO from NaH and trimethylsulfoxonium iodide (1.2 eq.) as described in Protocol 1, steps 1-3.
-
Substrate Addition: Dissolve chalcone (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir. The higher temperature is often necessary to drive the 1,4-addition to completion with stabilized ylides.
-
Reaction Monitoring: Monitor the disappearance of chalcone by TLC (typically 6-12 hours).
-
Workup & Purification: After cooling to room temperature, perform the aqueous workup and extraction with diethyl ether as described in Protocol 1, steps 6-7. Purify by flash column chromatography or recrystallization to yield the product, which will be almost exclusively the trans diastereomer.
Section 5: Asymmetric Catalysis - The Next Frontier
While substrate control is powerful, the development of catalytic asymmetric methods represents a more versatile approach. This involves using a chiral sulfide in substoichiometric amounts to generate a chiral ylide in situ, which then transfers a methylene group with high enantio- and diastereoselectivity.[15][16] Two primary catalytic cycles have been established:
-
Alkylation Method: A chiral sulfide reacts with an alkyl halide and a base in the presence of the aldehyde substrate.[17]
-
Metal-Carbene Method: A chiral sulfide intercepts a metal carbene (generated from a diazo compound and a metal catalyst like Rh₂(OAc)₄), forming the ylide under neutral conditions.[15][17]
These catalytic methods have transformed the field, allowing for the synthesis of highly enantioenriched products, although optimizing both diastereoselectivity and enantioselectivity simultaneously remains an active area of research.[10]
Conclusion
Diastereoselective methylene transfer reactions using sulfur ylides are a cornerstone of modern organic synthesis. Mastery of these reactions hinges on a fundamental understanding of the interplay between ylide stability and the reversibility of betaine formation. By strategically selecting the ylide (sulfonium vs. sulfoxonium), controlling reaction conditions, and leveraging substrate-inherent stereochemistry, researchers can precisely control the three-dimensional outcome of the reaction. The protocols and principles outlined in this guide provide a robust framework for the rational design and successful execution of these powerful transformations, enabling the efficient synthesis of complex, stereochemically defined molecules essential for scientific discovery and drug development.
References
- 1. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: scope, selectivity, and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Art of Nature's Molecules: A Guide to Applications in Natural Product Total Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: Beyond Replication - The "Why" of Natural Product Total Synthesis
Nature is the ultimate architect of molecular complexity, producing a vast arsenal of compounds that have been a cornerstone of medicine for centuries. These natural products, sculpted by evolution, possess intricate structures and potent biological activities that continue to inspire and drive innovation in drug discovery.[1][2] However, relying on isolation from natural sources is often unsustainable due to low abundance, environmental impact, and supply chain vulnerabilities. Total synthesis, the de novo chemical construction of these molecules from simple, readily available starting materials, transcends mere replication. It is a powerful discipline that confirms molecular structures, provides access to rare materials for biological study, and, most importantly, enables the systematic modification of these structures to create novel therapeutic agents with improved properties.[3]
This guide provides an in-depth exploration of the modern applications of natural product total synthesis. We will move beyond the academic challenge of simply "making the molecule" to focus on the strategic thinking that underpins synthetic design, the practical application of pivotal protocols, and the profound impact of this field on drug discovery and chemical biology. Our narrative is built on explaining the causality behind experimental choices, offering field-proven insights to empower your research.
I. Core Strategies in Modern Synthesis: Deconstructing Complexity
The journey from a complex natural product back to simple starting materials is guided by the logic of retrosynthetic analysis.[2][4][5] This process illuminates various strategic pathways for a molecule's construction. The choice of strategy is a critical decision that influences the efficiency, flexibility, and overall success of the synthetic endeavor.
-
Linear Synthesis: This is a sequential approach where fragments are added one by one. While conceptually straightforward, its overall yield diminishes with each successive step, making it less efficient for highly complex targets.
-
Convergent Synthesis: A more advanced and often more efficient strategy where different key fragments of the target molecule are synthesized independently and then coupled together in the later stages of the synthesis.[2] This approach maximizes efficiency and allows for the facile generation of analogs by modifying one of the fragments.
-
Biomimetic Synthesis: This elegant strategy seeks to mimic nature's own biosynthetic pathways.[2] By understanding how an organism constructs a natural product, chemists can design highly efficient and stereoselective syntheses that often proceed through remarkable cascade reactions.
-
Function-Oriented Synthesis (FOS) & Diversity-Oriented Synthesis (DOS): These strategies are pivotal for drug discovery. FOS prioritizes the synthesis of analogs that capture the essential biological function of a natural product, often in a simplified scaffold.[5] DOS, in contrast, aims to create libraries of structurally diverse and complex molecules to explore new areas of biologically relevant chemical space.[5]
-
C–H Functionalization: A modern and powerful strategy that involves the direct conversion of carbon-hydrogen (C–H) bonds into new functional groups. This approach can dramatically shorten synthetic sequences by bypassing the need for traditional functional group manipulations, leading to more efficient and atom-economical routes.[6][7]
References
- 1. Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new strategy for the synthesis of complex natural products | University of Basel [unibas.ch]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Corey-Chaykovsky Reactions
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice for optimizing the Corey-Chaykovsky reaction. This powerful C-C bond-forming reaction is invaluable for synthesizing epoxides, cyclopropanes, and aziridines.[1] However, its success is highly dependent on carefully controlled reaction parameters. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying and correcting the root cause of the problem.
Issue: Low or No Product Yield
Question: My Corey-Chaykovsky reaction has failed or is giving a very low yield. What are the most likely causes and how can I fix them?
Answer: Low yield is the most common issue and typically points to a problem with the generation or reactivity of the sulfur ylide. A systematic approach is essential for diagnosis.
-
Inefficient Ylide Generation: The ylide is generated in situ by deprotonating a sulfonium or sulfoxonium salt with a strong base.[2][3] Failure at this step is the primary suspect.
-
Cause (Base): The base may be old, improperly stored, or not strong enough to deprotonate the salt. Sodium hydride (NaH) is often sold as a dispersion in mineral oil, which must be washed away with a dry, inert solvent (like hexane) before use. Butyllithium (BuLi) solutions degrade over time and their concentration should be periodically determined by titration.
-
Solution: Use a fresh, verified batch of a strong base such as NaH, potassium tert-butoxide (KOtBu), or n-BuLi.[1][4] For NaH, ensure it is thoroughly washed and dried under an inert atmosphere before adding the solvent.
-
Cause (Solvent/Temperature): The solvent must be anhydrous, and the temperature must be appropriate for the chosen base and ylide stability.
-
Solution: Use anhydrous solvents. For the more stable dimethylsulfoxonium methylide (Corey's ylide), generation in DMSO with NaH is robust and can be done at room temperature.[3] The less stable and more reactive dimethylsulfonium methylide is typically generated at lower temperatures (e.g., 0 °C to room temperature) to prevent decomposition.[5][6]
-
-
Poor Reagent Quality:
-
Cause: The sulfonium/sulfoxonium salt may have degraded due to moisture. The carbonyl/imine substrate may be impure.
-
Solution: Dry the sulfonium salt in a vacuum oven before use. Purify the substrate via distillation or chromatography if its purity is questionable.
-
-
Substrate-Related Issues:
-
Cause: Sterically hindered ketones are challenging substrates and react slowly. Electron-deficient carbonyls may also exhibit poor reactivity under certain conditions.
-
Solution: For hindered substrates, increase the reaction time and/or temperature (after initial ylide formation). Using the more reactive dimethylsulfonium methylide may improve yields compared to the sulfoxonium variant.[1]
-
Workflow for Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue: Formation of Side Products
Question: My reaction with an α,β-unsaturated ketone is giving an epoxide, but I wanted a cyclopropane. How do I control this selectivity?
Answer: This is a classic chemoselectivity challenge in the Corey-Chaykovsky reaction. The outcome is almost entirely dependent on your choice of sulfur ylide, which dictates whether the reaction is under kinetic or thermodynamic control.[3][7]
-
For Epoxidation (1,2-Addition): Use dimethylsulfonium methylide . This ylide is less stable and more reactive (a "harder" nucleophile).[8] It attacks the electrophilic carbonyl carbon in a rapid, irreversible step, leading to the kinetically favored epoxide product.[3]
-
For Cyclopropanation (1,4-Addition): Use dimethylsulfoxonium methylide (Corey's ylide). This ylide is stabilized by the adjacent sulfoxide group, making it "softer" and more stable.[8][9] Its addition to the β-carbon of the enone (a Michael-type conjugate addition) is reversible and leads to the thermodynamically more stable cyclopropyl ketone.
| Ylide Type | Precursor Salt | Stability | Selectivity with Enones | Product Type |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide/bromide | Less stable, more reactive | 1,2-Addition | Epoxide (Kinetic) |
| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide/bromide | More stable, less reactive | 1,4-Addition | Cyclopropane (Thermodynamic) |
Selectivity Control with α,β-Unsaturated Ketones
Caption: Choice of ylide dictates the reaction outcome with enones.
Question: I am observing a significant β-hydroxy methylthioether byproduct. What causes this and how can I avoid it?
Answer: The formation of a β-hydroxy methylthioether side product is a known issue, particularly when using n-BuLi as the base in ethereal solvents like THF .[6][10] This occurs when the betaine intermediate is protonated by the solvent or trace impurities before ring closure, and the resulting alkoxide is trapped.
Solutions:
-
Change the Base/Solvent System: The most effective solution is to switch to the NaH/DMSO system. DMSO is a better solvent for the sulfonium salts and the resulting ylide, and NaH is a non-nucleophilic base that minimizes side reactions.[1][4]
-
Use KOtBu: Potassium tert-butoxide is another excellent choice that often gives clean reactions with minimal byproduct formation.[10]
Part 2: Frequently Asked Questions (FAQs)
Question: What is the mechanistic basis of the Corey-Chaykovsky reaction, and why does it produce epoxides instead of alkenes like the Wittig reaction?
Answer: The mechanism involves a two-step process.[2][11] First, the nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon, forming a zwitterionic betaine intermediate. In the second step, the resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the sulfonium group in an intramolecular SN2 reaction. This displaces a neutral molecule of dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO), which are excellent leaving groups, to form the stable three-membered ring.[2][3]
This contrasts sharply with the Wittig reaction. In the Wittig reaction, the intermediate oxaphosphetane collapses to form an exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide.[2] This strong thermodynamic driving force favors elimination to form an alkene rather than epoxide formation. The sulfur-oxygen or sulfur-carbon bond is not strong enough to drive a similar elimination pathway.[11]
Corey-Chaykovsky Reaction Mechanism
Caption: The two-step mechanism of the Corey-Chaykovsky reaction.
Question: How should I choose a base and solvent for my reaction?
Answer: The optimal choice depends on the ylide being used, the substrate, and the desired reaction scale. The following table summarizes common combinations.
| Base | Solvent(s) | Typical Temp. | Advantages | Disadvantages & Considerations |
| NaH | DMSO, THF, DMF | RT to 65°C[4] | Inexpensive, non-nucleophilic, highly effective, especially with DMSO. | Must be washed free of mineral oil; heterogeneous reaction can have an induction period. |
| KOtBu | DMSO, THF, t-BuOH | RT | Soluble in many organic solvents, fast reactions, generally clean. | Can be hygroscopic; tert-butanol byproduct can sometimes interfere. |
| n-BuLi | THF, Diethyl Ether | -78°C to RT | Strong base, homogeneous reaction. | Can act as a nucleophile, leading to side products[6][7]; requires titration for accurate concentration. |
| KOH | DMSO, t-BuOH | RT | Inexpensive, practical for large-scale applications.[12] | Can introduce water, potentially reducing yield; often requires phase-transfer catalyst for biphasic systems.[10] |
Part 3: Experimental Protocols
Protocol 1: Epoxidation using Dimethylsulfoxonium Methylide (Corey's Ylide)
This protocol is adapted from standard literature procedures and is suitable for converting a simple ketone to an epoxide.[4][5]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq).
-
Washing: Wash the NaH with anhydrous hexane (3x) under a positive pressure of nitrogen to remove the mineral oil. Decant the hexane carefully each time using a cannula. Dry the remaining NaH under a stream of nitrogen.
-
Ylide Generation: Add anhydrous DMSO via syringe and stir the suspension. To this, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. The mixture will evolve hydrogen gas and warm slightly. Stir at room temperature for 30-45 minutes until gas evolution ceases and the solution becomes clear or milky white.
-
Reaction: Cool the ylide solution to room temperature in a water bath. Add a solution of the ketone (1.0 eq) in a minimal amount of anhydrous DMSO dropwise over 10 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction may require gentle heating (e.g., 50 °C) for less reactive ketones.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[5]
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to yield the desired epoxide.[5]
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Ketones in Epoxidation
Welcome to the technical support center for ketone- and alkene-epoxidation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reactivity in their epoxidation experiments. Here, we will dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting steps to enhance your reaction outcomes.
I. Troubleshooting Guide: Diagnosing and Resolving Low Reactivity
Low yield or slow conversion in ketone-mediated epoxidation of alkenes, or direct epoxidation of ketones themselves, can stem from a variety of factors. This section provides a structured approach to identifying and addressing the root cause of the problem.
Issue 1: Poor Conversion Attributed to the Ketone Substrate/Catalyst
Q1: My ketone-catalyzed epoxidation of an alkene is sluggish or failing. What are the likely causes related to the ketone catalyst?
A1: The reactivity of a ketone catalyst, such as in the Shi epoxidation, is fundamentally linked to its electronic and steric properties.[1] The active oxidizing species is a dioxirane, generated in situ from the ketone and a primary oxidant like Oxone®.[1]
-
Electronic Effects: The carbonyl carbon of the ketone must be sufficiently electrophilic to be attacked by the nucleophilic oxidant. Electron-withdrawing groups positioned alpha to the carbonyl can enhance the ketone's reactivity and stability, accelerating the formation of the dioxirane intermediate.[1][2] Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. Studies have shown that a delicate electronic balance is necessary, as overly strong electron-withdrawing groups can sometimes unfavorably affect enantioselectivity.[2]
-
Steric Hindrance: Significant steric bulk around the carbonyl group can impede the approach of the oxidant, thereby slowing the formation of the dioxirane. While some steric hindrance is often a design feature of chiral catalysts to direct the stereochemical outcome, excessive hindrance can be detrimental to the reaction rate.[3]
-
Catalyst Decomposition (Baeyer-Villiger Oxidation): A common side reaction is the Baeyer-Villiger oxidation of the ketone catalyst itself, which leads to its decomposition and a loss of catalytic activity.[1][4] This is particularly problematic at lower pH.
Troubleshooting Protocol for Ketone Catalyst Issues:
-
Evaluate the Electronic Properties of Your Catalyst:
-
If your catalyst possesses electron-donating groups near the carbonyl, consider switching to a catalyst with electron-withdrawing substituents. For instance, trifluoromethyl ketones have shown improved activity.[1]
-
Consult literature for catalysts that have been successfully applied to similar substrates. The Shi catalyst, derived from fructose, is a robust option for many transformations.[1][5]
-
-
Assess Steric Factors:
-
If you suspect steric hindrance is the issue, try a less sterically encumbered catalyst, if consistent with your stereochemical goals.
-
Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, though this could negatively impact enantioselectivity.
-
-
Optimize Reaction pH to Prevent Catalyst Decomposition:
-
For Shi-type epoxidations using Oxone®, maintaining a basic pH (around 10.5) is crucial.[6][7] This can be achieved using a buffer system, often with K₂CO₃.[1] The higher pH disfavors the Baeyer-Villiger side reaction, preserving the catalyst.[1][6] It also increases the nucleophilicity of the oxidant.[1]
-
Issue 2: Low Reactivity of the Alkene or Ketone Substrate
Q2: I am attempting to epoxidize an α,β-unsaturated ketone (or a sterically hindered/electron-poor alkene) and observing low reactivity. How can I address this?
A2: The inherent properties of the substrate are critical.
-
For α,β-Unsaturated Ketones: These substrates are generally unreactive towards electrophilic epoxidizing agents like peracids due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond. Nucleophilic epoxidation methods are required.[8][9] The Weitz-Scheffer reaction, using alkaline hydrogen peroxide, is a classic approach.[9][10]
-
For Alkenes (in Ketone-Catalyzed Reactions):
-
Steric Hindrance: Highly substituted or sterically bulky alkenes can present a significant challenge for the approach of the active dioxirane species.[11] This is a common issue with tetrasubstituted olefins.
-
Electronic Effects: Electron-deficient alkenes are less nucleophilic and will react more slowly with the electrophilic dioxirane. Conversely, electron-rich alkenes are generally more reactive.[12]
-
Troubleshooting Protocol for Substrate-Related Issues:
-
For α,β-Unsaturated Ketones:
-
Employ Nucleophilic Epoxidation Conditions: Use a combination of hydrogen peroxide and a base (e.g., NaOH, KOH).[9][10] Solvents like 1,4-dioxane, DME, or acetonitrile can be effective.[10]
-
Consider Alternative Oxidants: Cyclohexylidenebishydroperoxide has been shown to be an effective oxidant for these substrates under Weitz-Scheffer conditions.[10]
-
Utilize Phase-Transfer Catalysis: For challenging substrates, chiral phase-transfer catalysts based on Cinchona alkaloids can be highly effective, even at low catalyst loadings (0.5 mol%).[13]
-
-
For Sterically Hindered or Electron-Poor Alkenes:
-
Increase Catalyst Loading: For sluggish reactions, increasing the amount of the ketone catalyst (e.g., from 10 mol% to 30 mol%) can improve the reaction rate.[7]
-
Elevate the Reaction Temperature: Carefully increasing the temperature can help overcome activation energy barriers, but monitor for potential decreases in enantioselectivity and catalyst stability.
-
Choose a More Reactive Catalyst System: Some catalyst systems are inherently more potent. For instance, methyltrioxorhenium (MTO) with hydrogen peroxide is a powerful system for epoxidizing less reactive alkenes.[14]
-
Alternative Epoxidation Methods: For particularly challenging cases, consider methods other than ketone-catalyzed epoxidation. The Jacobsen-Katsuki epoxidation is effective for a range of unfunctionalized alkenes, particularly cis-disubstituted and conjugated systems.[12][15][16]
-
Issue 3: Catalyst Deactivation and Reaction Conditions
Q3: My reaction starts well but then stalls, or the catalyst appears to be degrading. What could be causing this catalyst deactivation?
A3: Catalyst deactivation is a common problem where the catalyst loses its activity over the course of the reaction.[17][18]
-
Physical Deactivation: In heterogeneous systems, the catalyst can be physically damaged, or the active sites can be blocked by byproducts, such as the accumulation of potassium sulfate when using Oxone®.[19]
-
Chemical Deactivation (Poisoning): Impurities in the starting materials or solvent can act as poisons, binding to the active sites of the catalyst and rendering it inactive.
-
Side Reactions: As mentioned, the Baeyer-Villiger oxidation is a major pathway for the decomposition of ketone catalysts.[1][6]
-
Improper pH Control: The pH of the reaction medium is critical. For Shi-type epoxidations, a pH around 10.5 is optimal.[7][20] If the pH is too low, the catalyst can decompose via the Baeyer-Villiger pathway. If it's too high, the oxidant (Oxone®) can decompose rapidly.[1][20]
Troubleshooting Protocol for Catalyst Deactivation:
-
Ensure Purity of Reagents and Solvents: Use purified reagents and anhydrous solvents to minimize potential catalyst poisons.
-
Maintain Optimal pH:
-
Implement a robust buffering system (e.g., K₂CO₃/EDTA buffer) to maintain the pH at the optimal level throughout the reaction.[21]
-
Monitor the pH during the reaction if possible, and make adjustments as needed.
-
-
Control Reaction Temperature: Run the reaction at the recommended temperature, typically 0 °C for Shi epoxidations, to minimize decomposition of both the catalyst and the oxidant.[6]
-
Optimize Reagent Addition:
-
In some cases, slow, portion-wise addition of the oxidant can help maintain a low steady-state concentration, which can mitigate side reactions and decomposition.
-
For biphasic reactions, ensure efficient stirring to facilitate mass transfer between the aqueous and organic phases.[6]
-
-
Consider Catalyst Regeneration: For some heterogenized catalysts, it may be possible to regenerate and reuse them after deactivation.[19]
II. Frequently Asked Questions (FAQs)
Q: Can I use hydrogen peroxide instead of Oxone® for a Shi-type epoxidation?
A: Yes, systems using hydrogen peroxide as the terminal oxidant have been developed and can be very effective.[5][8] This can be advantageous as it reduces the amount of inorganic salts produced in the reaction.[5] Often, acetonitrile is used as a co-solvent, which is believed to form a peroxyimidic acid intermediate.
Q: My epoxidation of a hindered substrate is leading to a rearranged product instead of the expected epoxide. What is happening?
A: You may be observing a Payne rearrangement.[11][22] This is an equilibrium process where a 2,3-epoxy alcohol isomerizes to a 1,2-epoxy alcohol under basic conditions.[22][23] If your substrate has a nearby hydroxyl group, this rearrangement can be a significant side reaction, especially with sterically hindered epoxides where direct nucleophilic attack is disfavored.[11] To mitigate this, you might need to protect the hydroxyl group or modify the reaction conditions to favor the desired epoxide.
Q: How do I choose between a Jacobsen-Katsuki epoxidation and a Shi epoxidation?
A: The choice depends largely on the substrate.
-
Jacobsen-Katsuki Epoxidation: This method uses a chiral manganese-salen complex and is particularly effective for cis-disubstituted and trisubstituted unfunctionalized alkenes.[12][15][16] It is generally less effective for trans-disubstituted alkenes.[15]
-
Shi Epoxidation: This organocatalytic method is very effective for trans-disubstituted and trisubstituted olefins and has been adapted for other classes as well.[5][7] It is a metal-free alternative, which can be advantageous in pharmaceutical synthesis.
Q: I am seeing a mixture of epoxide and a lactone in my reaction product. Why?
A: This indicates that a competitive Baeyer-Villiger oxidation is occurring alongside the epoxidation.[4] This can happen if the substrate contains both an alkene and a ketone moiety. The selectivity between the two pathways depends on the substrate structure, the oxidant, and the reaction conditions. Using a chemoselective catalyst system, such as Sn-zeolite beta with H₂O₂, can favor the Baeyer-Villiger oxidation of the ketone while leaving the double bond intact.[4] To favor epoxidation, ensure conditions are optimized to suppress the Baeyer-Villiger reaction, such as maintaining a high pH in Shi epoxidations.[1]
III. Data and Workflow Visualization
Table 1: Key Parameters for Optimizing Ketone Epoxidation Reactions
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH (Shi Epoxidation) | 10.0 - 11.0 (typically ~10.5) | Balances catalyst stability (minimizing Baeyer-Villiger) and oxidant stability.[1][6][7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally improve selectivity and stability but may slow the reaction rate.[6] |
| Catalyst Loading | 5 - 30 mol% | Higher loading can increase the rate for unreactive substrates but adds cost.[7][13] |
| Oxidant | Oxone®, H₂O₂ | Oxone® is common but generates salt byproducts. H₂O₂ is a greener alternative.[1][5] |
| Solvent System | Biphasic (e.g., CH₃CN/DMM/Buffer) | Ensures both organic substrate and aqueous oxidant are available for reaction.[6][7] |
Diagram 1: Troubleshooting Workflow for Low Epoxidation Reactivity
This diagram outlines a logical sequence of steps to diagnose and solve issues with low reactivity in ketone epoxidation.
Caption: A decision tree for troubleshooting low epoxidation yields.
Diagram 2: Catalytic Cycle of Shi Epoxidation
This diagram illustrates the key steps in the Shi epoxidation, highlighting the formation of the active dioxirane species and the potential for catalyst degradation via the Baeyer-Villiger pathway.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. pnas.org [pnas.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 10. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement [beilstein-journals.org]
- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02360H [pubs.rsc.org]
- 22. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 23. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Base and Solvent for Ylide Generation
Welcome to the Technical Support Center for Ylide Generation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the critical parameters of base and solvent selection in olefination reactions, primarily the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot and refine your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the choice of base and solvent in ylide chemistry.
Q1: What is the fundamental difference between stabilized, semi-stabilized, and non-stabilized ylides, and why does it matter?
A1: The stability of a phosphonium ylide is the single most important factor determining its reactivity and the required reaction conditions. The classification is based on the substituents attached to the negatively charged carbon atom[1].
-
Non-Stabilized Ylides: The carbanion bears only hydrogen or alkyl groups (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃). These groups do not delocalize the negative charge, making the ylide highly basic, highly reactive, and generally unstable.[2] They must be generated and used in situ under an inert atmosphere.[3][4] Their high reactivity leads to a kinetically controlled reaction, typically favoring the formation of (Z)-alkenes.[2][5]
-
Stabilized Ylides: The carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile (e.g., Ph₃P=CHCO₂Et). The negative charge is delocalized through resonance, making the ylide much more stable, less basic, and less reactive.[2][3] These ylides can often be isolated and stored. Their reactions are typically under thermodynamic control, leading selectively to the more stable (E)-alkene.[5]
-
Semi-Stabilized Ylides: The carbanion is stabilized by an aryl or vinyl group (e.g., Ph₃P=CHPh). The stabilization is moderate, and the stereoselectivity of their reactions can be poor and highly dependent on the specific reaction conditions.[6]
Q2: How do I select an appropriate base for deprotonating my phosphonium salt?
A2: The choice of base is dictated by the acidity of the α-proton on the phosphonium salt, which is directly related to the ylide's stability. The fundamental principle is that the conjugate acid of the base used must have a higher pKa than the phosphonium salt itself.
-
For Non-Stabilized Ylides: The α-protons are not very acidic (pKa in DMSO ≈ 22-35).[7] Therefore, exceptionally strong, non-nucleophilic bases are required. Common choices include organolithium reagents (n-BuLi, s-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or alkali metal bis(trimethylsilyl)amides (NaHMDS, KHMDS).[4][7][8]
-
For Stabilized Ylides: The presence of an EWG significantly increases the acidity of the α-protons (pKa < 14).[9] Consequently, much weaker bases are sufficient for deprotonation. Common choices include alkoxides (NaOEt, t-BuOK) or even sodium hydroxide (NaOH).[8]
Q3: Why are anhydrous aprotic solvents the standard for ylide generation?
A3: Solvents play a critical role in both stabilizing the reagents and influencing the reaction pathway.
-
Anhydrous Conditions: Non-stabilized ylides are extremely strong bases and will be rapidly protonated and quenched by protic solvents like water or alcohols.[9] Therefore, rigorously anhydrous conditions and aprotic solvents are mandatory.
-
Aprotic Solvents: Aprotic solvents lack acidic protons and cannot form hydrogen bonds with the nucleophilic ylide.[10][11] Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used because they effectively solvate the phosphonium salt precursor and the ionic intermediates without destroying the ylide.[12] Non-polar aprotic solvents like toluene or hexane can also be used and are often preferred for achieving high (Z)-selectivity in salt-free Wittig reactions.[13]
Q4: What is the "lithium salt effect," and how can it alter the stereochemical outcome of my Wittig reaction?
A4: The "lithium salt effect" refers to the profound impact that lithium cations (typically from n-BuLi or additives like LiBr) can have on the stereoselectivity of the Wittig reaction, particularly with non-stabilized ylides.[6][14]
Under salt-free conditions, the reaction of non-stabilized ylides is kinetically controlled, proceeding through a rapid and irreversible formation of a cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[15]
Lithium salts disrupt this pathway. They coordinate to the oxygen atom of the betaine-like intermediate, promoting its formation and slowing its decomposition.[15] This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[6][7] The result is a loss of (Z)-selectivity. To favor (Z)-alkenes, it is crucial to use sodium or potassium bases (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.[7]
Q5: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?
A5: The HWE reaction, which uses a phosphonate-stabilized carbanion, is a powerful alternative to the Wittig reaction with several key advantages.[16]
-
High (E)-Selectivity: The HWE reaction almost always produces the thermodynamically favored (E)-alkene with high selectivity, especially from aldehydes.[16][17]
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This allows them to react efficiently with sterically hindered ketones that are often unreactive in the Wittig reaction.[18][19]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed by aqueous extraction. This is a significant advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[16]
You should choose the HWE reaction when your target is an (E)-alkene or when you are working with a hindered ketone.
Section 2: Troubleshooting Guide
Problem: Low or no yield of the desired alkene.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Ineffective Deprotonation | The base is not strong enough to deprotonate the phosphonium salt. The pKa of the base's conjugate acid must be significantly higher than the pKa of the phosphonium salt's α-proton. | Verify pKa values. For non-stabilized ylides, switch to a stronger base like n-BuLi or NaHMDS. For stabilized ylides, ensure the alkoxide or other weak base is sufficient.[17] |
| Moisture in Reaction | Highly basic non-stabilized ylides are readily quenched by trace amounts of water or other protic impurities in the solvent or on the glassware. | Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum or nitrogen, use freshly distilled anhydrous solvents (e.g., from a still or a solvent purification system), and maintain a positive pressure of an inert gas (N₂ or Ar). |
| Steric Hindrance | A sterically bulky phosphonium salt or a hindered aldehyde/ketone can significantly slow down the reaction rate.[17] | Increase reaction temperature and/or time. If using a hindered ketone, consider switching to the more nucleophilic Horner-Wadsworth-Emmons (HWE) reaction.[19] |
| Incorrect Order of Addition | For sensitive aldehydes or ketones, adding them to a solution already containing a strong base (like excess n-BuLi) can lead to decomposition or enolization before the ylide can react. | Generate the ylide first. Form the ylide by adding the base to the phosphonium salt. Then, cool the solution (e.g., to -78 °C or 0 °C) and slowly add the carbonyl compound.[17] |
Problem: Poor (Z)-selectivity with a non-stabilized ylide.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Lithium Salt Effect | The presence of Li⁺ cations is promoting equilibration of the oxaphosphetane intermediate to the more stable trans form, which leads to the (E)-alkene.[6][7] | Create "salt-free" conditions. Replace n-BuLi with a sodium or potassium base such as NaHMDS or KHMDS. Use a non-polar solvent like toluene or THF. Run the reaction at a low temperature (-78 °C) to favor kinetic control.[6] |
| Polar Solvent | Polar solvents can stabilize the betaine-like transition state, potentially allowing for more equilibration and reducing (Z)-selectivity.[13] | Switch to a less polar solvent. If using DMF or DMSO, try switching to THF or toluene. |
| Reaction Temperature Too High | Higher temperatures provide the energy needed to overcome the barrier to equilibration, favoring the thermodynamic (E)-product over the kinetic (Z)-product. | Maintain low temperatures. Perform the ylide generation and the reaction with the aldehyde at -78 °C. |
Problem: Poor (E)-selectivity with a stabilized ylide or HWE reagent.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Insufficient Equilibration | The reaction conditions are not allowing the intermediates to fully equilibrate to the most stable trans configuration, which leads to the (E)-alkene. | Increase the reaction temperature. Running the reaction at room temperature or with gentle heating can promote thermodynamic control.[17] Use of Na⁺ or Li⁺ bases generally favors the (E)-alkene in HWE reactions.[17] |
| Still-Gennari Conditions | Use of potassium bases with crown ethers, or phosphonates with electron-withdrawing groups (e.g., -CF₃), can favor the kinetic (Z)-product even in HWE reactions.[19] | Avoid Z-selective conditions. Use standard HWE conditions, such as NaH in THF, to favor the (E)-alkene.[17] |
Section 3: Data & Visualization Hub
Data Tables
Table 1: Base Selection Guide for Ylide Generation
| Base | Abbreviation | pKa (Conjugate Acid in DMSO) | Common Solvents | Primary Use Case |
| n-Butyllithium | n-BuLi | ~50 | Hexanes, THF, Diethyl Ether | Non-stabilized ylides |
| Sodium Hydride | NaH | ~36 | THF, DMF | Non-stabilized & HWE |
| Sodium Amide | NaNH₂ | ~38 | Liquid NH₃, THF | Non-stabilized ylides |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | THF, Toluene | Non-stabilized ylides (Li⁺-free) |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | THF, Toluene | Non-stabilized ylides (Li⁺-free) |
| Potassium tert-butoxide | t-BuOK | ~32 | THF, t-BuOH | Semi-stabilized & HWE |
| Sodium Ethoxide | NaOEt | ~29 | Ethanol, THF | Stabilized ylides |
| Sodium Hydroxide | NaOH | ~31 | H₂O, Alcohols | Highly acidic stabilized ylides |
pKa values are approximate and can vary with solvent.[9]
Table 2: Common Solvents for Ylide Generation
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics & Use |
| Tetrahydrofuran | Polar Aprotic | 7.5 | Workhorse solvent. Good for both ylide generation and reaction. Anhydrous grade is essential. |
| Diethyl Ether | Non-polar Aprotic | 4.3 | Good for non-stabilized ylides, but low boiling point limits temperature range. |
| Toluene | Non-polar Aprotic | 2.4 | Excellent for promoting high (Z)-selectivity in "salt-free" Wittig reactions. |
| Dimethyl Sulfoxide | Polar Aprotic | 47 | Highly polar, can accelerate some reactions. Must be rigorously dried. Can facilitate side reactions. |
| Dimethylformamide | Polar Aprotic | 37 | Good solvent for many phosphonium salts. Often used in HWE reactions.[18] |
Process Diagrams (Graphviz)
Caption: Decision workflow for selecting the appropriate base for ylide generation.
Caption: Influence of lithium salts on Wittig reaction stereochemical pathways.
Section 4: Key Experimental Protocols
Protocol 1: Generation of a Non-Stabilized Ylide for (Z)-Alkene Synthesis (Salt-Free)
Objective: To generate methylenetriphenylphosphorane using KHMDS and react it with benzaldehyde to favor the (Z)-product (in this case, styrene, which has no stereoisomer, but the principle applies).
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.).
-
Solvent Addition: Add anhydrous toluene via syringe. Stir to form a suspension.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq.) in toluene via syringe over 15 minutes. The suspension will turn into a characteristic deep orange or yellow solution, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous toluene via syringe.
-
Reaction: Maintain the reaction at -78 °C and monitor by TLC. Once the aldehyde is consumed, allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Generation of a Stabilized Ylide for (E)-Alkene Synthesis
Objective: To synthesize ethyl (E)-cinnamate via the reaction of (carbethoxymethylene)triphenylphosphorane with benzaldehyde.
-
Ylide Formation: In a round-bottom flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq.) in dichloromethane (DCM).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.0 eq.) and stir vigorously for 30 minutes. The ylide will form and remain in the organic layer.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water, then brine, and dry over anhydrous Na₂SO₄. The solvent can be evaporated to isolate the stable ylide, or it can be used directly.
-
Reaction: To a solution of the isolated ylide (or the DCM solution) in DCM, add benzaldehyde (1.05 eq.).
-
Heating: Stir the reaction mixture at room temperature or gently reflux (if needed) and monitor by TLC.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography to separate the (E)-alkene product from triphenylphosphine oxide.
Protocol 3: The Schlosser Modification for (E)-Alkene Synthesis
Objective: To invert the normal stereochemical outcome and form the (E)-alkene from a non-stabilized ylide.[6]
-
Ylide Generation: Generate the phosphonium ylide from an alkyltriphenylphosphonium salt (1.1 eq.) using phenyllithium (PhLi, 1.1 eq.) in THF at -78 °C. This generates the syn-lithiobetaine upon addition to the aldehyde.
-
Aldehyde Addition: Add the aldehyde (1.0 eq.) at -78 °C.
-
Deprotonation: Add a second equivalent of PhLi (1.1 eq.) at -78 °C. This deprotonates the intermediate to form a β-oxido ylide. Allow this mixture to stir at low temperature.
-
Protonation: Add a proton source, such as tert-butanol, to quench the β-oxido ylide. This protonation occurs stereoselectively to give the anti-lithiobetaine.
-
Warming: Allow the reaction to warm to room temperature. The anti-lithiobetaine will decompose to the (E)-alkene.
-
Workup: Perform a standard aqueous workup and purification as described in Protocol 1.
Section 5: References
-
Wikipedia. Wittig reaction. --INVALID-LINK--
-
Balsells, J., et al. (2009). Photochemical generation, intramolecular reactions, and spectroscopic detection of oxonium ylide and carbene intermediates in a. Journal of the American Chemical Society. --INVALID-LINK--
-
Wang, J., et al. (2022). Direct Observation of the Dynamics of Ylide Solvation by Hydrogen-bond Donors Using Time-Resolved Infrared Spectroscopy. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. Salt Effects on the Stereoselectivity of the Wittig Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Wittig Reaction. --INVALID-LINK--
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. --INVALID-LINK--
-
Wikipedia. Ylide. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Solvent Choice for the Synthesis of Butene Derivatives. --INVALID-LINK--
-
Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. --INVALID-LINK--
-
Wang, J., et al. (2022). Direct Observation of the Dynamics of Ylide Solvation by Hydrogen-bond Donors Using Time-Resolved Infrared Spectroscopy. Journal of the American Chemical Society. --INVALID-LINK--
-
Vedejs, E., & Snoble, K. A. J. (1973). Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. Schlosser Modification. --INVALID-LINK--
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. --INVALID-LINK--
-
Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications. --INVALID-LINK--
-
Reddit. (2021). Influence of solvents on the stereochemistry of a Wittig Reaction product. --INVALID-LINK--
-
Mori, K., et al. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. --INVALID-LINK--
-
Ambeed. Schlosser Modification of the Wittig Reaction. --INVALID-LINK--
-
Norris, J. (2018). Phosphorous ylides. YouTube. --INVALID-LINK--
-
Myers, A. Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. --INVALID-LINK--
-
Chemistry Notes. (2022). Phosphorus ylide: Definition, 6 types, synthesis, useful application. --INVALID-LINK--
-
Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons. --INVALID-LINK--
-
Byrne, P. A., & Gilheany, D. G. (2012). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
AdiChemistry. WITTIG REACTION | MECHANISM. --INVALID-LINK--
-
Wikipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. --INVALID-LINK--
-
ResearchGate. Optimization of Wittig reaction. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019). phosphonium ylides. YouTube. --INVALID-LINK--
-
The Organic Chemistry Lab. (2025). Horner–Wadsworth–Emmons Olefination. YouTube. --INVALID-LINK--
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. --INVALID-LINK--
-
ResearchGate. Synthesis of Phosphonium Ylides. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. --INVALID-LINK--
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). --INVALID-LINK--
-
The Organic Chemistry Tutor. (2024). Aldehydes & Ketones: Wittig Reaction. YouTube. --INVALID-LINK--
-
TMP Chem. (2019). Structure and Reactivity of Ylides. YouTube. --INVALID-LINK--
-
Alfa Chemistry. Wittig Reaction. --INVALID-LINK--
-
Hanekamp, J. C., et al. (1991). Phosphorus ylide chemistry investigated for dihydrotachysterol2 metabolite side-chain synthesis the Wittig approach. Recueil des Travaux Chimiques des Pays-Bas. --INVALID-LINK--
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. DSpace [cora.ucc.ie]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification Strategies for Products from Sulfonium Ylide Reactions
Welcome to the technical support center for sulfonium ylide reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize reactions like the Corey-Chaykovsky epoxidation and cyclopropanation. Here, we move beyond generic protocols to address the specific, often frustrating, purification challenges inherent to this chemistry. Our focus is on providing logical, field-tested solutions grounded in chemical principles.
Understanding the Purification Landscape
Sulfonium ylide reactions are powerful tools for synthesizing epoxides, cyclopropanes, and aziridines. The transformation, however, introduces a unique set of purification hurdles. A typical crude reaction mixture contains not only the desired product but also specific byproducts and unreacted starting materials that require a targeted approach for removal.
Common Impurities Profile:
-
Sulfide Byproduct: The ylide reaction stöchiometrically produces a sulfide, most commonly dimethyl sulfide (DMS) from sulfonium ylides or dimethyl sulfoxide (DMSO) from sulfoxonium ylides.[1]
-
Unreacted Sulfonium Salt: The precursor salt (e.g., trimethylsulfonium iodide) is often used in excess and is a highly polar, ionic compound.[2]
-
Unreacted Electrophile: Residual aldehyde, ketone, or enone starting material.
-
Base and Related Salts: The base used for ylide generation (e.g., NaH, KHMDS, t-BuOK) and its corresponding salts.
This guide is structured to help you navigate these challenges through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the standard, first-pass purification strategy for a completed Corey-Chaykovsky reaction?
A: The universally recommended initial step is a liquid-liquid aqueous workup. This procedure leverages the significant polarity differences between your desired product and the major salt-based impurities.
Causality: Sulfonium salts and inorganic salts from the base are highly soluble in water, while the desired epoxide or cyclopropane product is typically much more soluble in a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). The sulfide byproduct (DMS or DMSO) also has some water solubility, which aids in its partial removal at this stage.
Basic Protocol:
-
Quench the reaction carefully, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous phase multiple times (3x) with the organic solvent to maximize product recovery.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
This crude material is now typically ready for chromatographic purification.
Q2: My product is an epoxide. Are there any special stability concerns I should have during purification?
A: Yes, epoxides are susceptible to ring-opening under acidic conditions.[3][4][5] This is a critical consideration because standard silica gel for flash chromatography is inherently acidic (pH ≈ 4-5). This acidity can catalyze the hydrolysis of the epoxide to a diol or cause other rearrangements, leading to low yields or a complex product mixture.
Preventative Measures:
-
TLC Test: Before committing your entire batch to a column, spot the crude material on a silica TLC plate and let it sit for 20-30 minutes. If you observe a new, more polar spot appearing (often at the baseline), your epoxide is likely sensitive to silica.
-
Deactivation: Neutralize the silica gel with a basic modifier like triethylamine (Et₃N) before running the column.[6]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil, as alternatives to silica gel.
Q3: How do I know if the sulfonium salt has been completely removed after the workup?
A: The most reliable method is to use ¹H NMR spectroscopy on your crude product after the aqueous workup. The methyl groups on a common salt like trimethylsulfonium iodide give a sharp singlet around δ 2.9 ppm in CDCl₃. The absence of this peak is a strong indicator of successful removal. Alternatively, if the salt is UV active, its absence can be confirmed by TLC analysis of the crude product.
Troubleshooting Guide: Specific Purification Issues
This section addresses more complex problems in a detailed Q&A format.
Q4: I've performed an aqueous workup, but my NMR spectrum still shows a significant amount of DMSO (or DMS). How can I get rid of it?
A: This is a very common issue, as DMSO is high-boiling (189 °C) and can be difficult to remove completely under a standard rotary evaporator.
Explanation: While DMSO has good water solubility, it can form persistent solvates with the product or be trapped in the organic phase. High vacuum is required for its removal.
Troubleshooting Protocol:
-
Thorough Washing: First, ensure your aqueous workup was exhaustive. Dissolve the crude product in an organic solvent like ethyl acetate and wash it multiple times (5-7 times) with water and then brine. This is often sufficient for removing the bulk of DMSO.
-
High-Vacuum Evaporation: After drying and concentrating, place the flask on a high-vacuum line (Schlenk line) for several hours. Gentle heating (30-40 °C) can aid in the removal of residual DMSO, but must be done cautiously to avoid evaporation of a volatile product.
-
Lyophilization (Freeze-Drying): If the product is a non-volatile solid, dissolving it in a minimal amount of 1,4-dioxane or tert-butanol and freeze-drying can effectively remove residual DMSO.
-
Chromatography: If trace amounts remain, they will typically be eluted with the solvent front during flash column chromatography.
Q5: My epoxide is clearly degrading on the silica gel column even after neutralization. What is my next move?
A: If deactivating the silica gel with triethylamine is insufficient, it indicates extreme sensitivity of your product. You need to avoid silica gel entirely or modify your approach drastically.
Workflow for Highly Sensitive Epoxides:
Caption: Decision workflow for purifying sensitive epoxides.
Detailed Protocols:
-
Protocol 1: Column Chromatography on Alumina:
-
Choose the appropriate activity grade of alumina (neutral or basic). Brockmann Grade III (deactivated with ~6% water) is often a good starting point.
-
Determine a suitable solvent system via TLC on alumina plates.
-
Run the column as you would with silica gel. Alumina often requires slightly more polar solvent systems.
-
-
Protocol 2: Recrystallization:
-
This is the ideal method if your product is a solid, as it avoids acidic surfaces entirely.
-
Dissolve the crude material in a minimum amount of a hot solvent in which the product has high solubility but low solubility when cold (e.g., heptane/ethyl acetate, methanol, isopropanol).
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer to induce crystal formation.
-
Collect the crystals by filtration. One recrystallization can sometimes yield highly pure material.[7]
-
Q6: My reaction produces a mixture of diastereomers that are inseparable by standard flash chromatography. How can I improve the separation?
A: Separating diastereomers is a common challenge in synthetic chemistry.[8] Success depends on exploiting subtle differences in their polarity and interaction with the stationary phase.
Strategies for Diastereomer Separation:
| Strategy | Principle | When to Use | Protocol Highlights |
| Solvent System Optimization | Enhance polarity differences between diastereomers. | For spots that are very close but not completely overlapping on TLC. | Test a range of solvents. Sometimes switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or ether/pentane system can dramatically change the separation factor (ΔRf). |
| High-Performance Liquid Chromatography (HPLC) | Utilizes smaller particle sizes for much higher resolution than flash chromatography. | When flash chromatography fails and high purity is essential. | A normal-phase Chiralcel or Chiralpak column can often resolve diastereomers, even if the molecule is not chiral overall. Requires method development to find the right isocratic or gradient conditions. |
| Recrystallization | One diastereomer may crystallize preferentially from a solution, enriching the other in the mother liquor. | If the product is crystalline. | Requires screening various solvents. Often, one diastereomer forms well-defined crystals while the other remains an oil or amorphous solid. |
| Derivative Formation | Convert the mixture to a new compound (e.g., an ester from an alcohol) that may have better separation properties. After separation, cleave the derivative to return to the desired products. | As a last resort, when other methods fail and a suitable functional group is present. | This is a multi-step process and adds complexity but can be highly effective. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Thermal Decomposition of Sulfonium Ylides
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding Sulfonium Ylide Stability: A Foundational Overview
Sulfonium ylides are highly valuable reagents in organic synthesis, most notably for their role in the Johnson-Corey-Chaykovsky reaction to form epoxides, aziridines, and cyclopropanes.[1][2] However, their utility is often hampered by their inherent thermal instability. Understanding the factors that govern their stability is the first step toward successful and reproducible experimentation.
Key Stability-Controlling Factors:
-
Stabilization of the Carbanion: The stability of a sulfonium ylide is directly related to the electronic nature of the substituents on the ylidic carbon.
-
Unstabilized Ylides: These ylides lack electron-withdrawing groups on the carbanion and are consequently highly reactive and thermally sensitive. They are typically generated and used in situ at low temperatures.[3]
-
Stabilized Ylides: The presence of electron-withdrawing groups (e.g., carbonyl, ester, cyano) delocalizes the negative charge on the carbanion, significantly increasing the ylide's stability.[3] These ylides are often bench-stable and can be handled at room temperature for extended periods.[3]
-
-
Oxidation State of the Sulfur Atom:
-
Temperature: This is the most critical factor. Even for stabilized ylides, elevated temperatures can lead to decomposition. For unstabilized ylides, careful temperature control is paramount. For example, the half-life of diphenylsulfonium ethylide is a mere 5 minutes at 20°C.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with sulfonium ylides, providing actionable solutions based on established chemical principles.
Q1: My reaction is giving a low yield of the desired epoxide/cyclopropane, and I suspect the ylide is decomposing. How can I confirm this and what should I do?
A1: Low yields are a common issue, often pointing to ylide decomposition. Two prevalent thermal decomposition pathways for sulfonium ylides are the Stevens rearrangement and the Sommelet-Hauser rearrangement .[7]
-
Stevens Rearrangement: A[3][5]-sigmatropic rearrangement that typically results in the formation of a rearranged sulfide.[8]
-
Sommelet-Hauser Rearrangement: A[3][9]-sigmatropic rearrangement that is common for benzylic sulfonium ylides and leads to ortho-substitution on the aromatic ring.[10]
Troubleshooting Steps:
-
Analyze Your Crude Reaction Mixture: Use techniques like 1H NMR, LC-MS, or GC-MS to look for the characteristic byproducts of these rearrangements.
-
Strict Temperature Control: For unstabilized ylides, maintain a low temperature (typically -78 °C to 0 °C) throughout the generation and reaction process. Use a cryostat or a well-insulated ice bath.
-
Choice of Base: The base used to generate the ylide can influence decomposition.
-
Sodium Hydride (NaH): A common and effective base. Ensure it is fresh and properly handled, as old NaH can be less reactive.
-
Organolithium Reagents (e.g., n-BuLi): These are very strong bases but can also be nucleophilic, potentially leading to side reactions.[9][11] If using n-BuLi, add it slowly at a very low temperature.
-
-
Solvent Selection: The solvent can influence the rearrangement pathways. Non-polar, aprotic solvents are generally preferred. Some studies have shown that solvent choice can direct the reaction towards either the Stevens or Sommelet-Hauser rearrangement.[7]
-
In Situ Generation and Immediate Use: Generate the ylide in the presence of your substrate or add the substrate immediately after ylide formation to ensure it reacts before it has a chance to decompose.
Q2: I am observing the formation of an unexpected symmetrical epoxide as a major byproduct. What is causing this?
A2: The formation of symmetrical epoxides, particularly from benzylic sulfonium salts, can be a result of the auto-oxidation of the sulfur ylide.[10] This can occur if the ylide solution is exposed to air (oxygen) or if the reaction is run for an extended period, allowing for side reactions to become prominent.
Solutions:
-
Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Minimize Reaction Time: As with other decomposition pathways, using the ylide immediately after its formation can help to minimize this side reaction.
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature and concentration. Higher temperatures and concentrations can sometimes favor side reactions.
Q3: My Johnson-Corey-Chaykovsky reaction with an α,β-unsaturated ketone is giving the epoxide instead of the expected cyclopropane. How can I favor cyclopropanation?
A3: The regioselectivity of the reaction with α,β-unsaturated carbonyls is highly dependent on the type of ylide used.
-
Sulfonium Ylides (e.g., dimethylsulfonium methylide): These are considered "harder" nucleophiles and tend to favor 1,2-addition to the carbonyl group, leading to epoxide formation.[6]
-
Sulfoxonium Ylides (e.g., dimethylsulfoxonium methylide): These are "softer" nucleophiles and preferentially undergo 1,4-conjugate addition, resulting in the formation of a cyclopropane.[2][6]
Solution:
To obtain the cyclopropane, switch from a sulfonium ylide to a sulfoxonium ylide, such as the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide), which is generated from trimethylsulfoxonium iodide.[12]
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare and handle sulfonium salts?
A: Sulfonium salts are typically prepared by the alkylation of a sulfide with an alkyl halide.[13] For less reactive sulfides, the use of a silver salt (e.g., AgBF4) can facilitate the reaction. Purification can often be achieved by recrystallization. While many sulfonium salts are relatively stable solids, it is good practice to store them in a cool, dry place, away from light. The safety data sheet (SDS) for trimethylsulfonium iodide indicates it is stable under normal conditions but incompatible with strong oxidizing agents and bases.[14]
Q: Does the counter-ion of the sulfonium salt affect the stability of the ylide?
A: The counter-ion can have an impact on the properties and reactivity of the sulfonium salt and the resulting ylide. Non-nucleophilic and thermally stable counter-ions, such as triflate (OTf) or tetrafluoroborate (BF4-), generally lead to more stable sulfonium salts.[15] While iodide and bromide are common counter-ions, triflate is known for its high stability and can be a good choice for preparing more stable sulfonium salts.[16]
Q: Are there any general tips for improving the success rate of reactions involving sulfonium ylides?
A:
-
Use High-Purity Reagents: Ensure your sulfide, alkylating agent, and base are of high quality.
-
Optimize Base Addition: Add the base slowly and with efficient stirring to avoid localized high concentrations that can promote side reactions.
-
Consider a One-Pot Procedure: For unstable ylides, generating the ylide in situ in the presence of the electrophile is often the most effective strategy.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or another appropriate technique to monitor the progress of the reaction and avoid unnecessarily long reaction times.
Experimental Protocols
Protocol 1: In-Situ Generation of Dimethylsulfonium Methylide for Epoxidation
-
Under an inert atmosphere (N2 or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 10-15 minutes, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.
-
Cool the ylide solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, DMSO) to the ylide solution.
-
Allow the reaction to stir at the chosen temperature until completion (monitor by TLC).
-
Quench the reaction carefully by the slow addition of water at low temperature.
-
Proceed with standard aqueous workup and purification.
Visualizing Decomposition Pathways and Troubleshooting
To aid in understanding the potential fate of your sulfonium ylide and to guide your troubleshooting efforts, the following diagrams illustrate the key concepts.
Figure 1: A flowchart illustrating the competition between the desired reaction of a sulfonium ylide and its thermal decomposition pathways.
Figure 2: A troubleshooting workflow for addressing low yields in reactions involving sulfonium ylides.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-dependent, rhodium catalysed rearrangement reactions of sulfur ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Sulfonium Ylide Chemistry: A Technical Support Center for Reaction Monitoring
Welcome to the Technical Support Center for sulfonium ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring these powerful synthetic reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both accuracy and reproducibility in your work.
Introduction to Sulfonium Ylide Reactivity and Monitoring Challenges
Sulfonium ylides are versatile zwitterionic intermediates widely employed in organic synthesis for the formation of epoxides, aziridines, and cyclopropanes, most notably through the Johnson-Corey-Chaykovsky reaction.[1][2] These reactions involve the initial nucleophilic addition of the ylide carbanion to an electrophile, forming a betaine intermediate, which then undergoes intramolecular cyclization to yield the desired three-membered ring.[1] The reactivity and stability of sulfonium ylides can vary significantly based on the substituents on the sulfur atom and the ylidic carbon.[3][4]
The primary challenge in monitoring sulfonium ylide reactions stems from the often transient and reactive nature of the ylides themselves, especially "unstabilized" ylides which are typically generated in situ at low temperatures and are stable only for short periods in solution.[3][5] This necessitates the use of rapid and sensitive analytical techniques that can provide real-time or near-real-time information on the consumption of starting materials, the formation of intermediates, and the appearance of products and byproducts.
This guide provides a comprehensive overview of the most effective reaction monitoring techniques, complete with troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sulfonium ylide reaction is not proceeding to completion. How can I troubleshoot this?
Answer: Incomplete conversion is a common issue in sulfonium ylide chemistry. The root cause often lies in the stability of the ylide, the reaction conditions, or the purity of your reagents. Here’s a systematic approach to troubleshooting:
1. Verify Ylide Generation and Stability:
-
Problem: The sulfonium ylide may not be forming efficiently or is decomposing before it can react. Unstabilized ylides, in particular, are sensitive to temperature and moisture.[3]
-
Troubleshooting Protocol:
-
Low-Temperature NMR Monitoring: If possible, use low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the ylide. After adding the base to the sulfonium salt at the recommended low temperature (e.g., -78 °C), carefully transfer an aliquot to a pre-cooled NMR tube. The characteristic upfield shift of the ylidic protons can confirm its presence.
-
Base Selection: Ensure you are using a sufficiently strong and appropriate base to deprotonate the sulfonium salt.[2] Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide.[1] The choice of base can be critical and is often substrate-dependent.
-
Anhydrous Conditions: Sulfonium ylides are highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use.
-
2. Assess Reagent Purity:
-
Problem: Impurities in the starting materials, particularly the electrophile (e.g., aldehyde or ketone), can inhibit the reaction.
-
Troubleshooting Protocol:
-
Purify the Electrophile: Aldehydes are prone to oxidation to carboxylic acids, which will be deprotonated by the ylide, quenching the reaction. Purify aldehydes by distillation or flash chromatography immediately before use.
-
Check Sulfonium Salt Purity: Ensure the precursor sulfonium salt is pure and dry. Impurities from its synthesis can interfere with ylide formation.
-
3. Optimize Reaction Conditions:
-
Problem: The reaction temperature, solvent, and addition rate can significantly impact the outcome.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the recommended low temperature during ylide formation and the initial stages of the reaction. For sluggish reactions, a gradual warming to a slightly higher temperature may be necessary after the initial addition.
-
Solvent Effects: The choice of solvent can influence the solubility and reactivity of the species involved. Common solvents include THF, DMSO, and diethyl ether. If solubility is an issue, consider alternative solvent systems.
-
FAQ 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation in sulfonium ylide chemistry often arises from competing reaction pathways. Understanding these pathways is key to suppression.
Common Side Reactions:
-
Sommelet-Hauser Rearrangement: This is a common rearrangement for certain types of sulfonium ylides, particularly those with a benzylic group.
-
Epoxide Ring-Opening: If the reaction conditions are acidic or if nucleophiles are present, the newly formed epoxide ring can be opened.
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation.
Troubleshooting Strategies:
-
Control of Stoichiometry: Use a slight excess of the sulfonium ylide (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the electrophile.[6]
-
Order of Addition: Typically, the electrophile is added slowly to the pre-formed ylide solution at low temperature. This minimizes the concentration of the electrophile in the presence of the base and can reduce side reactions.
-
Reaction Quenching: Once the reaction is complete (as determined by monitoring), quench it promptly and appropriately (e.g., with saturated aqueous ammonium chloride) to prevent subsequent degradation of the product.
In-Depth Guide to Reaction Monitoring Techniques
Choosing the right analytical technique is crucial for understanding the kinetics and mechanism of your sulfonium ylide reaction, as well as for optimizing reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for monitoring sulfonium ylide reactions, providing detailed structural information about reactants, intermediates, and products in the reaction mixture.[7]
-
Key Applications:
-
Confirming the in situ generation of the sulfonium ylide.
-
Tracking the consumption of the starting materials (e.g., aldehyde or ketone).
-
Monitoring the formation of the epoxide, aziridine, or cyclopropane product.
-
Identifying and quantifying byproducts.
-
-
Experimental Protocol: In Situ NMR Monitoring
-
Set up the reaction in an NMR tube, typically using a deuterated solvent.
-
Acquire an initial ¹H NMR spectrum of the starting materials (sulfonium salt and electrophile).
-
Cool the NMR probe to the desired reaction temperature.
-
Inject the base directly into the NMR tube to initiate the reaction.
-
Acquire a series of ¹H NMR spectra at regular time intervals to monitor the progress of the reaction.[7]
-
-
Troubleshooting NMR Monitoring:
-
Problem: Poor spectral resolution due to sample inhomogeneity.
-
Solution: Ensure thorough mixing within the NMR tube, possibly by using a specialized tube with a mixing apparatus. For heterogeneous reactions, flow NMR can provide more accurate kinetic data.[8][9]
-
Problem: Signal overlap between reactant and product peaks.
-
Solution: Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Alternatively, monitor nuclei other than ¹H, such as ¹³C, if sensitivity allows.
-
Mass Spectrometry (MS)
Mass spectrometry is highly sensitive and can provide real-time information on the molecular weights of species in the reaction mixture.
-
Key Applications:
-
Experimental Workflow: Reaction Monitoring by ESI-MS
Caption: Workflow for reaction monitoring using ESI-MS.
-
Troubleshooting MS Monitoring:
-
Problem: Ion suppression effects leading to inaccurate quantification.
-
Solution: Use an internal standard and create a calibration curve. Ensure proper dilution of the reaction aliquots to minimize matrix effects.
-
Problem: Difficulty in detecting unstable intermediates.
-
Solution: Employ rapid sampling techniques and consider using milder ionization methods if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring changes in functional groups throughout the reaction.[12]
-
Key Applications:
-
Data Interpretation:
| Functional Group | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Carbonyl (C=O) of Aldehyde/Ketone | 1740-1680 | Decreases |
| Epoxide (C-O stretch) | ~1250 (asymmetric), ~950-810 (symmetric) | Increases |
-
Troubleshooting FTIR Monitoring:
-
Problem: Overlapping peaks from solvent and other species.
-
Solution: Perform a background subtraction with the solvent. Use deuterated solvents to shift interfering solvent peaks.
-
Problem: Poor sensitivity for low concentration species.
-
Solution: For in situ monitoring, ensure good contact between the ATR probe and the reaction mixture. For offline analysis, concentrate the sample if possible.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying the components of a reaction mixture.[14]
-
Key Applications:
-
Determining the conversion of starting materials and the yield of the product.
-
Separating and quantifying isomers and byproducts.
-
Can be automated for high-throughput reaction optimization.[10]
-
-
Experimental Protocol: HPLC Reaction Monitoring
-
Develop an HPLC method that effectively separates the starting materials, product, and any expected byproducts. This may involve screening different columns (e.g., C18, cyano) and mobile phases.
-
At various time points, withdraw an aliquot from the reaction, quench it, and dilute it appropriately.
-
Inject the prepared sample onto the HPLC system.
-
Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.
-
-
Logical Flow for HPLC Method Development
References
- 1. mdpi.com [mdpi.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. cris.unibo.it [cris.unibo.it]
- 4. oaepublish.com [oaepublish.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Temperature Effects on Epoxidation Stereoselectivity
Welcome to the Technical Support Center for Stereoselective Epoxidation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in epoxidation reactions. Here, we address common challenges and questions related to the influence of temperature, providing not just protocols but the fundamental principles behind them. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter for controlling stereoselectivity in epoxidation reactions?
A1: Temperature directly influences the kinetics and thermodynamics of a chemical reaction, which in turn governs its stereochemical outcome. According to the Arrhenius[1][2][3][4] and Eyring equations[2][5], the rate of a reaction is exponentially dependent on temperature. In stereoselective epoxidations, the desired and undesired stereoisomers are formed via two different reaction pathways, each with its own activation energy (Ea).
The difference in activation energies (ΔΔG‡) between these competing pathways determines the stereoselectivity.[6] Lowering the reaction temperature increases the difference in the relative rates of the two pathways, favoring the one with the lower activation energy. This often leads to a higher enantiomeric excess (ee) or diastereomeric excess (de).[7][8] Conversely, at higher temperatures, there is sufficient thermal energy to overcome both activation barriers, leading to a decrease in selectivity as the ratio of products approaches that dictated by the pre-exponential factors in the Arrhenius equation.[3]
Q2: I am observing a decrease in enantiomeric excess (ee) at lower temperatures in my Jacobsen-Katsuki epoxidation. What could be the cause?
A2: While lower temperatures generally enhance enantioselectivity in Jacobsen-Katsuki epoxidations, a decrease in ee can occur under certain circumstances.[9] One possible reason is poor solubility of the catalyst or reagents at very low temperatures. If the catalyst precipitates out of the solution, the effective catalyst concentration decreases, which can negatively impact the reaction rate and selectivity.
Another factor could be a change in the rate-determining step or the active catalytic species at different temperatures. It's also important to ensure that the reaction has reached a reasonable conversion, as analyzing the ee at very low conversions might not be representative of the overall selectivity. For some substrates, there might be an optimal temperature range for achieving the highest ee, and going below this range could be detrimental.[7]
Q3: Can increasing the temperature ever improve stereoselectivity?
A3: While it is less common, there are specific scenarios where increasing the temperature might appear to improve or be necessary for stereoselectivity. For instance, in some kinetic resolutions, a certain temperature may be required to achieve a practical reaction rate.[10][11][12] If the reaction is too slow at lower temperatures, it may not be feasible for preparative scale.
However, it is crucial to distinguish between reaction efficiency and stereoselectivity. In most epoxidation reactions, higher temperatures lead to a decrease in selectivity. If you observe an apparent improvement, it is essential to investigate other contributing factors, such as changes in the reaction mechanism or the solubility of reactants.
Q4: How does temperature affect the diastereoselectivity of m-CPBA epoxidations?
A4: In diastereoselective epoxidations using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the stereochemical outcome is often governed by the steric and electronic properties of the substrate.[13][14][15] For example, in the epoxidation of cyclic alkenes with existing stereocenters, the peroxyacid will preferentially attack the less sterically hindered face of the double bond.
Temperature can influence this selectivity. At lower temperatures, the kinetic control is more pronounced, favoring the transition state with the lowest activation energy, which is typically the one with the least steric hindrance. As the temperature increases, the energy difference between the competing transition states becomes less significant, potentially leading to a mixture of diastereomers.[16] However, in some cases, the diastereoselectivity is so high due to the inherent substrate bias that temperature has a minimal effect.[17]
Troubleshooting Guide
Issue 1: My enantiomeric excess (ee) is lower than expected in a Sharpless Asymmetric Epoxidation.
Answer:
Low enantiomeric excess in a Sharpless epoxidation can be attributed to several factors, with temperature control being a primary suspect.[18][19][20][21]
-
Underlying Cause: The Sharpless epoxidation relies on a chiral titanium-tartrate complex to deliver the oxygen atom stereoselectively to the allylic alcohol.[21] The stability and chiral integrity of this complex are highly temperature-dependent. At higher temperatures, the catalyst complex may become more flexible or even partially decompose, leading to a loss of enantioselectivity.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction is maintained at the recommended low temperature (typically -20 °C to -78 °C) throughout the addition of reagents and the entire reaction period.[16][20] Use a cryostat or a well-insulated cooling bath.
-
Check Reagent Quality: The purity of the titanium tetraisopropoxide and diethyl tartrate is crucial. Ensure they are of high quality and have been stored properly to prevent decomposition.
-
Monitor for Moisture: The Sharpless epoxidation is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the titanium catalyst, leading to the formation of achiral catalytic species.
-
Optimize Reaction Time: While lower temperatures are generally better for selectivity, they also slow down the reaction rate. Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve good conversion. Monitor the reaction progress by TLC or GC/LC.
-
Experimental Protocol: Temperature Optimization for Sharpless Asymmetric Epoxidation
-
Set up three parallel reactions in oven-dried flasks under an inert atmosphere.
-
Cool each flask to a different temperature: -20 °C, -40 °C, and -60 °C.
-
To each flask, add the allylic alcohol and the chiral tartrate ligand.
-
Slowly add the titanium tetraisopropoxide to each flask while maintaining the respective temperatures.
-
After catalyst formation, add the oxidant (tert-butyl hydroperoxide) dropwise.
-
Allow the reactions to stir at their respective temperatures for the same duration.
-
Quench the reactions and analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
| Temperature (°C) | Expected Enantiomeric Excess (ee) |
| -20 | Good |
| -40 | Very Good |
| -60 | Excellent |
This table provides a general trend. The optimal temperature will be substrate-dependent.
Issue 2: The reaction is too slow at the low temperatures required for high stereoselectivity.
Answer:
Balancing reaction rate and stereoselectivity is a common challenge in low-temperature reactions.
-
Underlying Cause: Chemical reactions slow down at lower temperatures because fewer molecules have sufficient kinetic energy to overcome the activation energy barrier.[1][3]
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes the reactants at low temperatures can lead to an increased reaction rate.
-
Catalyst Loading: In catalytic reactions, increasing the catalyst loading can sometimes increase the reaction rate without significantly compromising selectivity. However, this should be done judiciously, as higher catalyst concentrations can sometimes lead to side reactions or dimerization of the catalyst.
-
Extended Reaction Time: If the reaction is clean and no decomposition of reactants or products is observed, simply extending the reaction time is the most straightforward solution.
-
Stepwise Temperature Profile: Consider starting the reaction at a slightly higher temperature to initiate it and then cooling it down to the optimal temperature for selectivity for the remainder of the reaction.
-
Issue 3: I am getting a mixture of epoxide and diol as products, especially at higher temperatures.
Answer:
The formation of a diol byproduct is often due to the ring-opening of the initially formed epoxide.
-
Underlying Cause: The epoxide ring is strained and can be opened by nucleophiles present in the reaction mixture.[22][23] In epoxidations using peroxyacids like m-CPBA, the carboxylic acid byproduct can protonate the epoxide, making it more susceptible to nucleophilic attack by water (if present) or the carboxylic acid itself. This process is often accelerated at higher temperatures.[16]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to minimize the rate of the secondary ring-opening reaction.
-
Use a Buffered System: Adding a mild base, such as sodium bicarbonate or disodium hydrogen phosphate, can neutralize the acidic byproduct and prevent the acid-catalyzed ring-opening of the epoxide.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent water from acting as a nucleophile.
-
Choice of Oxidant: In some cases, switching to a different epoxidizing agent that does not produce an acidic byproduct can be beneficial.
-
Experimental Workflow: Minimizing Diol Formation
Caption: Troubleshooting workflow for minimizing diol byproduct formation.
Visualizing the Energetics
The relationship between temperature and stereoselectivity can be understood by examining the energy profile of the competing reaction pathways.
Caption: Energy profile for two competing stereoisomeric pathways.
References
- 1. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Khan Academy [khanacademy.org]
- 5. Eyring equation - Wikipedia [en.wikipedia.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 16. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 17. researchgate.net [researchgate.net]
- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. Enantioselective synthesis of epoxides: sharpless epoxidation of alkenylsilanols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. dalalinstitute.com [dalalinstitute.com]
- 22. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Corey-Chaykovsky Reactions
Welcome to the technical support center for the Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this versatile reaction from bench-scale to larger, process-scale operations. As you move beyond milligram and gram-scale synthesis, new challenges emerge that require careful consideration of reaction parameters, safety, and purification. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that can arise during the scale-up of Corey-Chaykovsky reactions. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Inconsistent or Low Yields at Larger Scales
Question: My Corey-Chaykovsky reaction worked beautifully on a 1 mmol scale, but upon scaling to 100 mmol, the yield dropped significantly and is now inconsistent. What could be the cause?
Answer: This is a common challenge when scaling up chemical reactions. The drop in yield can often be attributed to mass and heat transfer limitations, as well as issues with reagent stability and addition.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reaction vessels, inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration. This can cause side reactions and decomposition of the thermally sensitive sulfur ylide.
-
Solution: Employ overhead mechanical stirring instead of a magnetic stir bar. Ensure the impeller design is appropriate for the vessel geometry to create sufficient vortexing and mixing. For very large scales, consider baffled reactors to improve turbulence.
-
-
Poor Temperature Control: The formation of the sulfur ylide is often exothermic. What might be a manageable temperature increase on a small scale can become a significant exotherm in a larger volume, leading to ylide decomposition.[1]
-
Solution: Use a jacketed reactor with a circulating cooling system. Monitor the internal reaction temperature with a calibrated probe. Implement a slow, controlled addition of the base to the sulfonium salt to manage the initial exotherm.
-
-
Reagent Stability and Addition: Sulfur ylides, particularly unstabilized ones like dimethylsulfonium methylide, are reactive and can be unstable at higher concentrations or elevated temperatures.[1]
-
Solution: Prepare the ylide in situ and use it immediately. For large-scale reactions, consider a semi-batch process where the ylide is generated in one vessel and then transferred portion-wise or continuously to the vessel containing the substrate. The substrate can also be added slowly to the generated ylide.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Solvents like THF and DMSO are commonly used.[2]
-
Solution: Ensure your solvent is anhydrous, as water will quench the ylide. On a larger scale, the volume of solvent can impact reaction concentration and kinetics. Re-optimize the solvent volume for the larger scale to ensure efficient reaction while allowing for effective stirring.
-
Issue 2: Formation of Byproducts and Purification Difficulties
Question: On a larger scale, I'm observing the formation of significant byproducts, making the purification of my desired epoxide (or aziridine/cyclopropane) very difficult. What are these byproducts and how can I minimize them?
Answer: Byproduct formation is often exacerbated at scale due to the factors mentioned above. Common byproducts include those from competing reaction pathways and impurities in starting materials.
Potential Causes & Solutions:
-
Side Reactions of the Ylide:
-
β-hydroxymethyl sulfide: This can form, especially when using n-BuLi in THF.[3] To minimize this, ensure the ylide is generated at a low temperature and consumed quickly.
-
Rearrangement Products: In some cases, unexpected rearrangements can occur, particularly with complex substrates.[4] Careful control of temperature and reaction time is crucial.
-
-
Competing Reactions with the Substrate:
-
Enolization: If your ketone or aldehyde substrate has acidic α-protons, the ylide can act as a base, leading to enolization and reduced yield. Using a less basic ylide (e.g., a sulfoxonium ylide) or a non-protic solvent system can sometimes mitigate this.
-
1,4- vs. 1,2-Addition to Enones: When reacting with α,β-unsaturated carbonyls, sulfonium ylides typically favor 1,2-addition to form epoxides, while sulfoxonium ylides favor 1,4-addition to yield cyclopropanes.[5][6] Ensure you are using the correct type of ylide for your desired product.
-
-
Impurity-Driven Byproducts: Impurities in starting materials or solvents that were negligible on a small scale can become significant at a larger scale.
-
Solution: Use high-purity, anhydrous solvents and reagents. Consider re-purifying your starting materials if necessary.
-
-
Purification Challenges:
-
Dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS): These are byproducts of the reaction and can be difficult to remove.[7]
-
Solution: For DMS, which is volatile and has a strong odor, ensure adequate ventilation and consider a nitrogen sweep to help remove it. DMSO can often be removed by aqueous workup and extraction. For large-scale purifications, column chromatography may be impractical. Consider alternative purification methods like crystallization or distillation if your product is amenable.
-
-
Issue 3: Safety Concerns at Scale
Question: What are the primary safety hazards I need to be aware of when running a multi-liter Corey-Chaykovsky reaction?
Answer: Scaling up any chemical reaction introduces new safety considerations. For the Corey-Chaykovsky reaction, the primary concerns are the handling of pyrophoric and moisture-sensitive reagents, managing exotherms, and dealing with odorous and potentially toxic byproducts.
Potential Hazards & Mitigation Strategies:
-
Pyrophoric and Water-Reactive Reagents: Strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) are commonly used to generate the ylide.[3]
-
Mitigation: Handle these reagents under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily available.
-
-
Exothermic Reactions: The ylide formation and the reaction with the carbonyl compound can be exothermic.
-
Mitigation: As mentioned, use a jacketed reactor with a robust cooling system. Implement slow addition of reagents and continuous temperature monitoring. Have a plan for emergency cooling in case of a thermal runaway.
-
-
Odorous and Potentially Toxic Byproducts: Dimethyl sulfide (DMS) is a volatile, flammable liquid with a strong, unpleasant odor.[7] While its toxicity is relatively low, high concentrations can be irritating.
-
Mitigation: Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger setups. Consider using a scrubber system containing bleach or hydrogen peroxide to trap and neutralize DMS in the off-gas.
-
-
Pressure Build-up: If the reaction is not properly vented, the evolution of gases (e.g., hydrogen from quenching NaH) or the volatility of DMS can lead to pressure build-up.
-
Mitigation: Ensure your reactor setup has a proper pressure-relief system, such as a bubbler or a vent to a scrubber.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences between using a sulfonium ylide and a sulfoxonium ylide, and how does this choice impact a scaled-up reaction?
A1: The choice between a sulfonium ylide (e.g., from trimethylsulfonium iodide) and a sulfoxonium ylide (e.g., from trimethylsulfoxonium iodide) is critical and depends on the desired product and substrate.
-
Reactivity and Stability: Sulfonium ylides are generally more reactive and less stable than sulfoxonium ylides.[1][5] This means they react faster and at lower temperatures but are also more prone to decomposition, which can be a challenge at scale. Sulfoxonium ylides are more stable and can even be isolated, but they often require higher reaction temperatures.[5]
-
Chemoselectivity with Enones: This is a crucial difference. Sulfonium ylides typically undergo 1,2-addition to α,β-unsaturated ketones to form epoxides. In contrast, sulfoxonium ylides preferentially undergo 1,4-conjugate addition to give cyclopropanes.[5][6][8]
-
Scale-Up Implications: For large-scale epoxide synthesis, the higher reactivity of sulfonium ylides is advantageous for productivity, but careful temperature control is paramount. For cyclopropanations, the greater stability of sulfoxonium ylides can make the process more robust and easier to control at scale.
| Feature | Sulfonium Ylide | Sulfoxonium Ylide |
| Precursor Salt | Trimethylsulfonium halide | Trimethylsulfoxonium halide |
| Stability | Less stable, generated in situ at low temps | More stable, can be isolated |
| Reactivity | More reactive | Less reactive |
| Reaction with Enones | 1,2-addition (forms epoxides) | 1,4-addition (forms cyclopropanes) |
| Byproduct | Dimethyl sulfide (DMS) | Dimethyl sulfoxide (DMSO) |
Q2: Can the Corey-Chaykovsky reaction be made catalytic?
A2: Yes, catalytic versions of the Corey-Chaykovsky reaction have been developed, which are highly attractive for large-scale synthesis as they reduce waste and can allow for the use of chiral sulfides for asymmetric transformations.[6] The catalytic cycle generally involves the in situ regeneration of the sulfur ylide. This often requires a carbene precursor (like a diazo compound) and a sulfide catalyst. While promising, developing a robust and scalable catalytic system can be challenging and may require significant process optimization.
Q3: What are some "green chemistry" considerations for scaling up this reaction?
A3: Improving the environmental footprint of the Corey-Chaykovsky reaction is an important consideration for industrial applications.
-
Atom Economy: The stoichiometric reaction has moderate atom economy, generating a full equivalent of a sulfur byproduct and an inorganic salt.[7] Catalytic versions significantly improve this.
-
Solvent Choice: While common solvents like THF and DMSO are effective, their environmental impact should be considered. Exploring more benign solvent alternatives is an active area of research.
-
Base Selection: The choice of base has implications for safety and waste generation. Using less hazardous bases like potassium tert-butoxide or even solid-supported bases can be advantageous over sodium hydride.[2][8]
-
Byproduct Management: The DMS byproduct should be captured and treated rather than released into the atmosphere.[7]
III. Visualizing the Process
Corey-Chaykovsky Reaction Mechanism
Caption: General mechanism of the Corey-Chaykovsky epoxidation.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields in scale-up.
IV. Sample Experimental Protocol: Gram-Scale Epoxidation
This protocol is a representative example and should be adapted based on the specific substrate and safety considerations of your institution.
Objective: Synthesis of cyclohexene oxide from cyclohexanone.
Reagents:
-
Trimethylsulfonium iodide (2.24 g, 11.0 mmol, 1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 20 mL)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Cyclohexanone (0.98 g, 10.0 mmol, 1.0 eq)
Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and under a positive pressure of nitrogen.
-
Base Preparation: Carefully wash the sodium hydride (0.44 g) with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes via cannula and dry the NaH under a stream of nitrogen.
-
Ylide Generation: Add anhydrous DMSO (20 mL) to the flask containing the NaH. Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approx. 45-60 min), indicating the formation of the dimsyl anion. Cool the resulting greenish-gray solution to 15 °C in an ice-water bath.
-
Salt Addition: In a separate flask, dissolve trimethylsulfonium iodide (2.24 g) in anhydrous DMSO (10 mL) and add it to the dropping funnel.
-
Ylide Formation: Add the trimethylsulfonium iodide solution dropwise to the dimsyl anion solution, maintaining the internal temperature below 20 °C. Stir the resulting solution for 10 minutes.
-
Substrate Addition: Dissolve cyclohexanone (0.98 g) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the ylide solution at a rate that maintains the internal temperature below 25 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to afford the desired epoxide.
V. References
-
Johnson–Corey–Chaykovsky reaction. In: Wikipedia. --INVALID-LINK--
-
Corey-Chaykovsky Reaction. Wordpress. --INVALID-LINK--
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Corey-Chaykovsky Reaction. Alfa Chemistry. --INVALID-LINK--
-
Corey-Chaykovsky Reactions. NROChemistry. --INVALID-LINK--
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. --INVALID-LINK--
-
New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. DORAS | DCU Research Repository. --INVALID-LINK--
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. NIH. --INVALID-LINK--
-
Corey−Chaykovsky Reaction. ResearchGate. --INVALID-LINK--
-
Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). YouTube. --INVALID-LINK--
-
Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropanation. YouTube. --INVALID-LINK--
-
COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. ADICHEMISTRY. --INVALID-LINK--
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. --INVALID-LINK--
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Ylide Reactivity: (Ethoxycarbonylmethyl)dimethylsulfonium bromide vs. Trimethylsulfonium iodide in Epoxidation
In the realm of synthetic organic chemistry, the formation of epoxides is a foundational transformation, providing versatile intermediates for the synthesis of complex molecules and pharmaceuticals. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, stands as a powerful tool in the synthetic chemist's arsenal.[1] The choice of the sulfonium salt precursor to the reactive ylide intermediate is critical, as it dictates the reactivity, selectivity, and substrate scope of the reaction. This guide provides an in-depth comparison of two such precursors: (Ethoxycarbonylmethyl)dimethylsulfonium bromide, which generates a stabilized ylide, and trimethylsulfonium iodide, which affords an unstabilized ylide.
The Decisive Factor: Ylide Stability
The fundamental difference between this compound and trimethylsulfonium iodide lies in the stability of the corresponding sulfur ylides they form upon deprotonation.
-
Trimethylsulfonium iodide reacts with a strong base to form dimethylsulfonium methylide , an unstabilized ylide . The negative charge on the carbon atom is localized, making it a highly reactive or "hard" nucleophile.[2][3]
-
This compound , upon treatment with a base, generates an ethoxycarbonyl-stabilized sulfonium ylide . The presence of the electron-withdrawing ethoxycarbonyl group allows for the delocalization of the negative charge on the adjacent carbon, rendering the ylide more stable and a "softer" nucleophile.[4][5][6]
This difference in stability and nucleophilicity is the primary determinant of their divergent reactivity profiles, particularly in reactions with α,β-unsaturated carbonyl compounds.
Mechanistic Overview: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction commences with the in situ generation of the sulfur ylide by deprotonating the sulfonium salt with a strong base, such as sodium hydride or potassium tert-butoxide.[7][8] The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by an intramolecular nucleophilic attack of the resulting oxygen anion onto the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfide), to form the three-membered epoxide ring.[9]
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
} "Corey-Chaykovsky Epoxidation Workflow"
Comparative Performance in Epoxidation
Reaction with Aldehydes and Ketones
For the epoxidation of simple aldehydes and ketones that lack α,β-unsaturation, the unstabilized ylide derived from trimethylsulfonium iodide is the reagent of choice. Its high reactivity ensures efficient conversion to the corresponding epoxide, often in high yields.[10]
While the stabilized ylide from this compound can, in principle, react with highly reactive aldehydes, it is generally less efficient for this purpose. Its diminished reactivity can lead to sluggish or incomplete reactions, particularly with less reactive ketones.[6]
Reaction with α,β-Unsaturated Carbonyl Compounds: A Divergence in Reactivity
The most significant difference between the two reagents is observed in their reactions with α,β-unsaturated aldehydes and ketones. This is where the concepts of kinetic versus thermodynamic control and hard versus soft nucleophiles come into play.
-
Trimethylsulfonium iodide (Unstabilized Ylide): The highly reactive, "hard" dimethylsulfonium methylide favors a rapid, irreversible 1,2-addition to the "hard" electrophilic center of the carbonyl carbon. This kinetic control leads to the formation of the epoxide .[2][11]
-
This compound (Stabilized Ylide): The less reactive, "soft" stabilized ylide prefers a reversible 1,4-conjugate addition (Michael addition) to the "soft" electrophilic β-carbon of the double bond. This thermodynamically controlled pathway results in the formation of a cyclopropane ring.[2][5][7]
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, penwidth=1.5];
} "Reactivity of Ylides with α,β-Unsaturated Carbonyls"
Experimental Data Summary
The following table summarizes the expected outcomes and typical yields for reactions with different carbonyl substrates.
| Reagent | Substrate | Expected Major Product | Typical Yield |
| Trimethylsulfonium iodide | Saturated Aldehyde/Ketone | Epoxide | Good to Excellent[10] |
| α,β-Unsaturated Carbonyl | Epoxide | Good[11] | |
| This compound | Saturated Aldehyde/Ketone | Epoxide | Lower/Variable |
| α,β-Unsaturated Carbonyl | Cyclopropane | Good[12] |
Experimental Protocols
General Protocol for Epoxidation using Trimethylsulfonium iodide
This protocol is adapted from a procedure for the epoxidation of allyl cyclohexanone.[8]
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (DMSO), add a solution of potassium tert-butoxide (1.65 eq) in DMSO. Stir the mixture at room temperature until the salt dissolves completely.
-
Reaction: Add the carbonyl compound (1.0 eq) to the freshly prepared ylide solution.
-
Monitoring: Stir the reaction at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl ether).
-
Purification: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired epoxide.
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
} "Epoxidation Protocol Workflow"
Conclusion and Recommendations
The choice between this compound and trimethylsulfonium iodide is dictated by the desired synthetic outcome.
-
For the synthesis of epoxides from both saturated and α,β-unsaturated aldehydes and ketones, trimethylsulfonium iodide is the superior reagent. The unstabilized ylide it generates selectively attacks the carbonyl group, leading to the desired epoxide.
-
For the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds, This compound is the preferred choice. The stabilized ylide undergoes conjugate addition to afford the cyclopropyl product.
Researchers and drug development professionals should select the appropriate sulfonium salt based on the specific transformation required in their synthetic route. Understanding the principles of ylide stability and reactivity is paramount to achieving the desired chemical transformation efficiently and selectively.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. benchchem.com [benchchem.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.ie [scientificlabs.ie]
A Senior Application Scientist's Guide to Cyclopropanation: A Comparative Analysis of Sulfonium and Sulfoxonium Ylides
For researchers, medicinal chemists, and professionals in drug development, the construction of the cyclopropane ring is a foundational task, given its prevalence in bioactive molecules and its ability to impart unique conformational constraints. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides for methylene transfer, stands as a pillar of cyclopropanation methodology. However, the choice between the two principal classes of sulfur ylides—sulfonium and sulfoxonium ylides—is a critical decision that dictates the reaction's outcome, particularly with α,β-unsaturated systems. This guide provides an in-depth, objective comparison of these two reagent classes, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
At the Heart of the Matter: Structure, Stability, and Reactivity
The fundamental differences between sulfonium and sulfoxonium ylides originate from the oxidation state of the sulfur atom, which profoundly influences their stability and nucleophilic character.
Sulfonium ylides , such as dimethylsulfonium methylide, feature a sulfur(II) atom. They are generally less stable and more reactive.[1][2] The ylidic carbanion is a "harder," more localized nucleophile, making it highly reactive and often requiring in-situ generation at low temperatures for immediate use.[3][4]
Sulfoxonium ylides , exemplified by dimethylsulfoxonium methylide (often called the Corey-Chaykovsky reagent), contain a sulfur(IV) atom bonded to an oxygen atom. This additional electron-withdrawing oxygen atom delocalizes the negative charge of the carbanion, rendering the ylide significantly more stable.[3][5] Consequently, sulfoxonium ylides are considered "softer" nucleophiles and can often be isolated and stored for extended periods.[3][6]
This divergence in stability is the cornerstone of their differing reactivity profiles in the Corey-Chaykovsky reaction.
The Decisive Step: Mechanistic Divergence and the Role of Reversibility
The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds is a classic illustration of how subtle differences in reagent stability can lead to dramatically different products. The outcome hinges on the competition between 1,2-addition to the carbonyl group (leading to epoxidation) and 1,4-conjugate addition to the alkene (leading to cyclopropanation).[3][7]
The Kinetic Pathway: Sulfonium Ylides and Epoxidation
The highly reactive, "hard" nucleophilic character of unstabilized sulfonium ylides drives them towards a rapid, kinetically controlled 1,2-addition to the electrophilic carbonyl carbon. This initial addition to form a betaine intermediate is typically irreversible, and the subsequent intramolecular SN2 reaction quickly furnishes the epoxide.[7] While stabilized sulfonium ylides can undergo cyclopropanation, the unstabilized variants are generally selective for epoxidation.[3]
The Thermodynamic Pathway: Sulfoxonium Ylides and Cyclopropanation
In contrast, the greater stability of sulfoxonium ylides allows the initial 1,2-addition to the carbonyl to be reversible.[5] This reversibility provides an opportunity for the thermodynamically more favorable 1,4-conjugate addition to occur. The "softer" nature of the sulfoxonium ylide carbanion prefers to attack the "softer" electrophilic β-carbon of the enone.[3][7] This irreversible 1,4-addition is followed by an intramolecular SN2 reaction to form the cyclopropane ring, with the stable dimethyl sulfoxide (DMSO) acting as a good leaving group.[8]
The following diagram illustrates this critical mechanistic divergence:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. adichemistry.com [adichemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 5. cris.unibo.it [cris.unibo.it]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of Epoxide Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of an epoxide, a strained three-membered cyclic ether, is a critical transformation in organic synthesis, often serving as a key intermediate in the construction of complex molecules, including pharmaceuticals. The inherent reactivity of the oxirane ring, driven by ring strain, makes it a versatile functional group for further elaboration. However, this reactivity also necessitates rigorous and unambiguous confirmation of its formation, ruling out potential side products from rearrangement or incomplete reaction. This guide provides an in-depth comparison of the primary spectroscopic methods used for the validation of epoxide ring formation, offering insights into the causality behind experimental choices and providing actionable protocols.
The Imperative of Orthogonal Validation
No single spectroscopic technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's physical properties, and together they build a comprehensive and trustworthy structural assignment. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For epoxide validation, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The formation of an epoxide ring from an alkene precursor leads to distinct changes in the ¹H NMR spectrum. The disappearance of signals corresponding to the starting alkene protons and the appearance of new signals in a characteristic region are primary indicators of a successful reaction.[2]
-
Chemical Shift: Protons directly attached to the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm .[1] This upfield shift compared to their alkene precursors (typically 5-6 ppm) is a consequence of the increased shielding in the saturated, strained ring system. The electronegativity of the oxygen atom deshields these protons relative to a simple alkane but the ring strain modifies the carbon hybridization, resulting in a chemical shift that is distinct from acyclic ethers (typically 3.3-4.5 ppm).[3][4] Studies on epoxidized oils have shown these signals to appear between 2.90 and 3.28 ppm.[5][6]
-
Coupling Constants (J-values): The geometric constraints of the three-membered ring influence the dihedral angles between adjacent protons, which in turn dictates the magnitude of the scalar coupling constants. This can be invaluable for determining the relative stereochemistry (cis or trans) of substituents on the epoxide ring.
¹³C NMR Spectroscopy: A Direct View of the Carbon Skeleton
¹³C NMR spectroscopy provides complementary and often more direct evidence for epoxide formation.
-
Chemical Shift: The carbon atoms of the epoxide ring typically appear in the range of 40 to 60 ppm .[3][7] This is a significant upfield shift from the corresponding alkene carbons (typically 100-150 ppm). The ring strain is a key factor influencing this chemical shift, causing them to appear at a higher field than carbons in acyclic ethers (typically 50-80 ppm).[3][4] A comprehensive study developed a set of additivity parameters to predict the chemical shifts of epoxide carbons.[8][9]
Advanced NMR Techniques
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , are powerful tools for unambiguously assigning signals.
-
COSY: Establishes correlations between coupled protons, helping to trace the connectivity within a spin system and confirm the relationship between protons on the epoxide ring and adjacent protons.
-
HSQC: Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C signals of the epoxide ring.[10] This is particularly useful for resolving overlapping signals in crowded spectral regions.[10]
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule. The formation of an epoxide is accompanied by the appearance of characteristic vibrational modes associated with the strained C-O-C bonds of the oxirane ring.
-
Characteristic Absorptions: Epoxides exhibit a series of three characteristic peaks resulting from the stretching and contracting of the bonds within the three-membered ring.[11]
The absence of the characteristic C=C stretching vibration of the starting alkene (typically around 1680-1620 cm⁻¹) and the appearance of the epoxide ring vibrations provide strong evidence for the conversion.[3][4] It is also crucial to note the absence of a broad O-H stretch (around 3200-3600 cm⁻¹), which would indicate the presence of a diol, a common byproduct of epoxide ring-opening.[3][4]
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the product, offering definitive proof that the desired epoxidation (addition of one oxygen atom) has occurred. It also provides structural information through the analysis of fragmentation patterns.
-
Molecular Ion Peak (M+): The molecular ion peak will correspond to the molecular weight of the starting alkene plus 16 amu (the mass of an oxygen atom). Chemical ionization (CI) is a soft ionization technique that often produces a prominent quasi-molecular ion, (M+1)+, which is useful for determining the molecular weight of epoxides.[12]
-
Fragmentation Patterns: The fragmentation of epoxides in the mass spectrometer can be complex, but characteristic cleavage pathways can provide structural clues.[13][14] The weakest bonds in the molecule tend to break first.[15]
Comparative Summary of Spectroscopic Data for Epoxide Validation
| Spectroscopic Technique | Key Diagnostic Feature for Epoxide Formation | Causality |
| ¹H NMR | Appearance of signals in the 2.5-3.5 ppm range.[1] Disappearance of alkene signals (~5-6 ppm). | Increased shielding and ring strain effects in the three-membered ring.[3] |
| ¹³C NMR | Appearance of signals in the 40-60 ppm range.[3] Disappearance of alkene signals (~100-150 ppm). | Significant upfield shift due to ring strain and sp³ hybridization.[3] |
| IR Spectroscopy | Appearance of characteristic C-O-C ring vibrations at ~1250, ~900, and ~800 cm⁻¹.[11] Disappearance of C=C stretch (~1650 cm⁻¹). | Strained three-membered ring has unique vibrational modes. |
| Mass Spectrometry | Molecular ion peak (or [M+H]⁺) corresponding to the alkene molecular weight + 16 amu. | Addition of a single oxygen atom during the epoxidation reaction. |
Experimental Protocols
Workflow for Spectroscopic Validation of Epoxide Formation
Caption: Workflow for the synthesis and spectroscopic validation of an epoxide.
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines a standard procedure for preparing a small molecule organic sample for NMR analysis.[16]
-
Sample Weighing: Accurately weigh 5-25 mg of the purified epoxide for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.[16] The choice of solvent should be based on the solubility of the sample and its residual proton signals should not obscure important regions of the spectrum.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum.
-
If necessary, acquire a ¹³C{¹H} spectrum. For more complex structures, acquire 2D spectra such as COSY and HSQC.
-
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration) using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[17][18]
-
Background Collection: Ensure the ATR crystal is clean.[19] Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[18]
-
Sample Application:
-
Spectrum Collection: Collect the infrared spectrum of the sample. The typical range is 4000-600 cm⁻¹.[22]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.[18]
Protocol 3: Direct Infusion Mass Spectrometry (DIMS)
DIMS is a rapid method for determining the molecular weight of a pure sample.[23][24]
-
Sample Preparation: Prepare a dilute solution of the purified epoxide (typically 1-10 µg/mL) in a volatile, mass spectrometry-compatible solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid for positive ion mode).[25] The sample must be free of salts and non-volatile buffers.[23]
-
Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump connected to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).[25] Acquire the mass spectrum over the expected m/z range.
-
Data Analysis: Identify the peak corresponding to the molecular ion or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the epoxide.
Conclusion
The validation of epoxide ring formation is a critical step in synthetic chemistry that demands a rigorous and multi-faceted analytical approach. By combining the detailed connectivity and stereochemical information from NMR spectroscopy, the functional group confirmation from IR spectroscopy, and the molecular weight determination from mass spectrometry, researchers can achieve an unambiguous and trustworthy structural assignment. The protocols and comparative data presented in this guide serve as a practical framework for scientists and drug development professionals to confidently characterize these important synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. marinelipids.ca [marinelipids.ca]
- 3. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 4. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. gammadata.se [gammadata.se]
- 18. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Spectroscopic Methods in Organic Chemistry | springerprofessional.de [springerprofessional.de]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Sulfur Ylide Reactions
In the intricate world of organic synthesis, the ability to selectively forge specific chemical bonds is paramount. Sulfur ylides stand out as exceptionally versatile reagents, enabling the construction of valuable three-membered rings like epoxides and cyclopropanes.[1][2] However, the outcome of these reactions is not always straightforward and often hinges on a delicate balance between two fundamental principles: kinetic and thermodynamic control.[3] This guide provides an in-depth comparison of these controlling factors, offering field-proven insights and experimental data to empower researchers in drug development and chemical synthesis to steer their reactions toward the desired products with precision.
The Fundamental Dichotomy: Stabilized vs. Unstabilized Ylides
The journey into controlling sulfur ylide reactions begins with understanding the nature of the ylide itself. The reactivity and, consequently, the reaction pathway are dictated by the ylide's stability.[4]
-
Unstabilized Ylides (Sulfonium Ylides): A prime example is dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻). In this ylide, the negative charge on the carbon is localized, making it a highly reactive, or "hard," nucleophile. Reactions involving these ylides are typically fast, irreversible, and thus governed by kinetic control.[5]
-
Stabilized Ylides (Sulfoxonium Ylides): The classic example is dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻), often called the Corey-Chaykovsky reagent.[6] The presence of the electron-withdrawing sulfoxide group delocalizes the negative charge, rendering the ylide more stable and a "softer" nucleophile.[7] This increased stability allows for reversible initial addition steps, paving the way for thermodynamic control.[4]
The core principle is this: the choice between an unstabilized sulfonium ylide and a stabilized sulfoxonium ylide is often the primary decision in dictating whether a reaction will proceed under kinetic or thermodynamic control, especially when reacting with α,β-unsaturated carbonyl compounds.[5]
Part 1: Kinetic Control — The Pathway of Speed
Under kinetic control, the product distribution is determined by the rate at which the products are formed. The product that forms via the lowest activation energy transition state will be the major product, regardless of its ultimate stability.[8][9] This regime is characteristic of irreversible reactions conducted under specific conditions.
Governing Principles:
-
Irreversibility: The key is that the initial nucleophilic attack is either irreversible or the subsequent ring-closing step is so rapid that equilibrium cannot be established.
-
Lowest Activation Energy: The reaction proceeds through the easiest, fastest route.
The Classic Example: Epoxidation of Carbonyls When an unstabilized ylide, like dimethylsulfonium methylide, reacts with a ketone or aldehyde, it undergoes a rapid 1,2-addition to the carbonyl carbon.[10] This forms a betaine intermediate which quickly collapses via an intramolecular Sₙ2 reaction to form an epoxide, expelling dimethyl sulfide as a leaving group.[11]
Even with an α,β-unsaturated ketone (an enone), the unstabilized ylide preferentially attacks the hard electrophilic center—the carbonyl carbon—in an irreversible 1,2-addition. This kinetic pathway occurs faster than the alternative 1,4-conjugate addition.[4]
Typical Reaction Conditions:
-
Ylide: Unstabilized sulfonium ylides (e.g., dimethylsulfonium methylide).
-
Temperature: Low temperatures (typically -78 °C to 0 °C) are crucial. They provide enough energy to overcome the kinetic barrier for the desired reaction but are insufficient to allow for the reverse reaction or for the system to reach thermodynamic equilibrium.
-
Reaction Time: Generally short, as the reaction is fast.
Visualizing the Kinetic Pathway
References
- 1. Recent advance: Sulfur ylides in organic synthesis | Scilit [scilit.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. adichemistry.com [adichemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Johnson-Corey-Chaykovsky reaction [chemeurope.com]
- 7. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Computational Insights on Sulfonium Ylide Reactions
Welcome to a comprehensive guide on the computational exploration of sulfonium ylide reaction mechanisms. For researchers, scientists, and professionals in drug development, understanding the intricate pathways of these versatile reagents is paramount for designing novel synthetic routes and controlling stereoselectivity. This guide moves beyond mere procedural descriptions to offer a deep dive into the why and how of applying computational chemistry to unravel the complexities of sulfonium ylide reactivity. We will explore the causal relationships behind methodological choices and showcase how computational data provides a self-validating framework for mechanistic elucidation.
The Enduring Enigma of the Sulfonium Ylide
Sulfonium ylides are zwitterionic species featuring a carbanion adjacent to a positively charged sulfonium center. Their unique electronic structure makes them exceptional nucleophiles, capable of transferring a methylene or substituted alkylidene group to a wide array of electrophiles. This reactivity is the cornerstone of classic name reactions like the Johnson-Corey-Chaykovsky reaction for epoxide and cyclopropane synthesis.[1]
Initially, the stability of these ylides was attributed to the delocalization of the carbanion's lone pair into vacant d-orbitals on the sulfur atom.[2] However, modern computational studies have largely revised this view. High-level ab initio and Density Functional Theory (DFT) calculations have shown that d-orbital participation is minimal.[2][3] Instead, stability is primarily derived from a combination of electrostatic attraction between the adjacent positive and negative centers and a crucial stereoelectronic effect known as negative hyperconjugation, which involves the overlap of the carbanion lone pair orbital (n) with the antibonding orbital (σ*) of an adjacent sulfur-carbon bond.[3][4] This refined understanding, born from computational analysis, is critical for accurately predicting ylide reactivity.
Choosing the Right Tool: A Comparison of Computational Methodologies
The accuracy of a computational study hinges on the chosen methodology. For sulfonium ylide reactions, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of computational cost and accuracy.
| Method | Description & Rationale | Common Functionals/Basis Sets | Strengths & Weaknesses |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to determine its energy. It is computationally efficient enough to handle the relatively large systems involved in catalytic and stereoselective reactions. | Functionals: B3LYP, M06-2X, ωB97X-D Basis Sets: 6-31G*, 6-311+G(d,p), def2-TZVP | Strengths: Excellent cost-to-accuracy ratio, good for geometry optimizations and frequency calculations. Dispersion corrections (e.g., -D3) are essential to capture non-covalent interactions. Weaknesses: Accuracy is functional-dependent; some functionals struggle with transition states involving significant charge separation. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. It is more computationally demanding than DFT. | Basis Sets: 6-311+G(d,p), aug-cc-pVTZ | Strengths: Generally more accurate than DFT for non-covalent interactions. Weaknesses: Higher computational cost, can be less reliable for systems with significant multi-reference character. |
| Coupled Cluster (CC) | Considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic structure and energies. | Methods: CCSD(T) Basis Sets: cc-pVTZ, aug-cc-pVTZ | Strengths: Highly accurate for single-reference systems. Often used to benchmark DFT results. Weaknesses: Extremely high computational cost, typically limited to smaller model systems for single-point energy calculations. |
| Solvent Models | Reactions are rarely performed in the gas phase. Continuum solvent models are used to approximate the effect of the solvent on the reaction energetics. | Models: PCM, SMD, CPCM | Rationale: Implicit solvent models create a cavity in a continuous dielectric medium to represent the solute, providing a computationally efficient way to account for bulk solvent effects on reaction barriers and intermediates. |
Expert Insight: For most mechanistic investigations of sulfonium ylide reactions, a combination like B3LYP-D3/6-311+G(d,p) with an SMD solvent model provides a robust and reliable starting point. The M06-2X functional is also highly recommended for its strong performance with main-group chemistry and non-covalent interactions.[5]
Mechanistic Deep Dive: What Computation Reveals
Computational studies have been instrumental in settling mechanistic debates and providing a quantitative picture of the reaction pathways for the most important sulfonium ylide reactions.
The Johnson-Corey-Chaykovsky Epoxidation and Cyclopropanation
This reaction is a cornerstone of synthetic chemistry, used to form epoxides from carbonyls and cyclopropanes from α,β-unsaturated carbonyls.[6] The general mechanism involves the nucleophilic attack of the ylide on the electrophile to form a betaine intermediate, followed by an intramolecular Sₙ2 reaction to close the three-membered ring and eliminate a dialkyl sulfide.[3]
Computational Workflow for Mechanistic Analysis:
Caption: A typical workflow for validating a reaction mechanism using computational chemistry.
Epoxidation Mechanism: The reaction with an aldehyde or ketone proceeds via a betaine intermediate. DFT calculations have shown that the rate-limiting step is typically the rotation around the newly formed C-C bond to allow for the backside attack required for ring closure.[6] The high trans-diastereoselectivity often observed is a result of the reversibility of the initial addition, which allows the system to equilibrate to the more sterically favored anti-betaine intermediate before irreversible ring closure.[6][7]
Caption: The reaction pathway for the Corey-Chaykovsky epoxidation highlighting stereoselectivity.
Cyclopropanation of Enones: When reacting with α,β-unsaturated ketones (enones), sulfonium ylides can undergo either 1,2-addition (leading to an epoxide) or 1,4-conjugate addition (leading to a cyclopropane). The outcome is highly dependent on the ylide's structure.
-
Dimethylsulfonium methylide (DMSM) , a less stable ("unstabilized") ylide, typically favors 1,2-addition to give the epoxide.
-
Dimethylsulfoxonium methylide (DMSOM) , a more stable ("stabilized") ylide, selectively performs 1,4-addition to yield the cyclopropyl ketone.[6]
DFT studies have beautifully rationalized this selectivity. The 1,4-addition pathway has an irreversible rate-determining Michael addition step. In contrast, the 1,2-addition is often reversible. For the more reactive DMSM, the 1,2-addition is kinetically fast and leads to the epoxide product. For the less reactive DMSOM, the 1,2-addition is more easily reversible, allowing the system to proceed through the thermodynamically favored and irreversible 1,4-addition pathway.[8][9]
| Ylide Type | Reactivity | Preferred Addition to Enone | Product | Computational Rationale |
| DMSM (Unstabilized) | High | 1,2-Addition (Kinetic) | Epoxide | Lower activation barrier for the irreversible ring-closure step following 1,2-addition. |
| DMSOM (Stabilized) | Lower | 1,4-Addition (Thermodynamic) | Cyclopropane | The initial 1,4-addition is irreversible and has a lower overall barrier than the epoxidation pathway. |
The[3][11]-Sigmatropic Sommelet-Hauser Rearrangement
The Sommelet-Hauser rearrangement is a powerful C-C bond-forming reaction involving the rearrangement of certain benzyl quaternary ammonium or sulfonium salts. The reaction proceeds through an ylide intermediate which then undergoes a concerted[3][10]-sigmatropic rearrangement.[11]
Computational studies, particularly using functionals like M05-2X which are well-suited for pericyclic reactions, have confirmed the concerted nature of this pathway.[5][12][13] They show a single, well-defined transition state connecting the ylide intermediate to the dearomatized cyclohexadiene intermediate. This contrasts with the competing Stevens[10][14]-rearrangement, which calculations often show to proceed through a stepwise, diradical pathway.[5][15] The preference for the Sommelet-Hauser pathway is often due to the formation of the less endoergic reaction intermediate.[5]
Caption: Competing pathways for benzylic ylide rearrangement as elucidated by computation.
Experimental Protocol: A Self-Validating Computational Study
Here, we outline a step-by-step methodology for investigating the reaction between dimethylsulfonium methylide (CH₂(S⁺)Me₂) and formaldehyde (H₂C=O) to form ethylene oxide. This protocol is designed to be self-validating at each stage.
Software: Gaussian, ORCA, or similar quantum chemistry package. Method: B3LYP-D3(BJ)/def2-TZVP with SMD(DMSO) solvent model.
-
Reactant Optimization:
-
Build the initial structures for dimethylsulfonium methylide and formaldehyde separately.
-
Perform a geometry optimization and frequency calculation on each molecule.
-
Validation: Confirm that the optimization converges and the frequency calculation yields zero imaginary frequencies, verifying the structures as true minima on the potential energy surface.
-
-
Locating the Betaine Intermediate:
-
Place the optimized reactants in the same input file, oriented as they would be for nucleophilic attack (ylide carbon near carbonyl carbon).
-
Perform a constrained optimization where the attacking C-C bond distance is fixed at ~2.0 Å.
-
Remove the constraint and perform a full geometry optimization and frequency calculation.
-
Validation: The structure should converge to the betaine intermediate. The frequency calculation must yield zero imaginary frequencies.
-
-
Transition State (TS) Searching for Ring Closure:
-
Use the optimized betaine intermediate as a starting point.
-
Utilize a transition state searching algorithm (e.g., Opt=TS(CalcFC,NoEigentest) in Gaussian). The key bond coordinates to follow are the breaking C-S bond and the forming C-O bond.
-
Perform a frequency calculation on the resulting optimized TS structure.
-
Validation: A true transition state is confirmed by the presence of exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the desired reaction coordinate (C-S bond breaking and C-O bond forming).
-
-
Reaction Pathway Confirmation:
-
From the verified transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation.
-
Validation: The IRC calculation must connect the transition state in the forward direction to the products (ethylene oxide and dimethyl sulfide) and in the reverse direction back to the betaine intermediate. This unequivocally proves that the located TS is the correct one for the intended reaction step.
-
-
Energy Calculation:
-
Calculate the single-point energies of all optimized structures (reactants, intermediate, TS, products).
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the preceding intermediate (or reactants). The reaction energy (ΔGᵣₓₙ) is the difference between products and reactants.
-
By following this rigorous, self-validating protocol, researchers can have high confidence in the mechanistic insights derived from their computational models.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Density functional theory investigations on sulfur ylide promoted cyclopropanation reactions: insights on mechanism and diastereoselection issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational exploration of vinyl sulfoxonium ylide chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 12. The mechanism of the Stevens and Sommelet-Hauser Rearrangements. A Theoretical Study [iris.unito.it]
- 13. The mechanism of the Stevens and Sommelet-Hauser Rearrangements. A Theoretical Study [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Terminal Epoxides
Terminal epoxides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and specialty polymers. Their inherent ring strain allows for facile ring-opening by a variety of nucleophiles, enabling the stereocontrolled introduction of complex functionalities. While the direct epoxidation of terminal alkenes with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) is a classic transformation, the field has evolved significantly, driven by the need for greater chemo-, regio-, and enantioselectivity, as well as improved safety and environmental profiles.
This guide provides an in-depth comparison of key alternative reagents and methodologies for the synthesis of terminal epoxides. We will move beyond simple protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, grounded in experimental data from authoritative literature.
The Classical Halohydrin Route: A Foundational Two-Step Approach
Before exploring more advanced reagents, it is instructive to revisit the halohydrin-based synthesis. This two-step sequence serves as a reliable, albeit less atom-economical, baseline for producing epoxides. The causality is straightforward: an alkene is first converted to a vicinal halohydrin, which then undergoes an intramolecular SN2 reaction upon treatment with a base to close the epoxide ring.[1]
Mechanistic Rationale
The reaction proceeds via two distinct, well-understood steps. The first is the electrophilic addition of a halogen (e.g., Br₂ or Cl₂) in the presence of water, which acts as a nucleophile to trap the intermediate halonium ion. This addition is anti-stereospecific. The second step is a classic intramolecular Williamson ether synthesis.[2] A base deprotonates the hydroxyl group, creating an alkoxide that is perfectly positioned to displace the adjacent halide via a backside attack, ensuring inversion of stereochemistry at that center and forming the epoxide.
Caption: Workflow for epoxide synthesis via the halohydrin route.
Experimental Protocol: Synthesis of Styrene Oxide from Styrene
-
Halohydrin Formation: To a solution of styrene (1.0 eq) in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) in one portion. Stir the mixture at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude bromohydrin is often used directly in the next step without further purification.
-
Epoxidation: Dissolve the crude bromohydrin in methanol. Add a 2 M aqueous solution of sodium hydroxide (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.[3]
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude epoxide. Purify by column chromatography or distillation.
Evaluation
| Parameter | Assessment |
| Advantages | Reliable and predictable stereochemistry. Avoids potentially explosive peroxy acids. |
| Limitations | Stoichiometric use of halogenating agents and base. Generates significant salt waste (low atom economy). Not ideal for sensitive substrates that may react with halogens.[2] |
| Substrate Scope | Broadly applicable to a wide range of simple and functionalized alkenes. |
Corey-Chaykovsky Reaction: Methylene Transfer from Sulfur Ylides
As a powerful alternative to the direct oxidation of an alkene, the Corey-Chaykovsky reaction constructs the epoxide ring by adding a methylene group to a carbonyl compound (an aldehyde or ketone).[4] This method involves a sulfur ylide, which acts as a nucleophilic methylene-transfer agent.[5]
Mechanistic Rationale
The reaction is initiated by the nucleophilic addition of the sulfur ylide to the carbonyl carbon.[4][5] This forms a betaine intermediate. Unlike the phosphorus ylides used in the Wittig reaction, the sulfur-oxygen bond is not strong enough to favor the formation of a four-membered oxathietane. Instead, the negatively charged oxygen atom acts as a nucleophile in an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide serves as an excellent leaving group, resulting in the formation of the three-membered epoxide ring.[4]
Caption: Key steps of the Corey-Chaykovsky reaction.
Experimental Protocol: Epoxidation of Cyclohexanecarbaldehyde
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in dry THF (0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.05 eq) portion-wise.
-
Reaction Incubation: Stir the resulting mixture at room temperature for 1 hour. A white precipitate of sodium iodide will form as the ylide is generated.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of cyclohexanecarbaldehyde (1.0 eq) in dry THF dropwise over 15 minutes.
-
Reaction Completion & Work-up: Stir the reaction at room temperature for 4-6 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the terminal epoxide.[6]
Evaluation
| Parameter | Assessment |
| Advantages | Excellent for converting aldehydes to terminal epoxides. Milder conditions compared to many oxidation methods.[7] Avoids direct handling of potentially unstable oxidants. Diastereoselective, favoring trans-epoxides from substituted ylides.[6] |
| Limitations | Requires stoichiometric quantities of the sulfonium salt and a strong base. The substrate must be an aldehyde or ketone, not an alkene. |
| Substrate Scope | Broad for aldehydes and ketones. Tolerates a variety of functional groups that might be sensitive to oxidation. |
Organocatalytic Dioxirane Epoxidation: The Shi Asymmetric Epoxidation
A significant advancement in epoxide synthesis has been the development of organocatalytic methods that avoid transition metals. The Shi epoxidation is a prime example, utilizing a chiral ketone derived from D-fructose to catalyze the asymmetric epoxidation of alkenes with potassium peroxymonosulfate (Oxone) as the terminal oxidant.[8][9]
Mechanistic Rationale
The catalytic cycle begins with the oxidation of the chiral ketone catalyst by Oxone to form a highly reactive chiral dioxirane intermediate.[10] This dioxirane is the active epoxidizing agent. It then transfers one of its oxygen atoms to the alkene through a spiro transition state.[11] The stereochemistry of the epoxide is dictated by the facial selectivity imposed by the chiral scaffold of the catalyst. The ketone is regenerated, allowing the catalytic cycle to continue. The reaction is typically run under buffered, basic conditions (pH ≈ 10.5) to accelerate dioxirane formation and suppress a competing Baeyer-Villiger oxidation side reaction that would consume the catalyst.[8][10]
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Experimental Protocol: Asymmetric Epoxidation of 1-Phenyl-1-cyclohexene
-
Reaction Setup: To a round-bottom flask, add the Shi catalyst (0.2-0.3 eq), 1-phenyl-1-cyclohexene (1.0 eq), acetonitrile, and dimethoxymethane as solvents. Add an aqueous buffer solution of sodium tetraborate and EDTA.[12]
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C.
-
Reagent Addition: Simultaneously add an aqueous solution of Oxone (2.0 eq) and an aqueous solution of potassium carbonate (K₂CO₃) (8.0 eq) dropwise over 1 hour, maintaining the temperature at 0 °C. The K₂CO₃ maintains the required basic pH.
-
Reaction Monitoring: Stir the mixture at 0 °C for an additional hour after the addition is complete. Monitor the reaction by TLC.
-
Work-up and Purification: Warm the mixture to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting epoxide by flash column chromatography to obtain the enantioenriched product.[12]
Evaluation
| Parameter | Assessment |
| Advantages | Metal-free, avoiding toxic heavy metal waste. Provides access to chiral epoxides with high enantioselectivity.[11] Broad substrate scope, particularly for trans-disubstituted and trisubstituted alkenes.[9] |
| Limitations | Catalyst loading can be high (20-30 mol%).[10] Requires careful pH control. Terminal monosubstituted alkenes can be challenging substrates, sometimes giving lower enantioselectivity.[11] |
| Substrate Scope | Excellent for electron-rich di- and trisubstituted alkenes. Functionalized for terminal alkenes, though enantioselectivity may vary. |
Green Catalytic Approaches: Metal-Catalyzed Epoxidation with H₂O₂
The quest for greener synthesis has prioritized the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being an ideal choice as its only byproduct is water.[13] Various transition metal complexes, such as those based on methyltrioxorhenium (MTO), platinum, or manganese, can catalytically activate H₂O₂ for the epoxidation of terminal alkenes.[14][15][16]
Mechanistic Rationale
While the exact mechanism varies with the metal center, a general theme involves the formation of a high-valent metal-peroxo or metal-oxo species. For instance, with MTO, H₂O₂ reacts to form a diperoxorhenium complex, which is the active oxidant. This species then transfers an oxygen atom to the alkene. Lewis basic additives, such as 3-cyanopyridine, can coordinate to the metal center, accelerating the catalytic turnover and improving yields for terminal alkenes.[14]
Experimental Protocol: MTO-Catalyzed Epoxidation of 1-Octene
-
Catalyst Preparation: In a flask, dissolve methyltrioxorhenium (MTO) (0.01 eq) and 3-cyanopyridine (0.12 eq) in a suitable solvent like dichloromethane or tert-butanol.
-
Substrate Addition: Add 1-octene (1.0 eq) to the catalyst solution.
-
Oxidant Addition: Cool the mixture to 0 °C and add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by distillation or column chromatography to yield 1,2-epoxyoctane.[14]
Evaluation
| Parameter | Assessment |
| Advantages | Utilizes H₂O₂ or other "green" oxidants like TBHP.[13][17] High atom economy. Catalytic use of the metal reduces waste. |
| Limitations | Some metal catalysts can be expensive or toxic. Ring-opening of the formed epoxide can be a competing side reaction, especially under acidic conditions. |
| Substrate Scope | Varies significantly with the catalyst system. Pt(II) complexes show high activity and selectivity for terminal alkenes.[15][18] MTO systems are also effective, especially with additives.[14] |
Biocatalysis: The Enzymatic Approach to Enantiopure Epoxides
Enzymes offer unparalleled selectivity under mild, aqueous conditions. For terminal epoxide synthesis, enzymes like cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts.[19][20]
Rationale and Application
These enzymes utilize an iron-heme active site to activate an oxygen source (O₂ for P450s, H₂O₂ for UPOs) to generate a potent high-valent iron-oxo species. The substrate (alkene) is held within a chiral protein pocket, and the oxygen atom is delivered to one face of the double bond with exquisite control, leading to very high enantiomeric excess (ee).[19] Protein engineering and directed evolution have been used to create P450 variants that can produce either the (R)- or (S)-enantiomer of a terminal epoxide, a feat difficult to achieve with a single chemical catalyst.[20]
Comparative Performance Data
The following table summarizes the performance of various alternative methods for the epoxidation of representative terminal alkenes.
| Method/Catalyst | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| MTO / 3-cyanopyridine | 1-Octene | H₂O₂ | ~85-90 | N/A (achiral) | [14] |
| Pt(II) Chiral Diphosphine | 1-Hexene | H₂O₂ | 78 | 98 | [15] |
| Shi Catalyst | (E)-1-Phenylpropene | Oxone | 94 | >99 (R,R) | [8] |
| Corey-Chaykovsky | Benzaldehyde | N/A | >90 | N/A (achiral) | [4][6] |
| P450 BM-3 variant | 1-Octene | O₂ / NADPH | ~70-80 | 83 (R) | [20] |
| Unspecific Peroxygenase (UPO) | 1-Dodecene | H₂O₂ | High Conversion | >95 | [19] |
Conclusion
The synthesis of terminal epoxides has matured far beyond classical peracid oxidations. For researchers and drug development professionals, the choice of reagent is a strategic decision guided by the specific requirements of the target molecule and the overall synthetic plan.
-
The Halohydrin Route remains a robust, if less elegant, option for simple cases.
-
The Corey-Chaykovsky Reaction offers a fundamentally different retrosynthetic disconnection, building the epoxide from a carbonyl precursor, which is invaluable when the corresponding alkene is unstable or inaccessible.
-
The Shi Epoxidation stands as a testament to the power of organocatalysis, providing a metal-free pathway to highly enantioenriched epoxides.
-
Metal-catalyzed systems with H₂O₂ are at the forefront of green chemistry, offering high efficiency and atom economy.[21]
-
Biocatalysis represents the ultimate in selectivity, providing access to enantiopure epoxides under exceptionally mild conditions, often with selectivities that are unattainable through traditional chemical means.
By understanding the causality, scope, and limitations of these diverse methods, the modern synthetic chemist is well-equipped to select the optimal tool for the precise and efficient construction of valuable terminal epoxide intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. A simple and efficient method for epoxidation of terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]
- 20. cheme.caltech.edu [cheme.caltech.edu]
- 21. Epoxidation - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving both scientific innovation and economic viability. Sulfonium salts have emerged as remarkably versatile and stable reagents, finding applications from traditional alkylation reactions to cutting-edge photoredox catalysis.[1][2] This guide provides a comprehensive cost-effectiveness analysis of different sulfonium salts, moving beyond simple price-per-gram comparisons to offer a nuanced understanding of their value in research and development. As Senior Application Scientists, we recognize that true cost-effectiveness lies in a holistic evaluation of a reagent's performance, stability, and safety profile in the context of a specific application.
Understanding the Value Proposition of Sulfonium Salts
Sulfonium salts, with the general formula [R₃S]⁺X⁻, are positively charged organosulfur compounds that offer distinct advantages over other reagents.[3] They exhibit greater thermal stability and are easier to handle under atmospheric conditions compared to their lighter oxygen analogues, oxonium salts.[3] In many applications, their reactivity mirrors that of hypervalent iodine(III) reagents, positioning them as practical and often more stable alternatives.[4] The recent development of more efficient synthetic protocols has made a wide variety of sulfonium salts readily accessible, further increasing their appeal in organic synthesis.[1][5]
The cost-effectiveness of a sulfonium salt is not solely determined by its purchase price but is a multifactorial equation that includes:
-
Synthesis and Precursor Costs: The complexity of the synthesis and the cost of starting materials significantly impact the final price. Simpler salts synthesized from readily available precursors are inherently more economical.
-
Performance and Efficiency: High reaction yields, short reaction times, and low catalyst loadings contribute to a reagent's effectiveness and, therefore, its overall value.
-
Stability and Handling: A salt's thermal stability and ease of handling reduce waste and safety-related costs.[6]
-
Versatility: A single sulfonium salt that can be employed in multiple synthetic transformations offers greater value.
Comparative Analysis of Common Sulfonium Salts
To facilitate a practical comparison, we will examine three broad classes of sulfonium salts: simple trialkylsulfonium salts, more complex triarylsulfonium salts, and specialized sulfonium salts used as photoinitiators.
Trialkylsulfonium Salts: The Workhorses of Alkylation
Trialkylsulfonium salts, such as the commonly used trimethylsulfonium iodide, are primarily employed as alkylating agents.[7] Their cost-effectiveness stems from their straightforward synthesis and the low cost of their precursors.
Cost Analysis:
The primary cost driver for simple trialkylsulfonium salts is the price of the corresponding dialkyl sulfide and alkyl halide starting materials. For instance, trimethylsulfonium iodide is synthesized from dimethyl sulfide and iodomethane, both of which are commodity chemicals.[7]
Table 1: Illustrative Pricing of a Common Trialkylsulfonium Salt
| Sulfonium Salt | Supplier Example | Price (USD) per Gram |
| Trimethylsulfonium Iodide | TCI America | ~$2-3/g (for larger quantities) |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Effectiveness and Applications:
Trialkylammonium salts, a related class of compounds, have been studied for their dual reactivity in both arylation and methylation.[8] Mechanistic studies have shown that for methylation reactions, the in situ generation of a methyl halide from the salt can be the key reactive species.[8] This highlights the importance of understanding the reaction mechanism to evaluate the true "effectiveness" of the reagent. For example, in phenol O-alkylation, the choice of counter-ion in trialkylammonium salts significantly impacts the reaction conversion, with chloride salts showing higher efficacy than bromide or iodide salts in some cases.[7]
Triarylsulfonium Salts: Versatile Reagents for Arylation and Catalysis
Triarylsulfonium salts are valuable reagents for C-C and C-X bond formation and are increasingly used in photoredox catalysis.[3][9] Their synthesis is more complex than that of their trialkyl counterparts, which is reflected in their higher cost.
Cost Analysis:
The synthesis of triarylsulfonium salts can be achieved through several routes, including the reaction of diaryl sulfoxides with arenes in the presence of a strong acid or via aryne intermediates.[5][10][11][12] The cost of substituted diaryl sulfoxides and the complexity of these multi-step syntheses contribute to their higher price point. However, methods utilizing less expensive starting materials like diaryl sulfides are being developed to improve cost-efficiency.[13]
Effectiveness and Applications:
Triarylsulfonium salts with sterically demanding substituents have shown enhanced alkaline stability, making them promising candidates for applications such as anion exchange membranes.[12] In catalysis, the nature of the counter-ion can significantly influence the photocatalytic activity. For instance, a comparative study of aryl selenonium and aryl sulfonium polyoxometalate hybrids in the reduction of dichromate showed that the selenonium-based hybrid exhibited significantly higher catalytic activity, which was attributed to the larger atomic radius of selenium better stabilizing the photogenerated electron-hole pair.[2]
Sulfonium Salt Photoinitiators: Efficiency in Polymerization
Sulfonium salts, particularly triarylsulfonium salts with non-nucleophilic counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), are widely used as photoacid generators in cationic polymerization.[10]
Cost Analysis:
The cost of these specialized salts is influenced by the complexity of the triaryl sulfonium cation and the cost of the hexafluorometal or metalloid salt used in the final metathesis step.
Table 2: Illustrative Pricing of Common Sulfonium Salt Photoinitiators
| Sulfonium Salt | Supplier Example | Price (USD) per Gram (in solution) |
| Mixed Triarylsulfonium Hexafluorophosphate Salts (50% in propylene carbonate) | Sigma-Aldrich | ~$2-3/g of solution |
| Mixed Triarylsulfonium Hexafluoroantimonate Salts (50% in propylene carbonate) | Sigma-Aldrich | ~$3-4/g of solution |
Note: Prices are approximate and can vary based on supplier and concentration.
Effectiveness and Applications:
The effectiveness of a sulfonium salt photoinitiator is determined by its light absorption characteristics, the quantum yield of photoacid generation, and its thermal stability.[10] Triarylsulfonium salts generally exhibit high quantum yields for photoacid generation.[10] The choice of the counter-ion is critical, as it determines the strength of the generated acid, which in turn affects the initiation efficiency and propagation rate of the polymerization. While direct comparative studies between different sulfonium salt photoinitiators are not abundant in the provided search results, the principles of photochemistry suggest that salts with higher molar extinction coefficients at the wavelength of the light source will be more efficient.
Experimental Protocols: A Foundation for Your Own Analysis
To conduct a thorough cost-effectiveness analysis, it is essential to have reliable experimental protocols. Below are representative procedures for the synthesis and application of different sulfonium salts.
Synthesis of Trimethylsulfonium Iodide
This protocol is adapted from the common synthesis of trialkylsulfonium salts.[7]
Materials:
-
Dimethyl sulfide
-
Iodomethane
-
Anhydrous diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl sulfide.
-
Slowly add an equimolar amount of iodomethane to the flask. The reaction is exothermic, so cooling may be necessary.
-
Stir the mixture at room temperature for 24 hours. A white precipitate of trimethylsulfonium iodide will form.
-
Collect the precipitate by filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure trimethylsulfonium iodide.
Causality: The reaction proceeds via a simple Sₙ2 reaction where the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The use of anhydrous conditions is recommended to prevent side reactions.
Synthesis of a Triarylsulfonium Hexafluorophosphate Salt
This protocol is a general representation of the synthesis of triarylsulfonium salts via the reaction of a diaryl sulfoxide with an arene.[14]
Materials:
-
Diphenyl sulfoxide
-
Anisole
-
Phosphorus pentoxide
-
Methanesulfonic acid
-
Potassium hexafluorophosphate
Procedure:
-
Prepare a solution of phosphorus pentoxide in methanesulfonic acid (PP/MSA).
-
To the PP/MSA solution, add diphenyl sulfoxide and anisole.
-
Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for a few hours.
-
Pour the reaction mixture into water, which will precipitate the triarylsulfonium salt as a complex.
-
Add an aqueous solution of potassium hexafluorophosphate to the mixture to perform a metathesis reaction.
-
The desired triarylsulfonium hexafluorophosphate salt will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure salt.
Causality: The strong acid medium (PP/MSA) activates the diphenyl sulfoxide, making it a potent electrophile that can undergo electrophilic aromatic substitution with the electron-rich anisole. The subsequent metathesis with potassium hexafluorophosphate exchanges the initial counter-ion for the non-nucleophilic hexafluorophosphate anion.
Application in Stille Coupling: Pyrrolylsulfonium Salts as Pseudohalides
This protocol highlights the use of a specialized sulfonium salt in a cross-coupling reaction, demonstrating their utility beyond simple alkylation.[6]
Materials:
-
Pyrrolylsulfonium salt (e.g., diphenyl(N-(p-toluenesulfonyl)-1H-pyrrol-2-yl)sulfonium triflate)
-
Organostannane (e.g., phenyltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the pyrrolylsulfonium salt and the organostannane in the solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-S bond of the pyrrolylsulfonium salt to form a Pd(II) complex. This is followed by transmetalation with the organostannane and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.[15] The use of pyrrolylsulfonium salts as pseudohalides can be advantageous due to their stability and ease of synthesis compared to the corresponding pyrrolyl halides.[6]
Visualizing the Synthetic Landscape
The following diagrams illustrate the general synthesis pathways for different classes of sulfonium salts, providing a visual representation of their relative complexity.
Caption: General synthetic routes to trialkyl- and triarylsulfonium salts.
Safety and Handling: A Critical Cost Component
The safe handling of chemicals is a non-negotiable aspect of laboratory practice and has a direct impact on the overall cost of a process.[16][17] While sulfonium salts are generally considered stable, it is crucial to consult the Safety Data Sheet (SDS) for each specific salt.[18]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[16]
-
Ventilation: Handle sulfonium salts in a well-ventilated area, preferably in a fume hood, especially when working with volatile precursors or solvents.
-
Storage: Store sulfonium salts in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of sulfonium salts and their reaction waste in accordance with local, regional, and national regulations.
The stability of sulfonium salts can vary depending on the counter-ion. For instance, salts with halide anions may be more susceptible to degradation, particularly at elevated temperatures, which can impact their shelf-life and the reproducibility of experiments.[7]
Conclusion: Making an Informed Decision
The most cost-effective sulfonium salt is not necessarily the one with the lowest price tag. A comprehensive analysis requires a deep understanding of the specific synthetic challenge at hand. For routine alkylations where high yields are achievable with simple starting materials, a basic trialkylsulfonium salt like trimethylsulfonium iodide offers excellent value. For more complex transformations requiring tailored reactivity, such as in late-stage functionalization or photoredox catalysis, a more expensive, specialized triarylsulfonium salt may prove to be more cost-effective in the long run by providing higher yields, greater selectivity, and saving valuable research time.[9]
This guide provides the foundational knowledge and framework for you to conduct your own detailed cost-effectiveness analysis. By considering the interplay of synthesis costs, reaction efficiency, stability, and safety, you can make informed decisions that optimize both your research outcomes and your budget.
References
- 1. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl selenonium vs. aryl sulfonium counterions in polyoxometalate chemistry: the impact of Se+ cationic centers on the photocatalytic reduction of dichromate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 7. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1022269A2 - Sulfonium salts and method of synthesis - Google Patents [patents.google.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. tutorchase.com [tutorchase.com]
- 17. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. media.adeo.com [media.adeo.com]
Safety Operating Guide
Definitive Guide to the Disposal of (Ethoxycarbonylmethyl)dimethylsulfonium bromide
As a Senior Application Scientist, navigating the complexities of laboratory waste is a daily reality. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, technically grounded protocol for the disposal of (Ethoxycarbonylmethyl)dimethylsulfonium bromide, moving beyond simple checklists to explain the causality behind each procedural step. Our aim is to empower you, our fellow researchers, to manage this process with confidence and scientific integrity.
Immediate Safety & Hazard Assessment: Know Your Reagent
Before handling this compound for disposal, a thorough understanding of its hazard profile is paramount. This compound, while a valuable synthetic reagent, presents specific risks that dictate our handling and disposal strategy.[1][2] The toxicological properties have not been exhaustively investigated, demanding a cautious approach.[3]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3][4][5] The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This information is not just regulatory labeling; it is a direct instruction for risk mitigation. The irritant nature of the compound necessitates preventing all direct contact with skin, eyes, and mucous membranes.
Data Presentation: Hazard Summary & Safety Profile
| Hazard Category | GHS Classification | Description | Precautionary Codes |
| Skin Irritation | Category 2 | Causes skin irritation.[3][5] | P280, P302+P352, P332+P317, P362+P364[6] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3][5] | P280, P305+P351+P338, P337+P313[7] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[3][4][5] | P261, P271, P304+P340, P319[6] |
| Storage Class | 6.1A | Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials. | P403+P233, P405[4][6] |
Personal Protective Equipment (PPE) & Safe Handling
The identified hazards directly inform the required level of personal protection. The principle of causality is simple: if the compound is a skin, eye, and respiratory irritant, then barriers must be used to protect these routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[3] A face shield may be required if there is a splash hazard.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[3] A lab coat or chemical-resistant apron must be worn to protect street clothing and prevent skin exposure.[3]
-
Respiratory Protection: All handling of the solid material, especially when generating dust, must be conducted in a certified chemical fume hood to prevent inhalation.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is mandatory.[4]
-
General Hygiene: Wash hands thoroughly after handling the material, and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed before reuse.[3]
Core Disposal Procedure: A Step-by-Step Protocol
The recommended and most compliant method for disposing of this compound is through a licensed hazardous waste management service.[7] The ultimate disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[3] The following protocol details the steps for preparing the waste for collection.
Experimental Protocols: Waste Segregation and Containment
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it.
-
Select a Compatible Container: The waste container must be chemically compatible, in good condition, free from damage, and have a secure, leak-proof lid.[9] Polyethylene or glass containers are generally suitable.
-
Contain the Waste:
-
Unused/Expired Solid: Carefully transfer the solid chemical into the designated hazardous waste container.[7] Avoid creating dust by handling it gently within a fume hood.[6]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, wipes) must also be placed in the same hazardous waste container.[7]
-
Empty Containers: The original product container is not truly "empty." It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste in a separate, compatible container.[10] Once decontaminated, the original container's label should be defaced, and it can be disposed of as regular lab glass or plastic.[10]
-
-
Secure the Container: Tightly close the lid on the waste container.[3] Store it in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area.[11]
-
Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.[9][11] Use secondary containment to ensure segregation.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[12]
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
Spill Management Protocol
Accidents happen, and a prepared response is critical. In the event of a spill, the primary goal is to contain the material safely and prevent exposure.
-
Evacuate & Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[3]
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Contain the Spill: Prevent the spread of the solid material. Do not use water.
-
Clean the Spill: Carefully sweep or scoop the solid material into a suitable container for disposal.[8][13] Avoid any actions that could generate dust.
-
Decontaminate: Once the bulk material is removed, decontaminate the area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[3]
-
Package Waste: Place all contaminated cleanup materials into a labeled hazardous waste container.[7]
Prohibited Disposal Methods: What Not to Do
To ensure safety and compliance, it is equally important to know which disposal methods are strictly forbidden. The logic behind these prohibitions is to prevent environmental contamination and dangerous chemical reactions.
-
DO NOT Dispose Down the Drain: This compound's environmental fate is not well-documented, and its introduction into the sanitary sewer system could harm aquatic life and interfere with wastewater treatment processes.[10][12] Only certain non-hazardous, highly water-soluble materials may be drain-disposed, a category this compound does not fit.[11]
-
DO NOT Dispose in Regular Trash: As a hazardous chemical, it is illegal and unsafe to dispose of this material in the solid municipal waste stream.[9]
-
DO NOT Attempt Chemical Neutralization: Without a validated and published protocol, attempting to "deactivate" the compound with other chemicals (e.g., strong acids, bases, or oxidizers) is dangerous.[14] Such attempts can lead to uncontrolled reactions, releasing toxic fumes or excessive heat.
-
DO NOT Allow Evaporation: Disposing of this chemical by letting it evaporate in a fume hood is prohibited, as this simply transfers the hazard to the atmosphere.[11]
By adhering to this technically sound and safety-first protocol, you contribute to a culture of responsibility in the laboratory. The proper management of chemical waste is a direct reflection of our commitment to scientific excellence, personal safety, and environmental stewardship.
References
- 1. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound 97 5187-82-6 [sigmaaldrich.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. needle.tube [needle.tube]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Deactivation of hazardous chemical wastes (Journal Article) | OSTI.GOV [osti.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
